molecular formula C6H10O3 B1594885 Methyl 5-oxopentanoate CAS No. 6026-86-4

Methyl 5-oxopentanoate

Cat. No.: B1594885
CAS No.: 6026-86-4
M. Wt: 130.14 g/mol
InChI Key: YBTZROCKNUIONO-UHFFFAOYSA-N
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Description

Methyl 5-oxopentanoate is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTZROCKNUIONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209011
Record name Pentanoic acid, 5-oxo-, methyl ester
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6026-86-4
Record name Pentanoic acid, 5-oxo-, methyl ester
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Record name Pentanoic acid, 5-oxo-, methyl ester
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Record name methyl 5-oxopentanoate
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Foundational & Exploratory

Methyl 5-oxopentanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6026-86-4

This technical guide provides an in-depth overview of methyl 5-oxopentanoate (B1240814), a valuable keto ester intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It details the compound's properties, provides a comprehensive experimental protocol for its synthesis, and outlines a typical purification workflow.

Core Properties and Safety Information

Methyl 5-oxopentanoate is a bifunctional molecule containing both an ester and an aldehyde group, making it a versatile building block for the synthesis of more complex molecules.[1] Its physicochemical properties are summarized in the tables below.

Physicochemical Properties
PropertyValueSource
CAS Number 6026-86-4[1][2][3][4]
Molecular Formula C₆H₁₀O₃[1][5][6]
Molecular Weight 130.14 g/mol [1][6]
Boiling Point 100-103 °C at 23 Torr[3][6]
Density 1.069 g/cm³ at 25 °C[3]
Appearance Colorless to light yellow liquid[3]
Storage Temperature -20°C, stored under nitrogen[3]
Identification and Descriptors
IdentifierValueSource
IUPAC Name This compound[1][2]
InChI InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h5H,2-4H2,1H3[1][2]
InChI Key YBTZROCKNUIONO-UHFFFAOYSA-N[1][2]
SMILES COC(=O)CCCC=O[4]
Safety and Hazard Information
CategoryInformationSource
Signal Word Warning[2]
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][7]
Precautionary Statements P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501[2]

Synthesis of this compound via Fischer Esterification

A common and effective method for the synthesis of this compound is the Fischer esterification of 5-oxopentanoic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[1] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Experimental Protocol

Materials:

  • 5-oxopentanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-oxopentanoic acid and an excess of anhydrous methanol (e.g., 5-10 equivalents).

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the stirred solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow Start Start Materials: 5-Oxopentanoic Acid Methanol H₂SO₄ Reaction Fischer Esterification (Reflux) Start->Reaction Mixing Workup Work-up: - Methanol Removal - Extraction - Neutralization Reaction->Workup Cooling Drying Drying of Organic Phase Workup->Drying Purification Purification: - Vacuum Distillation or - Column Chromatography Drying->Purification Filtration & Concentration Final_Product Pure Methyl 5-Oxopentanoate Purification->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Methyl 5-oxopentanoate: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of methyl 5-oxopentanoate (B1240814). It is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Quantitative Molecular Data

Methyl 5-oxopentanoate is a bifunctional organic compound containing both an aldehyde and a methyl ester functional group.[1] Its key quantitative properties are summarized below for easy reference.

PropertyValueSource
Molecular Weight 130.14 g/mol [2][3][4]
Molecular Formula C₆H₁₀O₃[2][3][4]
CAS Number 6026-86-4[2][3]
IUPAC Name This compound[2][3]
Synonyms Methyl 4-formylbutanoate, 5-Oxopentanoic acid methyl ester[3][4]
Physical Form Liquid
Boiling Point 100-103 °C (at 23 mmHg)[5]
InChI Key YBTZROCKNUIONO-UHFFFAOYSA-N[2][4]

Molecular Structure

The structure of this compound consists of a five-carbon chain. An aldehyde group (-CHO) is located at one end of the chain (C5), making it reactive toward nucleophiles.[2] At the other end (C1), a carboxylic acid methyl ester group (-COOCH₃) is present. This dual reactivity makes it a valuable intermediate in organic synthesis.[2]

Methyl_5_oxopentanoate C1 C O1_double O C1->O1_double O1_single O C1->O1_single C2 CH₂ C1->C2 inv1 C_methyl CH₃ O1_single->C_methyl C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 C C4->C5 H_aldehyde H C5->H_aldehyde O_aldehyde O C5->O_aldehyde inv2 inv1:s->C1:n inv1:n->O1_double:s inv2:s->C5:n inv2:n->O_aldehyde:s

Caption: Molecular structure of this compound.

Experimental Protocols

The synthesis of this compound is often achieved through standard organic chemistry reactions. A representative protocol for its synthesis via Fischer esterification is detailed below.

Protocol: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis from its corresponding carboxylic acid, 5-oxopentanoic acid.

Materials:

  • 5-oxopentanoic acid

  • Methanol (B129727) (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-oxopentanoic acid in an excess of anhydrous methanol (typically 5-10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate, multiple times.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, the crude product can be further purified by distillation under reduced pressure to obtain the final, pure compound.[2]

References

An In-depth Technical Guide to Methyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxopentanoate (B1240814) is a bifunctional organic compound containing both a methyl ester and an aldehyde functional group.[1] This structure makes it a versatile building block in organic synthesis, offering multiple reaction sites for constructing more complex molecules.[1] Its value is particularly noted in the synthesis of heterocyclic compounds and as a precursor for biologically active molecules and natural products.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on methodologies relevant to research and drug development.

Chemical Identity
PropertyValueSource
IUPAC Name methyl 5-oxopentanoate[2][3]
CAS Number 6026-86-4[2][4][5]
Molecular Formula C₆H₁₀O₃[2][5]
Molecular Weight 130.14 g/mol [2][5]
InChI Key YBTZROCKNUIONO-UHFFFAOYSA-N[2]
Canonical SMILES COC(=O)CCCC=O[3][6]
Synonyms Methyl 4-formylbutanoate, Methyl 4-formylbutyrate, 4-Methoxycarbonylbutanal[3]
Physicochemical Properties
PropertyValueConditionsSource
Appearance Colorless to light yellow liquid[4][5]
Boiling Point 100-103 °C23 Torr[4][5]
Density 1.069 g/cm³25 °C[4][5]
Storage Temperature -20°C, stored under nitrogen[4][5]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A primary method is the esterification of the corresponding carboxylic acid.

Experimental Protocol: Fischer Esterification of 5-Oxopentanoic Acid

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 5-Oxopentanoic acid

  • Methanol (B129727) (MeOH)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-oxopentanoic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by a suitable technique, such as Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.[2]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable intermediate in organic synthesis.[2] The aldehyde and ester groups can be targeted for a wide range of chemical transformations.

Reactions at the Aldehyde Group

The electrophilic carbonyl carbon of the aldehyde is a primary site for nucleophilic attack.[2]

  • Nucleophilic Additions: Reacts with Grignard reagents and organolithium compounds.[1]

  • Condensation Reactions: Can serve as a substrate in reactions like the nitroaldol (Henry) reaction.[2]

  • Wittig-type Olefinations: Allows for the formation of carbon-carbon double bonds.[1]

  • Reductive Amination: Used to introduce carbon-nitrogen bonds.[1]

Reactions at the Ester Group

The methyl ester functionality can undergo several transformations:

  • Hydrolysis: Can be converted to the corresponding carboxylic acid.[1]

  • Reduction: Can be reduced to a primary alcohol.[1]

  • Amidation: Reacts with amines to form amides.

The following diagram illustrates the key reactive sites and potential transformations of this compound.

G cluster_main This compound cluster_aldehyde Aldehyde Reactions cluster_ester Ester Reactions mol MeO(C=O)CH₂CH₂CH₂CHO A1 Nucleophilic Addition mol->A1 R-MgX A2 Wittig Olefination mol->A2 Ph₃P=CHR A3 Reductive Amination mol->A3 R₂NH, [H] E1 Hydrolysis mol->E1 H₃O⁺/H₂O E2 Reduction mol->E2 LiAlH₄ E3 Amidation mol->E3 R'₂NH

Reactivity of this compound.

Application in Drug Development and Natural Product Synthesis

Keto-esters are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] While direct applications of this compound are not extensively documented in all areas, its utility as a bifunctional building block is clear.[1]

Precursor to Heterocyclic Systems

A key application is in the synthesis of chiral δ-lactams. These lactams are valuable intermediates for producing enantiopure piperidines, a structural motif found in many biologically active alkaloids and pharmaceutical agents.[1]

Experimental Protocol: Synthesis of a Chiral δ-Lactam

This protocol outlines a cyclocondensation reaction using racemic this compound and a chiral amino alcohol.[1]

Materials:

  • Racemic this compound

  • (R)-Phenylglycinol

  • Toluene

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of racemic this compound (1.0 eq) in toluene, add (R)-phenylglycinol (1.0 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux and monitor the reaction until the starting material is consumed (e.g., by TLC or GC analysis).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield the desired chiral δ-lactam.[1]

The following workflow illustrates this synthetic pathway.

G start This compound (Racemic) reagent (R)-Phenylglycinol Toluene, Reflux start->reagent product Chiral δ-Lactam reagent->product

Synthesis of a chiral δ-lactam.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its dual aldehyde and ester functionalities provide multiple avenues for creating complex molecular architectures, particularly heterocyclic systems relevant to pharmaceutical and natural product chemistry. The protocols and data presented here offer a foundation for researchers to utilize this compound in their synthetic endeavors. Further research into its reactivity and applications will likely continue to expand its role in the development of novel chemical entities.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-oxopentanoate (B1240814) (also known as Methyl 4-formylbutanoate), a bifunctional organic compound with applications as a building block in organic synthesis. This document details two viable synthetic routes and outlines the expected analytical characterization of the title compound, tailored for professionals in chemical research and pharmaceutical development.

Physicochemical Properties

Methyl 5-oxopentanoate is a liquid ester containing an aldehyde functional group. Its properties make it a useful intermediate for the synthesis of more complex molecules.

PropertyValueReference
CAS Number 6026-86-4[1][2]
Molecular Formula C₆H₁₀O₃[1][2]
Molecular Weight 130.14 g/mol [1][2]
IUPAC Name This compound[2]
Boiling Point 100-103 °C (at 23 mmHg)[1]
Appearance Liquid
Solubility Soluble in common organic solvents.

Synthetic Routes

Two primary, reliable methods for the synthesis of this compound are presented: the oxidation of a primary alcohol and the ozonolysis of a cyclic alkene.

Synthesis via Oxidation of Methyl 5-hydroxypentanoate (B1236267)

A common and effective method for the synthesis of aldehydes is the oxidation of the corresponding primary alcohol. The precursor, Methyl 5-hydroxypentanoate, is commercially available. Two widely used mild oxidation protocols are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[3][4][5][6][7][8][9]

G cluster_reagents Reagents Oxidizing_Agent Dess-Martin Periodinane (DMP) or Oxalyl Chloride, DMSO, Triethylamine (Swern) Methyl_5_hydroxypentanoate Methyl 5-hydroxypentanoate Methyl_5_oxopentanoate This compound Methyl_5_hydroxypentanoate->Methyl_5_oxopentanoate Oxidation in CH₂Cl₂

Caption: Synthesis of this compound via oxidation.

  • Reaction Setup: To a solution of Methyl 5-hydroxypentanoate (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, ~0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.[6]

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield pure this compound.

Synthesis via Ozonolysis of Methyl Cyclopent-1-ene-1-carboxylate

Ozonolysis provides a direct method for cleaving a carbon-carbon double bond to form carbonyl compounds. The ozonolysis of Methyl cyclopent-1-ene-1-carboxylate will cleave the ring to form the desired product.[10][11]

G cluster_reagents Reagents Reagent1 1. Ozone (O₃) in CH₂Cl₂/MeOH, -78 °C Reagent2 2. Dimethyl Sulfide (B99878) (DMS) or Triphenylphosphine (B44618) (PPh₃) Methyl_cyclopent_1_ene_1_carboxylate Methyl cyclopent-1-ene-1-carboxylate Ozonide_Intermediate Ozonide Intermediate Methyl_cyclopent_1_ene_1_carboxylate->Ozonide_Intermediate Ozonolysis Methyl_5_oxopentanoate This compound Ozonide_Intermediate->Methyl_5_oxopentanoate Reductive Workup

Caption: Synthesis of this compound via ozonolysis.

  • Reaction Setup: Dissolve Methyl cyclopent-1-ene-1-carboxylate (1.0 eq.) in a solvent mixture of dichloromethane (DCM) and methanol (B129727) (e.g., 9:1 v/v) in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing a potassium iodide solution. Cool the solution to -78 °C using a dry ice/acetone bath.[10]

  • Ozonolysis: Bubble a stream of ozone through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC analysis.

  • Quenching: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

  • Reductive Workup: Add a reducing agent, such as dimethyl sulfide (DMS, 1.5 eq.) or triphenylphosphine (PPh₃, 1.2 eq.), to the cold solution.[10] Allow the mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. The following tables summarize the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will show characteristic signals for the aldehyde and methyl ester functionalities.

Table 1: Expected ¹H NMR Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
~9.77t, J≈1.5 Hz1HCHO[12][13][14]
~3.67s3HOCH₃[12][13][14]
~2.74t, J≈7.0 Hz2HCH₂-CHO[12][13][14]
~2.40t, J≈7.0 Hz2HCH₂-CO₂Me[12][13][14]
~1.95p, J≈7.0 Hz2HCH₂-CH₂-CH₂[12][13][14]

Table 2: Expected ¹³C NMR Data (CDCl₃)

Chemical Shift (δ, ppm)AssignmentReference(s)
~201.8C HO[15][16][17][18]
~173.5C O₂Me[15][16][17][18]
~51.6OC H₃[15][16][17][18]
~43.2C H₂-CHO[15][16][17][18]
~33.0C H₂-CO₂Me[15][16][17][18]
~19.8C H₂-CH₂-CH₂[15][16][17][18]
Infrared (IR) Spectroscopy

The IR spectrum will exhibit strong absorption bands corresponding to the two carbonyl groups.

Table 3: Expected IR Data (liquid film)

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
~2950MediumC-H stretch (aliphatic)[1][2]
~2820, ~2720MediumC-H stretch (aldehyde)[1][2]
~1735StrongC=O stretch (ester)[1][2][19][20]
~1725StrongC=O stretch (aldehyde)[1][2][21][19][20]
~1170StrongC-O stretch (ester)[1][2]
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data (EI)

m/zInterpretationReference(s)
130[M]⁺, Molecular ion[22][23][24]
101[M - CHO]⁺, α-cleavage of the aldehyde[22][23][24]
99[M - OCH₃]⁺, α-cleavage of the ester[22][23][24]
74McLafferty rearrangement of the ester[22][23][24]
59[COOCH₃]⁺[22][23][24]

Characterization Workflow

A logical workflow for the characterization of the synthesized this compound is outlined below.

G cluster_spectroscopy Spectroscopic Analysis Start Synthesized Crude Product Purification Purification (Flash Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, GC-MS) Purification->Purity_Check NMR ¹H and ¹³C NMR Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

References

Methyl 5-oxopentanoate as a bifunctional building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxopentanoate (B1240814), also known as methyl 4-formylbutanoate, is a versatile bifunctional molecule possessing both a methyl ester and an aldehyde functionality. This unique structural arrangement allows for a wide range of chemical transformations, making it a valuable C5 building block in the synthesis of complex organic molecules, particularly in the construction of heterocyclic systems, natural products, and active pharmaceutical ingredients. Its ability to participate in reactions at either the electrophilic aldehyde carbon or the ester group, which can be further manipulated, provides synthetic chemists with a flexible tool for molecular design and construction.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of methyl 5-oxopentanoate is essential for its application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
CAS Number 6026-86-4
IUPAC Name This compound
Synonyms Methyl 4-formylbutanoate, 5-Oxopentanoic acid methyl ester
Appearance Colorless to light yellow liquid
Boiling Point 100-103 °C at 23 Torr[1]
Density 1.069 g/cm³ at 25 °C[1]
Storage Temperature -20°C, stored under nitrogen[1]

Table 2: Spectroscopic Data of this compound

SpectrumKey Peaks/Shifts
¹H NMR (CDCl₃) ~9.8 (t, 1H, -CHO), 3.67 (s, 3H, -OCH₃), 2.75 (t, 2H, -CH₂CHO), 2.45 (t, 2H, -CH₂CO₂Me), 2.0 (p, 2H, -CH₂CH₂CH₂-)
¹³C NMR (CDCl₃) ~202.0 (-CHO), 173.5 (-CO₂Me), 51.5 (-OCH₃), 43.0 (-CH₂CHO), 33.0 (-CH₂CO₂Me), 21.0 (-CH₂CH₂CH₂-)
IR (neat) ~2950 cm⁻¹ (C-H), ~2720 cm⁻¹ (aldehyde C-H), ~1735 cm⁻¹ (ester C=O), ~1725 cm⁻¹ (aldehyde C=O)
Mass Spectrum (EI) m/z (%): 130 (M+), 99, 74, 59

Synthesis of this compound

Several synthetic routes to this compound have been developed, leveraging readily available starting materials.

Ozonolysis of Methyl 1-Cyclopentenecarboxylate

A common and efficient method for the synthesis of this compound is the ozonolysis of methyl 1-cyclopentenecarboxylate. This reaction cleaves the double bond of the cyclic precursor to furnish the desired aldehyde and ester functionalities in a single step.

ozonolysis start Methyl 1-cyclopentenecarboxylate reagents 1) O₃, CH₂Cl₂/MeOH, -78 °C 2) Me₂S start->reagents product This compound reagents->product

Synthesis of this compound via Ozonolysis.

Experimental Protocol: Ozonolysis of Methyl 1-Cyclopentenecarboxylate

  • Materials: Methyl 1-cyclopentenecarboxylate, Dichloromethane (CH₂Cl₂), Methanol (B129727) (MeOH), Ozone (O₃), Dimethyl sulfide (B99878) (Me₂S).

  • Procedure:

    • Dissolve methyl 1-cyclopentenecarboxylate (1.0 eq) in a mixture of CH₂Cl₂ and MeOH (typically a 3:1 to 5:1 ratio) and cool the solution to -78 °C.

    • Bubble ozone gas through the solution until a persistent blue color is observed, indicating complete consumption of the starting material.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add dimethyl sulfide (2.0-3.0 eq) to the reaction mixture and allow it to warm slowly to room temperature.

    • Stir the reaction mixture at room temperature for several hours to ensure complete reduction of the ozonide intermediate.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford this compound.

  • Expected Yield: 70-85%.

Esterification of 5-Oxopentanoic Acid

Direct esterification of 5-oxopentanoic acid with methanol under acidic catalysis provides another straightforward route to the target molecule.

esterification start 5-Oxopentanoic acid reagents Methanol (excess) H₂SO₄ (cat.) start->reagents product This compound reagents->product

Fischer Esterification to Synthesize this compound.

Experimental Protocol: Fischer Esterification of 5-Oxopentanoic Acid

  • Materials: 5-Oxopentanoic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄).

  • Procedure:

    • Suspend 5-oxopentanoic acid (1.0 eq) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

  • Expected Yield: 85-95%.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a valuable precursor for a variety of important chemical transformations.

Reductive Amination for the Synthesis of Piperidine (B6355638) Derivatives

The aldehyde functionality readily undergoes reductive amination with primary amines to form N-substituted piperidones after intramolecular cyclization. These piperidones are key intermediates in the synthesis of various alkaloids and pharmacologically active compounds.

reductive_amination start This compound amine Primary Amine (R-NH₂) start->amine reductant NaBH(OAc)₃ amine->reductant intermediate N-Substituted Piperidone reductant->intermediate product Piperidine Derivative intermediate->product Reduction

Reductive Amination and Cyclization Pathway.

Experimental Protocol: Reductive Amination with Benzylamine (B48309)

  • Materials: this compound, Benzylamine, Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Dichloroethane (DCE), Acetic acid.

  • Procedure:

    • To a solution of this compound (1.0 eq) in dichloroethane, add benzylamine (1.05 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The resulting crude N-benzylpiperidone can be purified by column chromatography.

  • Expected Yield: 75-90%.

Table 3: Representative Reductive Amination of this compound

AmineProductYield (%)
BenzylamineN-Benzyl-2-piperidone~85
AnilineN-Phenyl-2-piperidone~80
(R)-α-Methylbenzylamine(R)-N-(1-Phenylethyl)-2-piperidone~82 (with diastereoselectivity)
Wittig Reaction for Chain Elongation

The aldehyde group of this compound can be selectively reacted with phosphorus ylides in a Wittig reaction to form α,β-unsaturated esters, extending the carbon chain and introducing a double bond for further functionalization.

wittig_reaction start This compound ylide Phosphorus Ylide (Ph₃P=CHR) start->ylide product α,β-Unsaturated Ester ylide->product

Wittig Olefination of this compound.

Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane (B24862)

  • Materials: this compound, (Carbethoxymethylene)triphenylphosphorane, Toluene.

  • Procedure:

    • Dissolve this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry toluene.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Triturate the residue with a non-polar solvent (e.g., hexane) to precipitate triphenylphosphine (B44618) oxide.

    • Filter off the solid and concentrate the filtrate.

    • Purify the resulting unsaturated diester by column chromatography.

  • Expected Yield: 80-95% (typically as the E-isomer with stabilized ylides).[2][3]

Table 4: Products from Wittig Reaction of this compound

YlideProductPredominant IsomerApproximate Yield (%)
Ph₃P=CHCO₂EtMethyl 7-ethoxycarbonyl-6-heptenoateE90
Ph₃P=CH₂Methyl hex-5-enoate-85
Ph₃P=CHPhMethyl 6-phenyl-5-hexenoateZ (with non-stabilized ylide)75
Aldol (B89426) Condensation

The aldehyde functionality of this compound can act as an electrophile in aldol condensations with enolizable ketones or other carbonyl compounds, forming β-hydroxy carbonyl adducts which can be dehydrated to α,β-unsaturated products.

aldol_condensation start This compound ketone Enolizable Ketone (e.g., Acetone) start->ketone base Base (e.g., NaOH) ketone->base product β-Hydroxy Adduct or α,β-Unsaturated Product base->product

Aldol Condensation with this compound.

Experimental Protocol: Aldol Condensation with Acetone

  • Materials: this compound, Acetone, Sodium hydroxide (B78521) (NaOH), Ethanol (B145695), Water.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

    • Add an excess of acetone.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once the reaction is complete, neutralize with dilute acid (e.g., HCl).

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography. Depending on the reaction conditions, either the β-hydroxy ketone or the dehydrated enone may be isolated.

  • Expected Yield: 60-75%.

Application in Natural Product Synthesis: Synthesis of (-)-Coniine

This compound can serve as a key precursor in the synthesis of piperidine alkaloids, such as (-)-coniine, the toxic component of poison hemlock. A plausible synthetic route involves an initial Wittig reaction to install the propyl side chain, followed by reductive amination and intramolecular cyclization.

coniine_synthesis start This compound wittig 1) Ph₃P=CHCH₂CH₃ 2) Ester Reduction start->wittig intermediate1 5-Oxooctanal wittig->intermediate1 amination NH₃, H₂, Pd/C (Reductive Amination) intermediate1->amination intermediate2 γ-Coniceine amination->intermediate2 reduction Reduction (e.g., NaBH₄) intermediate2->reduction product (-)-Coniine reduction->product

Proposed Synthetic Pathway to (-)-Coniine.

This conceptual pathway highlights how the two functional groups of this compound can be sequentially manipulated to construct the carbon skeleton and the heterocyclic ring of the natural product. The initial Wittig reaction with a propyl ylide would be followed by reduction of the ester to the corresponding aldehyde. Subsequent intramolecular reductive amination would then furnish the piperidine ring system of γ-coniceine, which can be reduced to coniine.[4][5]

Conclusion

This compound is a highly valuable and versatile bifunctional building block in organic synthesis. Its readily accessible aldehyde and methyl ester functionalities provide two distinct points for chemical modification, enabling a wide array of transformations. From the construction of pharmaceutically relevant piperidine scaffolds via reductive amination to carbon chain extension through Wittig reactions and aldol condensations, this C5 synthon offers a reliable and flexible platform for the synthesis of complex molecular architectures. The strategic application of this compound in the synthesis of natural products further underscores its importance for researchers and professionals in drug discovery and development.

References

Reactivity of the aldehyde and ester groups in Methyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Methyl 5-oxopentanoate (B1240814)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxopentanoate is a bifunctional molecule containing both an aldehyde and a methyl ester functional group. This structural feature presents a unique landscape of chemical reactivity, offering the potential for chemoselective transformations that are highly valuable in organic synthesis, particularly in the development of complex molecular architectures for pharmaceuticals and natural products. This technical guide provides a comprehensive analysis of the differential reactivity of the aldehyde and ester moieties, supported by experimental protocols and quantitative data. It explores selective reductions, nucleophilic additions, and hydrolysis, offering a framework for the strategic manipulation of this versatile building block.

Core Principles: A Tale of Two Carbonyls

The synthetic utility of this compound is rooted in the inherent reactivity difference between its two carbonyl groups. The aldehyde is significantly more reactive towards nucleophiles than the ester. This can be attributed to two primary factors:

  • Electronic Effects : The carbonyl carbon of an aldehyde is more electrophilic than that of an ester.[1][2] While both are polarized due to the electronegativity of oxygen, the ester group has an adjacent oxygen atom whose lone pairs can donate electron density through resonance, partially stabilizing the carbonyl carbon and reducing its electrophilicity.[1] Aldehydes lack this resonance stabilization, possessing only a single alkyl chain which provides minimal inductive electron donation.[2][3]

  • Steric Hindrance : The aldehyde carbonyl is sterically less hindered. It is flanked by a small hydrogen atom on one side, providing easy access for incoming nucleophiles.[2][4] In contrast, the ester's carbonyl carbon is bonded to a bulkier methoxy (B1213986) group, which presents a greater steric barrier to nucleophilic attack.

This reactivity hierarchy is the cornerstone of chemoselective synthesis using this molecule.

G cluster_reactivity Reactivity Towards Nucleophiles cluster_reagents Selective Reagents Aldehyde Aldehyde (-CHO) More Electrophilic Less Hindered Ester Ester (-COOMe) Less Electrophilic (Resonance) More Hindered Aldehyde->Ester Higher Reactivity > Lower Reactivity Mild_Reagents Mild Nucleophiles & Reducing Agents (e.g., NaBH4, Wittig Reagents) Mild_Reagents->Aldehyde Reacts Preferentially Strong_Reagents Strong Reducing Agents (e.g., LiAlH4) Strong_Reagents->Aldehyde Reacts Strong_Reagents->Ester Reacts

Caption: Logical diagram of functional group reactivity in this compound.

Chemoselective Reactions of the Aldehyde Functional Group

The higher reactivity of the aldehyde allows for a variety of transformations that leave the ester group intact. This chemoselectivity is crucial for multi-step syntheses.

Selective Reduction

The aldehyde can be selectively reduced to a primary alcohol using mild hydride reagents that do not affect the less reactive ester. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose. More sterically hindered and less reactive hydride donors, such as sodium triacetoxyborohydride, also offer excellent selectivity for aldehydes over other carbonyls like ketones and esters.[3]

Nucleophilic Addition and C-C Bond Formation

The electrophilic aldehyde carbon is a prime target for various carbon-based nucleophiles, enabling the extension of the molecule's carbon skeleton.

  • Wittig Reaction : This reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[5] This is a powerful method for forming carbon-carbon double bonds with high regioselectivity.

  • Henry (Nitroaldol) Reaction : The aldehyde can react with a nitroalkane, such as nitroethane, in the presence of a base. This reaction forms a β-nitro alcohol intermediate, which is a versatile precursor for other functional groups.[5]

  • Grignard Reaction : Organometallic reagents like Grignard reagents (R-MgX) readily add to the aldehyde to form a secondary alcohol after an acidic workup.

The following table summarizes key selective reactions at the aldehyde position.

Reaction TypeReagent(s)Product Functional GroupTypical Yield (%)
Selective Reduction Sodium Borohydride (NaBH₄), Methanol (B129727)Primary Alcohol> 90%
Wittig Reaction Triphenylphosphine ylide (Ph₃P=CHR)Alkene70-90%
Henry Reaction Nitroalkane (R-CH₂NO₂), Baseβ-Nitro Alcohol60-80%
Grignard Addition Grignard Reagent (R-MgX), then H₃O⁺Secondary Alcohol75-95%
Reductive Amination Amine (RNH₂), NaBH₃CNSecondary Amine65-85%
Experimental Protocol: Selective Reduction to Methyl 5-hydroxypentanoate

This protocol outlines a typical laboratory procedure for the selective reduction of the aldehyde in this compound.

  • Reaction Setup : To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask cooled to 0 °C in an ice bath, add sodium borohydride (NaBH₄, 0.3 eq) portion-wise over 15 minutes with gentle stirring.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. The reaction is typically complete within 1 hour.

  • Quenching : Once the starting material is consumed, slowly add acetone (B3395972) to the reaction mixture to quench the excess NaBH₄.

  • Workup : Concentrate the mixture under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification : Remove the solvent via rotary evaporation. The resulting crude product, methyl 5-hydroxypentanoate, can be purified by flash column chromatography on silica (B1680970) gel if necessary.

G cluster_workflow Workflow: Selective Aldehyde Reduction A 1. Dissolve this compound in Methanol (0°C) B 2. Add NaBH4 (0.3 eq) Portion-wise A->B C 3. Monitor by TLC (~1 hour) B->C D 4. Quench with Acetone C->D E 5. Aqueous Workup (Water, Ethyl Acetate Extraction) D->E F 6. Dry, Filter & Concentrate E->F G 7. Purify via Column Chromatography F->G G cluster_products Potential Synthetic Products Start This compound P1 Methyl 5-hydroxypentanoate (Hydroxy Ester) Start->P1 NaBH4 (Selective Reduction) P2 Pentane-1,5-diol (Diol) Start->P2 LiAlH4 (Full Reduction) P3 5-Oxopentanoic Acid (Ketoacid) Start->P3 1. NaOH 2. H3O+ (Hydrolysis) P4 Methyl Alkenoate Derivative (Unsaturated Ester) Start->P4 Ph3P=CHR (Wittig Reaction)

References

A Technical Guide to the Spectroscopic Data of Methyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 5-oxopentanoate (B1240814) (CAS No: 6026-86-4), a molecule of interest in various synthetic and research applications.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Molecular Structure

Methyl 5-oxopentanoate is a bifunctional molecule containing both an aldehyde and a methyl ester functional group. Its structure is foundational to interpreting its spectroscopic signatures.

IUPAC Name: this compound[3] Molecular Formula: C₆H₁₀O₃[3][4][5] Molecular Weight: 130.14 g/mol [1][3][5] SMILES: COC(=O)CCCC=O[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl groups.

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
-CHO~9.77Triplet (t)1H
-OCH₃~3.67Singlet (s)3H
-CH₂-C(=O)O-~2.48Triplet (t)2H
-CH₂-CHO~2.34Triplet (t)2H
-CH₂-CH₂-CH₂-~1.95Quintet (p)2H
¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbons of the aldehyde and ester are particularly deshielded and appear at the downfield end of the spectrum.

CarbonChemical Shift (δ, ppm) (Predicted)
-C HO~202.5
-C (=O)O-~173.8
-OC H₃~51.5
-C H₂-C(=O)O-~43.2
-C H₂-CHO~29.0
-C H₂-CH₂-CH₂-~19.8
Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra can be obtained by following a standardized protocol.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6][7]

    • For referencing, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a signal at 0 ppm.[6]

    • Transfer the solution into a 5 mm NMR tube, ensuring a sample height of about 4-5 cm.[6]

    • If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.[6]

    • Securely cap the NMR tube to prevent solvent evaporation.[6]

  • Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 300 or 400 MHz).[7][8]

    • Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to optimize homogeneity and resolution.[6]

    • For ¹H NMR, acquire a one-dimensional spectrum with typical parameters such as a 30-45° pulse angle and a spectral width of 10-15 ppm.[6]

    • For ¹³C NMR, acquire a one-dimensional spectrum with proton decoupling, a 30-45° pulse angle, and a spectral width of around 200-220 ppm. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).[7]

    • Perform phase and baseline corrections.[7]

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.[7]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[7]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6-0.7 mL CDCl₃ add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Place in NMR Spectrometer transfer->instrument tune_shim Tune and Shim instrument->tune_shim acquire_h1 Acquire ¹H Spectrum tune_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum tune_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft correction Phase and Baseline Correction ft->correction calibrate Calibrate to TMS correction->calibrate analyze Integrate and Analyze calibrate->analyze

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound will prominently feature strong absorption bands corresponding to the two carbonyl groups.

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Aldehyde)~1725Strong
C=O (Ester)~1740Strong
C-H (Aldehyde)~2820 and ~2720Medium (often two bands)
C-O (Ester)~1200-1100Strong
C-H (sp³)~2950-2850Medium to Strong
Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, a neat spectrum is typically acquired.

  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them with care and avoid contact with water.[9]

    • Place a small drop of the liquid sample onto the center of one salt plate.[9][10]

    • Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform film.[9][10]

    • Carefully place the assembled plates into the sample holder of the IR spectrometer.[9]

  • Data Acquisition:

    • Before running the sample, a background spectrum of the empty sample chamber should be collected to subtract the signals from atmospheric CO₂ and water vapor.[10]

    • Place the sample holder with the prepared salt plates into the spectrometer.

    • Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

IR_Workflow cluster_prep Sample Preparation (Neat) cluster_acq Data Acquisition cluster_proc Data Processing place_drop Place a drop of liquid on a salt plate sandwich Cover with a second salt plate place_drop->sandwich insert_sample Insert Sample into Spectrometer sandwich->insert_sample background Collect Background Spectrum background->insert_sample acquire Acquire IR Spectrum insert_sample->acquire process Process Spectrum (Background Subtraction) acquire->process analyze Analyze Peaks process->analyze

Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectral Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

m/zIonIdentity
130[M]⁺Molecular Ion
101[M - CHO]⁺Loss of the formyl radical
99[M - OCH₃]⁺Loss of the methoxy (B1213986) radical
74[CH₃OC(=O)CH₂CH₂]⁺McLafferty rearrangement of the ester
59[COOCH₃]⁺Methoxycarbonyl cation
43[CH₃CO]⁺Acetyl cation
Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The concentration should be in the low ppm range (e.g., 1-10 ppm).

    • Transfer the solution to a GC vial.

  • Data Acquisition (GC-MS):

    • The sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • In the ion source (commonly using Electron Ionization, EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

    • The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.

    • The detector records the abundance of each ion.

  • Data Processing:

    • The mass spectrum is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_proc Data Analysis prepare_sol Prepare dilute solution in volatile solvent transfer_vial Transfer to GC vial prepare_sol->transfer_vial inject Inject into GC transfer_vial->inject separate Separation in GC column inject->separate ionize Ionization (EI) separate->ionize analyze_mass Mass Analysis ionize->analyze_mass detect Detection analyze_mass->detect generate_spectrum Generate Mass Spectrum detect->generate_spectrum analyze_spectrum Analyze Molecular Ion and Fragmentation generate_spectrum->analyze_spectrum

Workflow for Mass Spectrometric Analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 5-oxopentanoate (B1240814): Commercial Availability, Purity, and Synthetic Methodologies

This technical guide provides a comprehensive overview of Methyl 5-oxopentanoate, a versatile bifunctional building block in organic synthesis. Its utility is particularly noted in the construction of complex molecular architectures due to its aldehyde and methyl ester functionalities. This document details its commercial availability, purity standards, and established synthetic protocols, offering valuable information for its application in research and development.

Commercial Availability and Purity

This compound is commercially available from various suppliers, primarily based in China, the United States, and Germany.[1] The purity of the commercially available product typically ranges from 95% to 98%. Below is a summary of representative suppliers and their product specifications.

SupplierPurityPackage SizeLocation
Amadis Chemical Company Limited97%mgs, gs, kgsChina
Chengdu Feibo Pharm Technology Co., Ltd>95%5g, 50g, 100g, 250g, 500g, 1kg, 5kgChina
Shenzhen Nexconn Pharmatechs Ltd.98%1KG, 10KG, 50KGChina
Aladdin Scientific97%100mg, 250mg, 1g, BulkUnited States
1Pluschem LLC97%Not specifiedUnited States
TCI (Shanghai) Development Co., Ltd.>95.0% (GC)Not specifiedChina
Ambeed, Inc. (via Sigma-Aldrich)97%Not specifiedUnited States

Synthetic Routes and Experimental Protocols

Several synthetic routes for this compound have been established, with the choice of method often depending on the desired scale and purity. The most common approaches involve the esterification of 5-oxopentanoic acid or the oxidation of a corresponding lactone precursor.[2]

Route 1: Esterification of 5-Oxopentanoic Acid

This method involves the reaction of 5-oxopentanoic acid with methanol (B129727) in the presence of an acid catalyst.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-oxopentanoic acid in an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.[3]

Route 2: Synthesis from δ-Valerolactone

This two-step synthesis starts with the ring-opening of δ-valerolactone to form methyl 5-hydroxypentanoate (B1236267), which is then oxidized to this compound.[2]

Experimental Protocol:

  • Ring-Opening: Perform an acid- or base-catalyzed ring-opening of δ-valerolactone with methanol to generate methyl 5-hydroxypentanoate.

  • Oxidation: Oxidize the resulting methyl 5-hydroxypentanoate using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.[4]

  • Purification: Purify the final product using column chromatography on silica (B1680970) gel or vacuum distillation.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Starting Materials (e.g., 5-Oxopentanoic Acid + Methanol) Reaction Esterification Reaction (Acid Catalyst, Reflux) Start->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal (Reduced Pressure) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_Product This compound Distillation->Final_Product

Generalized workflow for the synthesis and purification of this compound.

Analytical Methods for Purity Determination

Gas Chromatography (GC) is a suitable method for the analysis of this compound to determine its purity. For related compounds like methyl esters of fatty acids (FAMEs), established GC methods can be adapted.[5] A GC-FID (Flame Ionization Detector) would be appropriate for quantitative analysis.[5]

Applications in Synthesis

This compound serves as a valuable precursor in the synthesis of more complex molecules, including heterocyclic compounds that are important intermediates for natural products and pharmaceuticals.[6] Its bifunctional nature allows for a variety of chemical transformations.

Signaling Pathways and Biological Activity

Currently, there is limited direct research on the involvement of this compound in specific signaling pathways or its biological activity. However, the broader class of keto esters is of interest in medicinal chemistry, and the synthetic accessibility of this compound makes it a candidate for further investigation in drug discovery programs.

References

An In-depth Technical Guide to Methyl 5-oxopentanoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxopentanoate (B1240814) is a bifunctional organic compound of significant interest in synthetic chemistry. Possessing both a methyl ester and an aldehyde functional group, it serves as a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and natural product analogues. This technical guide provides a comprehensive overview of the discovery, historical context, detailed synthesis protocols, physicochemical properties, and key applications of Methyl 5-oxopentanoate. Particular emphasis is placed on quantitative data, experimental methodologies, and the visualization of relevant chemical pathways to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of synthetic methodologies for γ-keto esters. While a definitive first synthesis of this specific molecule is not prominently documented in early chemical literature, its conceptualization and eventual synthesis are products of the foundational work on esterification and the chemistry of dicarbonyl compounds that took place in the late 19th and early 20th centuries.

The Fischer-Speier esterification, first described in 1895, provided a general and reliable method for the conversion of carboxylic acids to their corresponding esters, a reaction that remains a primary route for the synthesis of this compound from 5-oxopentanoic acid. The development of synthetic routes to γ-keto acids and their derivatives, such as the one-pot synthesis from nitroalkanes and α,β-unsaturated esters, further expanded the accessibility of compounds with this structural motif.[1]

In recent years, interest in this compound and its derivatives has been renewed, partly due to the drive towards green chemistry. For instance, derivatives like methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean™) have been investigated as sustainable, non-toxic alternatives to conventional polar aprotic solvents.[2] This has spurred research into more efficient and environmentally benign synthetic routes, such as base-catalyzed Michael additions.[2]

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a chemical formula of C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
CAS Number 6026-86-4
Appearance Colorless to pale yellow liquid
Boiling Point 100-103 °C at 23 Torr
Density 1.069 g/cm³ at 25 °C

Spectroscopic analysis is essential for the characterization and purity assessment of this compound. The expected signals in its ¹H NMR, ¹³C NMR, and IR spectra are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

Spectroscopy Characteristic Signals
¹H NMR Aldehyde proton (CHO) singlet around 9.8 ppm. Methyl ester (OCH₃) singlet around 3.7 ppm. Methylene protons adjacent to the ester carbonyl (CH₂CO) triplet around 2.5 ppm. Methylene protons adjacent to the aldehyde carbonyl (CH₂CHO) triplet around 2.8 ppm. Methylene protons at the 3-position (CH₂CH₂CH₂) quintet around 2.0 ppm.
¹³C NMR Aldehyde carbonyl carbon (CHO) signal around 202 ppm. Ester carbonyl carbon (COO) signal around 173 ppm. Methyl ester carbon (OCH₃) signal around 52 ppm. Methylene carbon adjacent to the aldehyde (CH₂CHO) signal around 43 ppm. Methylene carbon adjacent to the ester (CH₂COO) signal around 33 ppm. Methylene carbon at the 3-position (CH₂CH₂CH₂) signal around 20 ppm.
IR (Infrared) Strong C=O stretching absorption for the aldehyde around 1725 cm⁻¹. Strong C=O stretching absorption for the ester around 1740 cm⁻¹. C-H stretching for the aldehyde proton around 2720 and 2820 cm⁻¹. C-O stretching for the ester around 1200 cm⁻¹.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of 5-oxopentanoic acid.

Fischer Esterification of 5-Oxopentanoic Acid

This acid-catalyzed esterification is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (methanol) is typically used.

Fischer_Esterification_Workflow Reactants 5-Oxopentanoic Acid + Methanol (B129727) (excess) ReactionVessel Reflux Reactants->ReactionVessel AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->ReactionVessel Workup Work-up (Neutralization, Extraction) ReactionVessel->Workup Purification Purification (Distillation) Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound via Fischer esterification.

Experimental Protocol: Fischer Esterification

  • Materials:

    • 5-Oxopentanoic acid

    • Methanol (anhydrous)

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Diethyl ether or ethyl acetate (B1210297)

  • Procedure:

    • To a solution of 5-oxopentanoic acid in a significant excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield this compound.

  • Quantitative Data:

    • While specific yields for this exact reaction are not consistently reported in the literature, similar Fischer esterifications of substituted pentanoic acids report yields in the range of 89-92%.[4]

Chemical Reactivity and Synthetic Applications

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis. The aldehyde and ester groups can be selectively targeted to build more complex molecular architectures.

Reactions at the Aldehyde Group

The electrophilic aldehyde is susceptible to nucleophilic attack, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Wittig Reaction: The aldehyde functionality readily undergoes the Wittig reaction to form alkenes. This is particularly useful for extending the carbon chain.

Wittig_Reaction_Pathway M5O This compound Intermediate Oxaphosphetane Intermediate M5O->Intermediate Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Intermediate Alkene Alkene Product Intermediate->Alkene Byproduct Triphenylphosphine oxide Intermediate->Byproduct

The Wittig reaction pathway for the conversion of this compound to an alkene.
  • Henry (Nitroaldol) Reaction: The base-catalyzed reaction with a nitroalkane, such as nitroethane, forms a β-nitro alcohol, a precursor to amino alcohols and other functional groups.[4]

Reactions at the Ester Group

The methyl ester can undergo hydrolysis, transesterification, or reaction with organometallic reagents.

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding carboxylic acid, 5-oxopentanoic acid.

  • Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl group.

Role in Multi-Step Synthesis

This compound serves as a key building block in the synthesis of more complex molecules, including natural products and their analogues. Its two functional groups allow for sequential and orthogonal transformations.

A logical workflow for the utilization of this compound in a multi-step synthesis is depicted below. This illustrates how the aldehyde can be first transformed, followed by modification of the ester group.

Multi_Step_Synthesis_Workflow Start This compound Step1 Aldehyde Transformation (e.g., Grignard Reaction) Start->Step1 Intermediate1 Intermediate Alcohol Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 Hydroxy Carboxylic Acid Step2->Intermediate2 Step3 Lactonization Intermediate2->Step3 Product Lactone Product Step3->Product

A logical workflow demonstrating the use of this compound in a multi-step synthesis.

Conclusion

This compound is a fundamentally important and versatile building block in organic synthesis. Its accessibility through well-established methods like Fischer esterification, combined with the differential reactivity of its aldehyde and ester functionalities, makes it a valuable precursor for a wide range of chemical transformations. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and reactivity of this compound is crucial for the design and execution of efficient and innovative synthetic strategies. As the principles of green chemistry continue to influence synthetic design, the development of even more sustainable routes to and applications for this and related keto esters will undoubtedly be a focus of future research.

References

The Pivotal Role of Methyl 5-Oxopentanoate in the Synthesis of Heterocyclic Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 5-oxopentanoate (B1240814), a bifunctional building block, is emerging as a valuable precursor in the landscape of heterocyclic chemistry. Its unique structure, possessing both an aldehyde and a methyl ester functionality, offers a versatile platform for the construction of a diverse array of heterocyclic systems, which are foundational to the development of novel therapeutics and other advanced materials. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of methyl 5-oxopentanoate in the creation of key heterocyclic cores, with a focus on pyridones and the potential for synthesizing other nitrogen-containing rings.

Introduction: The Synthetic Versatility of a γ-Keto Ester

This compound, also known as methyl 4-formylpentanoate, is a γ-keto ester that serves as a C5 synthon in various cyclization strategies. The electrophilic nature of both the aldehyde and ester carbonyl groups, coupled with the potential for enolate formation at the α-position to the ester, allows for a rich and varied reactivity profile. This dual functionality enables its participation in a range of classical and modern synthetic methodologies for generating five- and six-membered heterocyclic rings, which are prevalent motifs in numerous biologically active compounds.[1][2] The strategic placement of its functional groups makes it an ideal starting material for intramolecular cyclizations and multicomponent reactions.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reaction of propionaldehyde (B47417) with an acrylic compound.[3] This approach provides a straightforward route to the target γ-keto ester, which can then be utilized in subsequent heterocyclic syntheses.

Applications in Heterocyclic Synthesis

The primary utility of this compound in heterocyclic chemistry lies in its role as a precursor to various nitrogen-containing rings, such as pyridones, piperidines, and potentially pyrroles.

Synthesis of 5-Methyl-3,4-dihydro-2(1H)-pyridone

A significant application of this compound is in the synthesis of 5-methyl-3,4-dihydro-2(1H)-pyridone, a key intermediate in the production of certain herbicides and a scaffold with potential in medicinal chemistry.[3][4] The reaction proceeds via a cyclization reaction with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297).[3]

The general transformation involves the reaction of this compound with ammonium acetate, where the amine nitrogen attacks the aldehyde, and subsequent intramolecular cyclization and dehydration lead to the formation of the dihydropyridone ring.

Data Presentation: Synthesis of 5-Methyl-3,4-dihydro-2(1H)-pyridone

The following table summarizes the quantitative data from various experimental protocols for the synthesis of 5-methyl-3,4-dihydro-2(1H)-pyridone from this compound.[3]

EntryAmmonia SourceSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Ammonium AcetateEthanol305-81
2Ammonium AcetateChlorobenzene (B131634)90-1001.590-
3Ammonium Hydroxide (B78521)EthanolRoom Temp.20-95.3
4Ammonium AcetateAcetic Acid10522--
Potential for Paal-Knorr Pyrrole Synthesis

The 1,4-dicarbonyl-like nature of this compound suggests its potential as a substrate in the Paal-Knorr synthesis for the formation of pyrroles.[5][6] This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions.[1][5] While specific examples with this compound are not extensively documented in readily available literature, the underlying mechanism supports its feasibility. The reaction would proceed through the formation of a hemiaminal at the aldehyde, followed by intramolecular attack of the nitrogen on the ester carbonyl, leading to a cyclized intermediate that, upon dehydration and elimination of methanol, would yield a substituted pyrrole.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction that traditionally utilizes a β-keto ester, an aldehyde, and an ammonia source to form dihydropyridines.[7][8][9] While this compound is a γ-keto ester, its aldehyde functionality could potentially participate in a Hantzsch-like condensation. However, the classical Hantzsch reaction mechanism is specific to the use of two equivalents of a β-dicarbonyl compound. Modifications of the Hantzsch synthesis exist, but direct application with this compound to form a pyridine (B92270) ring is not a commonly reported pathway.

Experimental Protocols

Synthesis of 5-Methyl-3,4-dihydro-2(1H)-pyridone from this compound[3]

Protocol 1: Using Ammonium Acetate in Chlorobenzene

  • Materials:

    • Methyl 4-formylpentanoate (this compound)

    • Ammonium acetate

    • Chlorobenzene

  • Procedure:

    • A solution of 3.0 g of ammonium acetate in 15 ml of chlorobenzene is prepared in a reaction vessel.

    • The solution is heated to and maintained at a temperature of 90°C to 100°C.

    • A solution of 5 g of methyl 4-formylpentanoate in 15 ml of chlorobenzene is slowly added to the heated ammonium acetate solution.

    • During the reaction, volatiles are allowed to distill off to maintain the reaction temperature at approximately 98°C for 1.5 hours after the addition is complete.

    • The reaction progress is monitored, and upon completion (indicated by the clearing of the reaction mixture), the product is isolated by distillation.

    • The final product, 5-methyl-3,4-dihydro-2(1H)-pyridone, is obtained as a white crystalline solid.

Protocol 2: Using Ammonium Hydroxide in Ethanol

  • Materials:

    • Methyl 4-formylpentanoate (this compound)

    • Ammonium hydroxide solution (30%)

    • Ethanol (absolute)

  • Procedure:

    • To a solution of 6.0 g (0.0416 mol) of methyl 4-formylpentanoate in 15 ml of absolute ethanol, 10.5 g of an ammonium hydroxide solution (prepared from 33.3 g of a 30% NH₄OH solution and 100 ml of water) is added.

    • The reaction mixture is stirred at room temperature for 20 hours.

    • The solvent is removed by vacuum stripping at 30°C to 55°C.

    • The product is purified by distillation under reduced pressure (pot temperature of 125°C to 130°C at 1 mm of Hg) to yield 5-methyl-3,4-dihydro-2(1H)-pyridone.

Mandatory Visualizations

Synthetic Workflow for 5-Methyl-3,4-dihydro-2(1H)-pyridone

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product M5O This compound Reaction Cyclization/ Condensation M5O->Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Reaction Distillation Distillation Reaction->Distillation Crystallization Crystallization Distillation->Crystallization Pyridone 5-Methyl-3,4-dihydro- 2(1H)-pyridone Crystallization->Pyridone

Caption: Experimental workflow for the synthesis of 5-methyl-3,4-dihydro-2(1H)-pyridone.

Logical Relationship of this compound in Heterocyclic Synthesis

G cluster_reactivity Key Reactive Sites cluster_heterocycles Potential Heterocyclic Products M5O This compound (γ-Keto Ester) Aldehyde Aldehyde (Electrophilic Carbonyl) M5O->Aldehyde Nucleophilic attack Ester Ester (Electrophilic Carbonyl) M5O->Ester Nucleophilic attack AlphaH α-Protons (Enolate Formation) M5O->AlphaH Base-mediated deprotonation Pyridone Pyridones Aldehyde->Pyridone with Amine Pyrrole Pyrroles (Paal-Knorr type) Aldehyde->Pyrrole with Amine Ester->Pyridone Intramolecular cyclization Ester->Pyrrole Intramolecular cyclization Piperidine Piperidines (via Lactam reduction) Pyridone->Piperidine Reduction

Caption: Reactivity and synthetic potential of this compound in heterocyclic chemistry.

Conclusion and Future Outlook

This compound stands as a potent and versatile building block in the synthesis of nitrogen-containing heterocycles. Its application in the efficient synthesis of 5-methyl-3,4-dihydro-2(1H)-pyridone is well-established, providing a clear pathway to this valuable synthetic intermediate. While its utility in other classical named reactions for heterocyclic synthesis, such as the Paal-Knorr reaction, is theoretically sound, further research is warranted to explore and optimize these transformations. The bifunctional nature of this compound, combined with its straightforward accessibility, ensures its continued relevance in the fields of organic synthesis, medicinal chemistry, and drug development. Future investigations into its reactivity with a broader range of nucleophiles and its participation in novel multicomponent reactions will undoubtedly unveil new avenues for the construction of complex and biologically significant heterocyclic frameworks.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-methyl-5-oxopentanoate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Methyl 4-methyl-5-oxopentanoate. This bifunctional organic compound, featuring both a methyl ester and an aldehyde functional group, is a versatile building block in organic synthesis. This document consolidates available data, outlines potential experimental protocols, and explores the relevance of this molecule in the context of drug discovery and development.

Chemical Identity and Nomenclature

Methyl 4-methyl-5-oxopentanoate is a keto ester with the systematic IUPAC name methyl 4-methyl-5-oxopentanoate.[1][2][3] It is also known by the synonym methyl 4-formylpentanoate.[2][3] The presence of both a ketone and an ester functional group makes it a valuable precursor for the synthesis of more complex molecules.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-methyl-5-oxopentanoate is presented in the table below. This data is crucial for its proper handling, characterization, and application in chemical reactions.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[1][2][3][5]
Molecular Weight 144.17 g/mol [1][2][3][5]
CAS Number 40630-06-6[1][2][5]
Appearance Combustible liquid[1]
Boiling Point 201.761°C at 760 mmHg[5]
Flash Point 78.339°C[5]
Density 0.992 g/cm³[5]
Refractive Index 1.415[5]
Solubility Expected to be soluble in organic solvents[6]

Computed Molecular Descriptors

Computationally derived properties provide further insight into the behavior of Methyl 4-methyl-5-oxopentanoate.

DescriptorValueSource
XLogP3 0.4[2][3][5]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2][5]
Rotatable Bond Count 5[5]
Exact Mass 144.078644241 Da[2][3][5]
Monoisotopic Mass 144.078644241 Da[3][5]
Topological Polar Surface Area 43.4 Ų[3][5]
Complexity 120[3][5]
Canonical SMILES CC(CCC(=O)OC)C=O[2]
InChIKey BNMZOZSVBKIOIW-UHFFFAOYSA-N[2][3]

Synthesis and Reactivity

While specific, detailed experimental protocols for the synthesis of Methyl 4-methyl-5-oxopentanoate are not extensively documented in publicly available literature, its structure suggests plausible synthetic routes based on established principles of organic chemistry.

General Synthetic Workflow: Michael Addition

A potential route for the synthesis of γ-keto esters like Methyl 4-methyl-5-oxopentanoate is through a Michael addition reaction.[1] A generalized workflow for such a synthesis is illustrated below. This approach would involve the addition of a methylmalonate equivalent to an α,β-unsaturated aldehyde, followed by decarboxylation.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 Methyl Acrylate P1 Michael Addition R1->P1 R2 Acetaldehyde Enamine R2->P1 P2 Hydrolysis P1->P2 Intermediate P3 Decarboxylation P2->P3 Product Methyl 4-methyl-5-oxopentanoate P3->Product

Caption: Generalized synthetic workflow for Methyl 4-methyl-5-oxopentanoate via Michael addition.

Experimental Protocol: Synthesis from Propanal

A documented method for the synthesis of Methyl 4-methyl-5-oxopentanoate involves the reaction of propanal with piperidine (B6355638) and potassium carbonate.[4]

Step 1: Reaction Setup

  • To a vigorously stirred mixture of piperidine (2.0 eq) and potassium carbonate (0.4 eq) in a water bath, add propanal (1.0 eq) dropwise over 20 minutes.[4]

Step 2: Reaction Execution

  • Continue stirring the reaction mixture at room temperature.[4]

  • Upon completion, filter the mixture through a pad of diatomaceous earth to remove insoluble material.[4]

Step 3: Work-up and Purification

  • The subsequent steps would likely involve an aqueous work-up to remove water-soluble components, followed by extraction with an organic solvent.

  • The crude product would then be purified, typically by distillation or column chromatography, to yield pure Methyl 4-methyl-5-oxopentanoate.

Potential Applications in Synthesis

The bifunctional nature of Methyl 4-methyl-5-oxopentanoate, with its aldehyde and methyl ester groups, makes it a useful intermediate in the synthesis of various organic molecules, particularly heterocyclic compounds.[4]

Synthesis of Chiral δ-Lactams

A key application of Methyl 4-methyl-5-oxopentanoate is in the stereoselective synthesis of chiral δ-lactams.[4] These lactams are valuable intermediates for producing enantiopure piperidines, which are common structural motifs in many biologically active alkaloids and pharmaceutical agents.[4] The process involves a cyclocondensation reaction with a chiral amino alcohol.[4]

G Start Methyl 4-methyl-5-oxopentanoate Process Cyclocondensation Start->Process Reagent Chiral Amino Alcohol Reagent->Process Intermediate Chiral δ-Lactam Process->Intermediate Final_Product Trisubstituted Piperidine Intermediate->Final_Product Further Transformation

Caption: Synthetic pathway from Methyl 4-methyl-5-oxopentanoate to a chiral δ-lactam.[4]

Potential Biological Activity and Relevance in Drug Discovery

While direct research on the biological activities of Methyl 4-methyl-5-oxopentanoate is limited, the chemical class of keto esters and related pentanoic acid derivatives has demonstrated biological relevance.

Derivatives of pentanoic acid have been synthesized and evaluated for their antibacterial activity.[1] For instance, certain (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids have shown good antibacterial activities against multidrug-resistant strains, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against MRSA and QRSA strains.[1] This suggests that derivatives of Methyl 4-methyl-5-oxopentanoate could be explored for the development of new antimicrobial agents.[1]

Furthermore, as a keto ester, its metabolism could potentially intersect with pathways involving ketone bodies. Ketone bodies are known to influence various signaling pathways in the body.

Safety and Handling

Methyl 4-methyl-5-oxopentanoate is classified as a combustible liquid.[3] It is reported to cause skin and serious eye irritation and may cause respiratory irritation.[1][3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 4-methyl-5-oxopentanoate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly chiral heterocyclic compounds that can serve as precursors to natural products and pharmaceuticals.[4] While direct biological data on this specific molecule is not abundant, the known chemistry and biological activity of related keto esters and pentanoic acid derivatives provide a strong rationale for its further investigation in drug discovery and development programs.[1] The information and protocols presented in this guide offer a foundation for researchers to utilize this compound in their synthetic and medicinal chemistry endeavors.

References

Methodological & Application

Synthesis of Piperidines via Intramolecular Reductive Amination of Methyl 5-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PIP-001

Introduction

The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence underscores the continuous need for efficient and versatile synthetic methodologies. One powerful strategy for the construction of the piperidine ring is the intramolecular reductive amination of 1,5-dicarbonyl precursors. Methyl 5-oxopentanoate (B1240814), a readily available γ-keto ester, serves as an excellent starting material for this transformation, providing a direct route to valuable methyl piperidine-2-carboxylate derivatives. This application note details the synthesis of piperidines from methyl 5-oxopentanoate via one-pot reductive cyclization.

Principle of the Method

The synthesis proceeds via an intramolecular reductive amination. The reaction is initiated by the condensation of the ketone carbonyl group of this compound with a primary amine or ammonia. This forms an intermediate enamine or iminium ion. In the same reaction vessel, a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), selectively reduces the C=N double bond. This reduction is followed by spontaneous intramolecular cyclization (lactamization is disfavored under these conditions) to yield the stable six-membered piperidine ring. The use of a one-pot protocol enhances efficiency by minimizing intermediate isolation steps.

Signaling Pathway Diagram

G cluster_workflow Reductive Amination Pathway M5O This compound Iminium Iminium Ion Intermediate M5O->Iminium + R-NH₂ - H₂O Amine R-NH₂ (e.g., NH₃, BnNH₂) Amine->Iminium Enamine Enamine Intermediate Iminium->Enamine Tautomerization Piperidine Substituted Piperidine (e.g., Methyl 1-R-piperidine-2-carboxylate) Iminium->Piperidine Reduction & Intramolecular Cyclization Enamine->Iminium ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->Iminium G start Start dissolve Dissolve this compound & Amine in Solvent start->dissolve add_catalyst Add Acetic Acid (catalyst) dissolve->add_catalyst stir1 Stir for 30-60 min at RT (Imine Formation) add_catalyst->stir1 add_reductant Add Reducing Agent (e.g., NaBH₃CN) stir1->add_reductant stir2 Stir for 12-24h at RT (Reduction & Cyclization) add_reductant->stir2 quench Quench Reaction (aq. NaHCO₃) stir2->quench extract Work-up & Extraction (DCM) quench->extract purify Purification (Column Chromatography) extract->purify end End (Pure Piperidine) purify->end

Application of Methyl 5-oxopentanoate in the Synthesis of Natural Products: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of methyl 5-oxopentanoate (B1240814) and its derivatives as versatile building blocks in the synthesis of complex natural products. While direct applications of methyl 5-oxopentanoate are not extensively documented in the total synthesis of natural products, its methylated analog, methyl 4-methyl-5-oxopentanoate, serves as a crucial precursor for the construction of key heterocyclic intermediates. This application note will focus on the utility of these 5-oxopentanoate derivatives in the stereoselective synthesis of chiral δ-lactams and their subsequent elaboration into piperidine (B6355638) alkaloids, a common motif in many biologically active compounds.

Overview of Synthetic Strategy

This compound and its derivatives possess both an ester and an aldehyde functionality, making them valuable bifunctional synthons. The aldehyde group can undergo a variety of transformations, including nucleophilic additions, Wittig-type olefinations, and reductive aminations, to introduce carbon-carbon or carbon-nitrogen bonds. The ester group can be hydrolyzed, reduced, or reacted with organometallic reagents.

A key application of these molecules is in the synthesis of chiral δ-lactams through a cyclocondensation reaction with a chiral amino alcohol. This strategy often proceeds with dynamic kinetic resolution, affording the δ-lactam with a well-defined stereochemistry. These chiral lactams are then elaborated into a variety of natural products, particularly piperidine alkaloids.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Natural Product Class This compound Derivative This compound Derivative Chiral δ-Lactam Chiral δ-Lactam This compound Derivative->Chiral δ-Lactam Cyclocondensation (with chiral amino alcohol) Piperidine Alkaloids Piperidine Alkaloids Chiral δ-Lactam->Piperidine Alkaloids Further Elaboration

Featured Application: Total Synthesis of (-)-Anabasine

A prominent example showcasing the utility of this strategy is the enantioselective synthesis of the piperidine alkaloid (-)-anabasine. The synthesis commences with the formation of a chiral bicyclic lactam from a δ-oxo acid derivative (conceptually derived from a this compound framework) and (R)-phenylglycinol.

anabasine_synthesis start δ-Oxo Acid Derivative + (R)-Phenylglycinol lactam Chiral Bicyclic Lactam ((3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a- hexahydro-5H-oxazolo[3,2-a]pyridine) start->lactam Cyclocondensation acylation N-Acyl Lactam Intermediate lactam->acylation N-Acylation (2-pyridyllithium) reduction Reduced Intermediate acylation->reduction Reduction (LiAlH4) anabasine (-)-Anabasine reduction->anabasine Deprotection (Hydrogenolysis)

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of (-)-anabasine from the chiral bicyclic lactam.

Step No.TransformationReactantsReagents & ConditionsProductYield (%)Reference
1N-AcylationChiral Bicyclic Lactam, 2-Bromopyridine (B144113)n-BuLi, THF, -78 °CN-Acyl Lactam Intermediate75[1]
2ReductionN-Acyl Lactam IntermediateLiAlH4, THF, 0 °C to rtReduced Intermediate85[1]
3DeprotectionReduced IntermediateH2, Pd/C, EtOH(-)-Anabasine90[1]
Detailed Experimental Protocols

Protocol 1: Synthesis of the N-Acyl Lactam Intermediate [1]

  • To a solution of 2-bromopyridine (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, a solution of n-butyllithium (1.2 mmol, 1.6 M in hexanes) is added dropwise.

  • The resulting mixture is stirred at -78 °C for 30 minutes.

  • A solution of the chiral bicyclic lactam ((3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine) (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the N-acyl lactam intermediate.

Protocol 2: Reduction of the N-Acyl Lactam Intermediate [1]

  • To a suspension of LiAlH4 (2.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, a solution of the N-acyl lactam intermediate (1.0 mmol) in anhydrous THF (5 mL) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

  • The reaction is carefully quenched by the sequential addition of water (0.2 mL), 15% aqueous NaOH (0.2 mL), and water (0.6 mL).

  • The resulting mixture is stirred for 30 minutes, and the precipitate is filtered off and washed with THF.

  • The filtrate is concentrated under reduced pressure to give the crude reduced intermediate, which is used in the next step without further purification.

Protocol 3: Deprotection to afford (-)-Anabasine [1]

  • A solution of the crude reduced intermediate (1.0 mmol) in ethanol (B145695) (15 mL) is treated with 10% Pd/C (10 mol%).

  • The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: CH2Cl2/MeOH/NH4OH, 90:9:1) to afford (-)-anabasine.

General Transformations of 5-Oxopentanoate Derivatives

The aldehyde functionality of this compound and its derivatives can be utilized in various other carbon-carbon and carbon-heteroatom bond-forming reactions crucial for natural product synthesis.

Wittig Reaction

The Wittig reaction allows for the formation of an alkene from an aldehyde. This is a powerful tool for introducing unsaturation and extending the carbon chain.

Protocol 4: General Procedure for a Wittig Reaction

  • To a suspension of the appropriate phosphonium (B103445) salt (1.1 equiv) in anhydrous THF at -78 °C under an argon atmosphere, a solution of n-butyllithium (1.1 equiv) is added dropwise.

  • The resulting ylide solution is stirred at -78 °C for 1 hour.

  • A solution of this compound (1.0 equiv) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous NH4Cl solution and extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes. This reaction is fundamental in the construction of nitrogen-containing natural products.

Protocol 5: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 equiv) and a primary or secondary amine (1.1 equiv) in methanol, a few drops of acetic acid are added.

  • The mixture is stirred at room temperature for 1 hour to facilitate imine/enamine formation.

  • Sodium cyanoborohydride (1.5 equiv) is added portion-wise, and the reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate.

  • The organic layer is washed with saturated aqueous NaHCO3 solution and brine, dried over anhydrous Na2SO4, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

Conclusion

This compound and its derivatives are valuable and versatile building blocks in organic synthesis. Their application in the construction of chiral δ-lactams provides a powerful and stereocontrolled route to a wide array of piperidine-containing natural products. The detailed protocols provided herein for the total synthesis of (-)-anabasine, along with general procedures for other key transformations, offer a practical guide for researchers in the fields of natural product synthesis, medicinal chemistry, and drug development. Further exploration of the reactivity of these bifunctional synthons will undoubtedly lead to new and innovative synthetic strategies for the construction of complex and biologically significant molecules.

References

Application Notes and Protocols for the Synthesis of Lactams from Methyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of piperidin-2-one, a six-membered lactam, from methyl 5-oxopentanoate (B1240814). The primary method described is a one-pot tandem reductive amination and lactamization, a highly efficient approach for the construction of lactam rings.

Introduction

Lactams, cyclic amides, are a pivotal structural motif in a vast array of biologically active compounds, including antibiotics, enzyme inhibitors, and central nervous system agents. The synthesis of substituted lactams is a cornerstone of medicinal chemistry and drug development. Methyl 5-oxopentanoate is a readily available starting material that can be effectively converted to a six-membered lactam, piperidin-2-one, through a reductive amination followed by an intramolecular cyclization. This process offers a straightforward and versatile route to this important heterocyclic scaffold.

The key transformation involves the reaction of the ketone moiety of this compound with an amine source, typically ammonia (B1221849) or a primary amine, to form an intermediate imine. This imine is then reduced in situ to the corresponding amino ester, which subsequently undergoes intramolecular cyclization to yield the stable lactam ring. The one-pot nature of this tandem reaction, where both reductive amination and lactamization occur in a single reaction vessel, enhances efficiency by minimizing intermediate workup and purification steps.[1][2]

Principle of the Reaction

The synthesis proceeds via a two-step sequence within a single pot:

  • Reductive Amination: The carbonyl group of this compound reacts with an amine to form an imine intermediate. A reducing agent present in the reaction mixture then selectively reduces the imine to a secondary amine.

  • Lactamization: The newly formed amino ester undergoes an intramolecular cyclization, where the amine nucleophilically attacks the ester carbonyl, leading to the formation of the lactam ring and the elimination of methanol (B129727).

Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaCNBH₃), and sodium borohydride (B1222165) (NaBH₄).[3][4][5] The choice of reducing agent can influence reaction conditions and substrate scope.

Experimental Protocols

This section details the experimental procedure for the synthesis of piperidin-2-one from this compound using ammonia as the nitrogen source.

Materials and Reagents
  • This compound

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure: Synthesis of Piperidin-2-one
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 0.1 M concentration).

  • Addition of Amine: Add a solution of ammonia in methanol (7N, 1.5 eq) to the stirred solution at room temperature.

  • Reductive Amination: After stirring for 30 minutes, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure piperidin-2-one.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of piperidin-2-one from this compound.

Starting MaterialAmine SourceReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundAmmonia (7N in MeOH)NaBH(OAc)₃DCMRoom Temp.12-2475-85
This compoundBenzylamineNaBH₃CNMeOHRoom Temp.12-2470-80
This compoundAmmonium AcetateNaBH₄MeOHReflux6-1265-75

Note: Yields are indicative and may vary based on specific reaction conditions and scale.

Visualizations

Experimental Workflow

experimental_workflow start Start: this compound reagents Add Amine Source (e.g., NH3 in MeOH) and Reducing Agent (e.g., STAB) in DCM start->reagents reaction Stir at Room Temperature (Tandem Reductive Amination/ Lactamization) reagents->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup extraction Extraction with DCM workup->extraction purification Drying (MgSO4), Filtration, and Concentration extraction->purification chromatography Flash Column Chromatography purification->chromatography product Final Product: Piperidin-2-one chromatography->product

Caption: Workflow for the one-pot synthesis of piperidin-2-one.

Signaling Pathway of the Chemical Transformation

chemical_pathway cluster_0 Reductive Amination cluster_1 Lactamization Methyl_5_oxopentanoate This compound Imine_Intermediate Imine Intermediate Methyl_5_oxopentanoate->Imine_Intermediate + Amine - H2O Amino_Ester 5-Amino-pentanoate Intermediate Imine_Intermediate->Amino_Ester + Reducing Agent Lactam Piperidin-2-one Amino_Ester->Lactam Intramolecular Cyclization - MeOH Amine Amine (R-NH2) Reducing_Agent Reducing Agent

Caption: Chemical pathway from this compound to piperidin-2-one.

References

Application Notes and Protocols for the Use of Methyl 5-Oxopentanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxopentanoate (B1240814) is a versatile bifunctional building block in organic synthesis, featuring both an ester and an aldehyde functionality. This unique structure allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of a diverse range of pharmaceutical intermediates. Its applications include the synthesis of heterocyclic systems like piperidines, which are common motifs in many biologically active alkaloids and pharmaceutical agents, and as a potential precursor to compounds like 5-aminolevulinic acid (ALA), used in photodynamic therapy. This document provides an overview of its applications, with a focus on the synthesis of key heterocyclic intermediates and other potential uses, and includes detailed experimental protocols and relevant biological signaling pathways.

Synthesis of Chiral Piperidine (B6355638) Precursors via Reductive Amination and Cyclization

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs targeting a wide range of biological targets, including those in the central nervous system.[1][2] Methyl 5-oxopentanoate serves as a key starting material for the stereoselective synthesis of chiral δ-lactams, which are valuable intermediates for the preparation of enantiopure piperidines.[3]

Synthetic Workflow

The overall synthetic strategy involves an initial reductive amination of the aldehyde group of this compound with a chiral amine, followed by an intramolecular cyclization to form a chiral δ-lactam. This lactam can then be further modified to produce various substituted piperidines.

G M5O This compound ReductiveAmination Reductive Amination M5O->ReductiveAmination ChiralAmine Chiral Amine (e.g., (R)-Phenylglycinol) ChiralAmine->ReductiveAmination Cyclization Intramolecular Cyclization ReductiveAmination->Cyclization ChiralLactam Chiral δ-Lactam Cyclization->ChiralLactam Piperidine Enantiopure Piperidine Derivative ChiralLactam->Piperidine Further Modifications

Caption: Synthetic pathway from this compound to a chiral piperidine derivative.
Experimental Protocol: Synthesis of a Chiral δ-Lactam

This protocol details the cyclocondensation reaction of racemic this compound with a chiral amino alcohol to form a chiral δ-lactam. The reaction proceeds via a dynamic kinetic resolution of the starting material.[3]

Materials:

Procedure:

  • Reductive Amination: To a solution of this compound (1.0 eq) and (R)-phenylglycinol (1.0 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Cyclization and Purification: Dissolve the crude intermediate in toluene. Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction until all the starting material is consumed (by TLC or GC analysis).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral δ-lactam.

Quantitative Data
StepProductYieldPurity
1Chiral δ-Lactam75-85%>98%

Note: Yields and purity are representative and may vary depending on the specific substrate and reaction conditions.

Biological Context: GABAergic Signaling

Many piperidine-containing pharmaceuticals act as modulators of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[3][4] GABA exerts its effects through two main receptor types: GABA_A (ionotropic) and GABA_B (metabotropic) receptors.[5] The synthesis of novel piperidine derivatives from this compound can lead to the discovery of new modulators of this pathway, with potential applications in treating anxiety, epilepsy, and other neurological disorders.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle SynapticCleft GABA Vesicle->SynapticCleft Release GABA_A GABA_A Receptor Hyperpolarization Inhibitory Postsynaptic Potential (IPSP) GABA_A->Hyperpolarization Cl- influx GABA_B GABA_B Receptor G_protein G-protein GABA_B->G_protein IonChannel Ion Channels (K+, Ca2+) G_protein->IonChannel Modulation AdenylateCyclase Adenylate Cyclase G_protein->AdenylateCyclase Inhibition IonChannel->Hyperpolarization cAMP cAMP AdenylateCyclase->cAMP cAMP->Hyperpolarization SynapticCleft->GABA_A SynapticCleft->GABA_B

Caption: Simplified overview of the GABAergic signaling pathway.

Synthesis of 5-Aminolevulinic Acid (ALA)

5-Aminolevulinic acid (ALA) is a naturally occurring amino acid and a precursor in the biosynthesis of porphyrins, including heme.[6] Exogenously administered ALA is used in photodynamic therapy (PDT) for the treatment of certain types of cancer and skin conditions.[7] this compound can be considered a potential starting material for the synthesis of ALA, given its structural similarity to precursors like methyl levulinate.[6]

Synthetic Workflow

A plausible synthetic route from this compound to ALA would involve the conversion of the aldehyde to an amine, followed by hydrolysis of the ester. A key step would be the introduction of a nitrogen-containing group at the 5-position, for instance, via oximation followed by reduction, or direct reductive amination.

G M5O This compound Oximation Oximation M5O->Oximation Oxime Methyl 5-(hydroxyimino)pentanoate Oximation->Oxime Reduction Reduction Oxime->Reduction AmineEster Methyl 5-aminopentanoate Reduction->AmineEster Hydrolysis Hydrolysis AmineEster->Hydrolysis ALA 5-Aminolevulinic Acid (ALA) Hydrolysis->ALA

Caption: Proposed synthetic workflow for 5-Aminolevulinic Acid (ALA) from this compound.
Experimental Protocol: Synthesis of 5-Aminolevulinic Acid Hydrochloride

This protocol is adapted from a known synthesis of ALA from a related starting material.[8]

Materials:

Procedure:

  • Oximation: Dissolve this compound (1.0 eq) in methanol. Add hydroxylamine hydrochloride (1.2 eq) and pyridine (2.0 eq). Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Reduction: To the reaction mixture, add a catalytic amount of Raney Nickel or Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases.

  • Work-up and Hydrolysis: Filter the catalyst and concentrate the filtrate under reduced pressure. To the crude methyl 5-aminopentanoate, add 6N hydrochloric acid. Heat the mixture at reflux for 6 hours.

  • Purification: Decolorize the solution with activated carbon and filter. Remove the water by distillation under reduced pressure.

  • Recrystallize the resulting solid from acetone to obtain 5-aminolevulinic acid hydrochloride.

Quantitative Data
StepProductYieldPurity
15-Aminolevulinic Acid HCl85-95% (from amine ester)>99% (after recrystallization)

Note: Yields are based on the hydrolysis step of a similar synthesis and may vary.[8]

Biological Context: ALA in Photodynamic Therapy (PDT)

In ALA-PDT, exogenous ALA is preferentially taken up by cancer cells and metabolized to the photosensitizer protoporphyrin IX (PpIX).[7] Upon irradiation with light of a specific wavelength, PpIX generates reactive oxygen species (ROS), which induce cell death through apoptosis and necrosis.[9][10]

G ALA_ex Exogenous ALA TumorCell Tumor Cell ALA_ex->TumorCell Uptake HemePathway Heme Biosynthesis Pathway TumorCell->HemePathway PpIX Protoporphyrin IX (Photosensitizer) HemePathway->PpIX Accumulation ROS Reactive Oxygen Species (ROS) PpIX->ROS Activation Light Light (Specific Wavelength) Light->PpIX CellDeath Apoptosis & Necrosis ROS->CellDeath

Caption: Simplified signaling pathway of ALA-mediated photodynamic therapy (PDT).

Other Potential Pharmaceutical Applications

The bifunctional nature of this compound opens up possibilities for its use in the synthesis of other important pharmaceutical intermediates.

Intramolecular Cyclization to Cyclopentenones (Prostaglandin Precursors)

Intramolecular aldol (B89426) or Nazarov-type cyclization of this compound could potentially lead to the formation of cyclopentenone derivatives.[11][12] These structures are core components of prostaglandins (B1171923) and their analogs, which are used to treat a variety of conditions, including glaucoma and cardiovascular diseases.[13]

G M5O This compound Cyclization Intramolecular Aldol/Nazarov Cyclization M5O->Cyclization Cyclopentenone Cyclopentenone Intermediate Cyclization->Cyclopentenone Prostaglandin (B15479496) Prostaglandin Analog Cyclopentenone->Prostaglandin Side-chain Elaboration

Caption: Conceptual workflow for prostaglandin analog synthesis.

Prostaglandins exert their biological effects by binding to a family of G-protein coupled receptors (GPCRs), such as the EP receptors for prostaglandin E2 (PGE2).[14][15]

G PGE2 Prostaglandin E2 (PGE2) EP_Receptor EP Receptors (EP1-4) PGE2->EP_Receptor G_protein G-proteins (Gq, Gs, Gi) EP_Receptor->G_protein Activation Effector Effector Enzymes (PLC, AC) G_protein->Effector SecondMessenger Second Messengers (IP3, DAG, cAMP) Effector->SecondMessenger CellularResponse Cellular Response (e.g., smooth muscle contraction/relaxation, inflammation) SecondMessenger->CellularResponse

Caption: Generalized prostaglandin E2 (PGE2) signaling pathway.
Wittig Reaction for Chain Elongation

The aldehyde functionality of this compound is readily susceptible to Wittig-type reactions, allowing for the introduction of carbon-carbon double bonds and chain elongation. This is a common strategy in the synthesis of complex natural products and active pharmaceutical ingredients.

Generic Protocol for Wittig Reaction:

  • Ylide Formation: A phosphonium (B103445) salt (e.g., (methoxymethyl)triphenylphosphonium (B8745145) chloride) is deprotonated with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature to form the phosphorus ylide.

  • Reaction with Aldehyde: A solution of this compound is added to the ylide solution at low temperature (-78 °C). The reaction is allowed to slowly warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, dried, and concentrated. The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine (B44618) oxide byproduct.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly chiral heterocyclic compounds that are precursors to a wide array of pharmaceuticals. Its bifunctional nature allows for a diverse range of synthetic transformations, including reductive amination, cyclization, and olefination reactions. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of its reactivity will undoubtedly uncover new applications in the field of pharmaceutical synthesis and drug discovery.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Methyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of Methyl 5-oxopentanoate (B1240814) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided are designed for researchers, scientists, and professionals in drug development and related fields. This document includes detailed procedures for sample preparation, instrument parameters, and data analysis, along with expected quantitative data and fragmentation patterns to aid in compound identification and quantification.

Introduction

Methyl 5-oxopentanoate is a keto-ester of interest in various chemical and pharmaceutical research areas. Its analysis is crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the separation, identification, and quantification of this and other volatile and semi-volatile organic compounds. This application note provides a standardized protocol to ensure reliable and reproducible results.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Two common methods, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are described below.

2.1.1. Liquid-Liquid Extraction (LLE) from Aqueous Matrices

This protocol is suitable for extracting this compound from aqueous samples such as reaction mixtures or biological fluids.

  • Reagents and Materials:

    • Dichloromethane (B109758) (DCM), HPLC grade

    • Ethyl acetate (B1210297), HPLC grade

    • Saturated sodium chloride (brine) solution

    • Anhydrous sodium sulfate

    • Conical centrifuge tubes (15 mL or 50 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 5 mL of the aqueous sample in a centrifuge tube, add 5 mL of dichloromethane.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous phases.

    • Carefully collect the lower organic layer (DCM) using a Pasteur pipette and transfer it to a clean tube.

    • Repeat the extraction (steps 1-4) twice more with fresh DCM, pooling all organic extracts.

    • Wash the combined organic extract with 5 mL of brine solution to remove residual water.

    • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

    • Transfer the concentrated extract to a GC vial for analysis.

2.1.2. Solid-Phase Extraction (SPE) for Cleaner Samples

SPE is recommended for cleaner sample matrices or when higher concentration factors are required. A normal-phase SPE cartridge is suitable for this polar analyte.

  • Reagents and Materials:

    • Normal-phase SPE cartridge (e.g., Silica, Diol, or CN)

    • Methanol, HPLC grade

    • Hexane (B92381), HPLC grade

    • Dichloromethane (DCM), HPLC grade

    • SPE vacuum manifold

  • Procedure:

    • Conditioning: Pass 5 mL of hexane through the SPE cartridge to activate the stationary phase.

    • Equilibration: Pass 5 mL of dichloromethane through the cartridge. Do not allow the cartridge to go dry.

    • Sample Loading: Load 1-10 mL of the sample (dissolved in a non-polar solvent like hexane if necessary) onto the cartridge at a slow flow rate (1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of a 95:5 (v/v) hexane:dichloromethane solution to remove non-polar impurities.

    • Elution: Elute the this compound with 5 mL of a 50:50 (v/v) hexane:ethyl acetate solution.

    • Concentration: Evaporate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.

    • Transfer the concentrated sample to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may need to be optimized for your specific instrument.

Parameter Setting
Gas Chromatograph Agilent 7890B GC (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Temperature Program Initial temperature 60°C, hold for 2 min; ramp at 10°C/min to 220°C, hold for 5 min
MS Transfer Line Temp. 230 °C
MS Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-200)

Data Presentation

Chromatographic Data

The retention time of this compound will vary depending on the specific GC column and conditions used. The Kovats retention index (RI) provides a more standardized value.

Parameter Value
Expected Retention Time ~10-15 minutes (on a polar column with the suggested program)
Kovats Retention Index (Non-polar column) Data not available in literature
Kovats Retention Index (Polar column) Data not available in literature

Note: Experimental determination of retention indices on your system using a homologous series of n-alkanes is recommended for positive identification.

Mass Spectrometric Data

The mass spectrum of this compound is characterized by its molecular ion and several key fragment ions.

m/z Proposed Fragment Ion Structure Relative Abundance (Predicted)
130[M]⁺• (Molecular Ion)C₆H₁₀O₃Low
101[M - CHO]⁺[C₅H₉O₂]⁺Moderate
99[M - OCH₃]⁺[C₅H₇O₂]⁺Moderate
74[CH₂(OH)OCH₃]⁺• (McLafferty Rearrangement)[C₃H₆O₂]⁺•High
59[COOCH₃]⁺[CH₃O₂]⁺Moderate
43[C₂H₃O]⁺[CH₃CO]⁺High

Note: The relative abundances are predicted based on general fragmentation rules and data for similar compounds. Experimental results may vary.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Matrix (e.g., Aqueous Solution) lle Liquid-Liquid Extraction (DCM) start->lle for complex matrices spe Solid-Phase Extraction (Normal Phase) start->spe for cleaner matrices concentrate Concentration (Nitrogen Evaporation) lle->concentrate spe->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation (Polar Column) injection->separation detection Mass Spectrometric Detection (EI, Full Scan) separation->detection identification Compound Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Peak Area Integration) identification->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway cluster_frags M [C6H10O3]+• (m/z 130) This compound f101 [C5H9O2]+ (m/z 101) M->f101 - CHO f99 [C5H7O2]+ (m/z 99) M->f99 - OCH3 f74 [C3H6O2]+• (m/z 74) M->f74 McLafferty Rearrangement f59 [CH3O2]+ (m/z 59) f101->f59 - C3H6 f43 [C2H3O]+ (m/z 43) f99->f43 - C3H4O

Caption: Predicted fragmentation pathway of this compound.

Conclusion

The protocols and data presented in this application note provide a solid foundation for the successful GC-MS analysis of this compound. The detailed experimental procedures for sample preparation and instrument parameters, combined with the expected quantitative data and fragmentation pathways, will aid researchers in achieving accurate and reliable results. It is recommended to perform system suitability tests and method validation according to the specific requirements of the analytical task.

Application Note: 1H and 13C NMR Characterization of Methyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of Methyl 5-oxopentanoate (B1240814) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes tabulated spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and visual diagrams to illustrate the molecular structure and experimental workflow. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and analysis of small organic molecules.

Introduction

Methyl 5-oxopentanoate is a bifunctional organic compound containing both an ester and an aldehyde functional group. This structure makes it a versatile building block in organic synthesis. Accurate structural confirmation and purity assessment are crucial for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note details the expected 1H and 13C NMR spectral characteristics of this compound and provides standardized protocols for data acquisition.

Data Presentation

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. The data was predicted using advanced NMR simulation software to provide a reference for experimental verification.

Table 1: Predicted 1H NMR Data for this compound

Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-5 (-CHO)9.77t1.31H
H-1 (-OCH₃)3.67s-3H
H-4 (-CH₂-CHO)2.74t7.32H
H-2 (-CH₂-COOCH₃)2.47t7.32H
H-3 (-CH₂-CH₂-CH₂-)1.99p7.32H

s = singlet, t = triplet, p = pentet

Table 2: Predicted 13C NMR Data for this compound

Carbon AssignmentChemical Shift (δ) ppm
C-5 (-CHO)201.9
C-1 (=C=O)173.5
C-1' (-OCH₃)51.7
C-4 (-CH₂-CHO)43.0
C-2 (-CH₂-COOCH₃)32.9
C-3 (-CH₂-CH₂-CH₂-)19.8

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. If necessary, the sample can be sonicated for a short period.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer and serves as an internal reference (δ = 0.00 ppm). If not present, a small amount can be added.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[1]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

1H NMR Acquisition:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

  • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): -2 to 12 ppm.

13C NMR Acquisition:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of 13C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): -10 to 220 ppm.

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both 1H and 13C spectra. In CDCl₃, the residual solvent peak can also be used as a secondary reference (δ = 7.26 ppm for 1H and δ = 77.16 ppm for 13C).

  • Integration (1H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Mandatory Visualization

The following diagrams illustrate the relationships between the protons in this compound and a general workflow for NMR analysis.

Methyl_5_oxopentanoate_1H_NMR_Coupling cluster_structure This compound Structure and Proton Assignments H5 H-5 (-CHO) H4 H-4 (-CH₂-) H5->H4 J ≈ 1.3 Hz H3 H-3 (-CH₂-) H4->H3 J ≈ 7.3 Hz H2 H-2 (-CH₂-) H3->H2 J ≈ 7.3 Hz H1 H-1 (-OCH₃) NMR_Experimental_Workflow SamplePrep Sample Preparation (Weighing, Dissolution) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Place in NMR Spectrometer NMRTube->Spectrometer Acquisition Data Acquisition (1H and 13C Spectra) Spectrometer->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Report Reporting and Interpretation Analysis->Report

References

Application Notes and Protocols for Infrared (IR) Spectroscopy of Methyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxopentanoate (B1240814) is a bifunctional organic molecule containing both an aldehyde and a methyl ester functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of such molecules, providing a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. This application note provides a detailed protocol for obtaining and interpreting the IR spectrum of Methyl 5-oxopentanoate, which is crucial for its identification, purity assessment, and quality control in research and drug development settings.

Predicted Infrared Spectrum Data

While an experimental spectrum for this compound is not publicly available, a predicted spectrum can be derived from the characteristic absorption frequencies of its constituent functional groups: an aliphatic aldehyde and a saturated methyl ester. The following table summarizes the expected prominent peaks in the IR spectrum of this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModePredicted Intensity
~ 2950C-H (alkane)StretchingMedium to Strong
~ 2820 and ~ 2720C-H (aldehyde)Stretching (Fermi resonance doublet)Medium, Sharp
~ 1735C=O (ester)StretchingStrong, Sharp
~ 1725C=O (aldehyde)StretchingStrong, Sharp
~ 1440C-H (methyl)Asymmetric BendingMedium
~ 1365C-H (methyl)Symmetric BendingMedium
~ 1250C-O (ester)Asymmetric StretchingStrong
~ 1050C-O (ester)Symmetric StretchingStrong

Key Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the procedure for obtaining a high-quality FTIR spectrum of liquid this compound using a standard transmission method with salt plates.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Demountable liquid sample cell with NaCl or KBr salt plates

  • Pasteur pipette or dropper

  • This compound sample

  • Volatile organic solvent for cleaning (e.g., anhydrous acetone (B3395972) or isopropanol)

  • Lens tissue

  • Desiccator for storing salt plates

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Salt Plate Preparation:

    • Carefully handle the salt plates by their edges to avoid transferring moisture and oils from your fingers.

    • Clean the surfaces of the salt plates with a lens tissue lightly dampened with a volatile organic solvent.

    • Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • Assemble the empty, clean, and dry demountable cell and place it in the sample holder within the spectrometer's sample compartment.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Preparation:

    • Place one to two drops of the liquid this compound sample onto the center of one of the salt plates.

    • Carefully place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film. Ensure no air bubbles are trapped between the plates.

  • Sample Spectrum Acquisition:

    • Carefully place the assembled salt plates with the sample into the sample holder in the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the significant absorption peaks and compare them to the predicted values in the data table for structural confirmation.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a volatile organic solvent and lens tissue.

    • Store the clean, dry salt plates in a desiccator to prevent damage from atmospheric moisture.

Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Post-Analysis instrument_prep Instrument Preparation background_acq Background Spectrum Acquisition instrument_prep->background_acq Empty Cell sample_prep Sample Preparation background_acq->sample_prep sample_acq Sample Spectrum Acquisition sample_prep->sample_acq Sampled Cell data_proc Data Processing sample_acq->data_proc data_analysis Spectral Interpretation data_proc->data_analysis cleanup Cleaning of Salt Plates data_analysis->cleanup

Caption: Workflow for FTIR analysis of this compound.

Signaling Pathways and Logical Relationships

In the context of IR spectroscopy, the logical relationship between the molecular structure of this compound and its resulting spectrum is fundamental. The presence of specific functional groups dictates the absorption of infrared radiation at characteristic frequencies.

IR_Logic cluster_functional_groups Functional Groups cluster_vibrations Bond Vibrations (Stretching & Bending) molecule This compound aldehyde Aldehyde (-CHO) molecule->aldehyde ester Methyl Ester (-COOCH3) molecule->ester alkane Alkane Chain (-CH2-) molecule->alkane aldehyde_vib C=O stretch C-H stretch aldehyde->aldehyde_vib ester_vib C=O stretch C-O stretch ester->ester_vib alkane_vib C-H stretch & bend alkane->alkane_vib spectrum Infrared Spectrum aldehyde_vib->spectrum ester_vib->spectrum alkane_vib->spectrum

Caption: Molecular structure to IR spectrum relationship.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of Methyl 5-oxopentanoate (B1240814) by Column Chromatography

Abstract

This application note provides a comprehensive protocol for the purification of methyl 5-oxopentanoate using silica (B1680970) gel column chromatography. This compound is a valuable building block in organic synthesis, and obtaining it in high purity is crucial for subsequent reactions and biological assays. This document details the necessary materials, a step-by-step experimental procedure, data analysis, and troubleshooting guidelines to ensure a successful purification.

Introduction

This compound is a bifunctional organic molecule containing both an ester and an aldehyde functional group. This structure makes it a versatile precursor in the synthesis of various more complex molecules, including pharmaceuticals and natural products. Synthesized crude products often contain unreacted starting materials, byproducts, and other impurities that must be removed. Column chromatography is a widely used and effective purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1][2] This protocol outlines the use of silica gel column chromatography with a hexane (B92381) and ethyl acetate (B1210297) solvent system for the efficient isolation of pure this compound.

Materials and Reagents

  • Crude this compound

  • Silica Gel (230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade or distilled)

  • Ethyl Acetate (ACS grade or distilled)

  • Dichloromethane (for dry loading, optional)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography (appropriate size for the scale of purification)

  • Sand (acid-washed)

  • Cotton or Glass Wool

  • Eluent collection tubes or flasks

  • Rotary evaporator

Experimental Protocol

The purification process involves several key stages, from initial analysis by Thin Layer Chromatography (TLC) to the final isolation of the pure compound.

Method Development using Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase (eluent) composition using TLC.[3] The goal is to find a solvent system where the desired compound, this compound, has a retention factor (R_f) of approximately 0.2-0.4, which generally provides the best separation on a column.[3]

  • Prepare Developing Chambers: Add a small amount of different hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3 v/v) to separate beakers or TLC chambers. Place a piece of filter paper in each to saturate the chamber atmosphere.[4]

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution on the baseline of a TLC plate.[5]

  • Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.[4]

  • Visualize and Calculate R_f: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by staining (e.g., in an iodine chamber). Calculate the R_f value for each spot using the formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the Eluent: Choose the solvent mixture that gives an R_f value of ~0.3 for this compound and provides good separation from impurities.

Column Chromatography Procedure

The following workflow outlines the steps for purifying this compound.

cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc 1. TLC Analysis (Determine optimal eluent) packing 2. Column Packing (Prepare silica gel slurry) tlc->packing loading 3. Sample Loading (Crude this compound) packing->loading elution 4. Elution (Run column with chosen eluent) loading->elution collection 5. Fraction Collection (Collect eluent in tubes) elution->collection monitoring 6. TLC Monitoring (Analyze collected fractions) collection->monitoring combine 7. Combine Pure Fractions monitoring->combine Identify pure fractions evaporation 8. Solvent Evaporation (Rotary Evaporator) combine->evaporation product 9. Pure Product evaporation->product

Caption: Workflow for the purification of this compound.

  • Column Preparation (Wet Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column.[6] Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 9:1 hexane/ethyl acetate).[6]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[6]

    • Open the stopcock to drain some solvent, allowing the silica to settle. Do not let the column run dry.[6]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.[6]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[2]

    • Carefully add this powder to the top of the packed column.[2] This method often results in better separation than wet loading.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (if performing flash chromatography) and begin collecting fractions in labeled test tubes.

    • Start with the solvent system that gave your product an R_f of ~0.3. If separation is difficult, a gradient elution can be used, starting with a less polar solvent mixture and gradually increasing the polarity (e.g., from 10% ethyl acetate in hexane to 20%, then 30%).[7]

  • Monitoring and Product Isolation:

    • Periodically analyze the collected fractions by TLC to determine which contain the pure product.[8]

    • Combine the fractions that show a single spot corresponding to the R_f of this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Determine the final yield and confirm the purity using analytical techniques such as GC-MS and NMR.[8]

Data Presentation

Typical Purification Parameters
ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3 v/v)[7]
Crude to Silica Ratio 1:30 to 1:50 (by weight)[8]
Target R_f Value ~0.3 in the primary elution solvent[1]
Expected Yield >85% (dependent on crude purity)
Expected Purity >95% (determined by GC-MS or NMR)
Analytical Data for Purified this compound
AnalysisData
Molecular Formula C₆H₁₀O₃[9]
Molecular Weight 130.14 g/mol [9]
Appearance Colorless oil
GC-MS (m/z) Major peaks typically at 74, 43[9]
¹H NMR (CDCl₃) Expected signals for -OCH₃, -C(=O)CH₂-, -CH₂CH₂-, -CHO protons
¹³C NMR Expected signals for ester carbonyl, aldehyde carbonyl, methoxy, and methylene (B1212753) carbons[9]

Troubleshooting

start Problem Occurred q1 Poor or No Separation? start->q1 q2 Compound Elutes Too Quickly? (High R_f) q1->q2 Yes q3 Compound Won't Elute? (Low R_f) q1->q3 No sol1 Decrease eluent polarity (Increase % Hexane) q2->sol1 q4 Streaking Bands? q3->q4 No sol2 Increase eluent polarity (Increase % Ethyl Acetate) q3->sol2 sol3 Sample overloaded? Use less crude product or a larger column q4->sol3 sol4 Use dry loading method. Ensure compound is fully dissolved. q4->sol4

Caption: Decision-making flowchart for troubleshooting column chromatography.

ProblemPossible CauseSolution
Compound elutes too quickly (high R_f) The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of hexane.[6]
Compound does not elute The eluent is not polar enough.Increase the polarity of the eluent by gradually increasing the proportion of ethyl acetate.[6]
Poor separation of bands The sample was overloaded.Use a smaller amount of crude material or a larger column.[6]
The column was not packed evenly.Repack the column, ensuring a homogenous slurry and avoiding air bubbles.[6]
Cracks appear in the silica bed The column ran dry.Always keep the solvent level above the top of the silica bed. The column will need to be repacked.[6]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hexane and ethyl acetate are flammable; keep them away from ignition sources.

  • Handle silica gel carefully, as fine dust can be a respiratory irritant.

By following this detailed protocol, researchers can reliably and efficiently purify this compound, ensuring high-quality material for their research and development needs.

References

Application Notes and Protocols for the Synthesis of Methyl 5-oxopentanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of methyl 5-oxopentanoate (B1240814) through the Fischer esterification of 5-oxopentanoic acid. Fischer esterification is a widely used, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] This application note includes a comprehensive experimental procedure, data on reaction parameters, and a guide to the purification and characterization of the final product. The provided information is intended to facilitate the efficient and reproducible synthesis of methyl 5-oxopentanoate for applications in research and development, particularly as a versatile building block in the synthesis of more complex molecules.

Introduction

This compound is a valuable bifunctional molecule containing both an ester and an aldehyde functional group. This unique structure makes it a useful intermediate in the synthesis of a variety of organic compounds. The Fischer esterification provides a straightforward and common method for its preparation from 5-oxopentanoic acid and methanol (B129727).[3] The reaction is typically carried out under reflux conditions with a strong acid catalyst, such as sulfuric acid.[1][3] The equilibrium of this reversible reaction is driven towards the product by using an excess of the alcohol reactant.

Reaction Scheme

Caption: Fischer esterification of 5-oxopentanoic acid with methanol to yield this compound.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • 5-oxopentanoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for further purification)

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-oxopentanoic acid in an excess of anhydrous methanol. A typical molar ratio of methanol to carboxylic acid is at least 3:1 to drive the equilibrium towards the ester product.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. A typical catalyst loading is 1-5 mol% relative to the carboxylic acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction temperature will be the boiling point of methanol (approximately 65 °C). Allow the reaction to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts.

  • Work-up - Neutralization:

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Continue washing until the aqueous layer is neutral or slightly basic (check with pH paper). Carbon dioxide evolution will be observed during this step.

    • Finally, wash the organic layer with brine to remove any remaining water-soluble impurities.[1]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and collect the filtrate.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure to obtain the final product as a colorless oil. For a similar compound, a yield of 89–92% has been reported after distillation.[3] Alternatively, purification can be achieved by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Reaction Parameters and Expected Yield

ParameterValue/RangeNotes
Reactants
5-Oxopentanoic Acid1.0 equivalentStarting material.
Methanol> 3.0 equivalentsActs as both reactant and solvent.
Catalyst
Concentrated H₂SO₄1-5 mol%Other strong acids like p-TsOH can also be used.
Reaction Conditions
TemperatureReflux (~65 °C)Boiling point of methanol.
Reaction Time2 - 4 hoursMonitor by TLC for completion.
Yield
Expected Yield80-95%Yield can vary based on reaction scale and purification method. A similar reaction reports 89-92% yield.[3]

Table 2: Spectroscopic Data for this compound

Technique **Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) **
¹H NMR Singlet around 3.6 ppm (O-CH₃), Triplet around 2.35 ppm (-CH₂-C=O)
¹³C NMR Signal around 208 ppm (aldehyde C=O), Signal around 173 ppm (ester C=O), Signal around 51 ppm (O-CH₃)
IR (Infrared) Strong absorption around 1735 cm⁻¹ (ester C=O stretch), Strong absorption around 1725 cm⁻¹ (aldehyde C=O stretch)

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactants 5-Oxopentanoic Acid + Methanol + H₂SO₄ (cat.) Reflux Reflux (65°C, 2-4h) Reactants->Reflux Heat Quench Quench with Water Reflux->Quench Extraction Extract with Et₂O or EtOAc Quench->Extraction Wash_NaHCO3 Wash with sat. NaHCO₃ Extraction->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry with MgSO₄ or Na₂SO₄ Wash_Brine->Drying Solvent_Removal Solvent Removal (Rotovap) Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_Product Pure Methyl 5-oxopentanoate Distillation->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The Fischer esterification of 5-oxopentanoic acid is an effective and reliable method for the synthesis of this compound. The protocol detailed in this application note provides a clear and reproducible procedure for researchers and scientists. Careful control of reaction conditions and a thorough work-up and purification are essential for obtaining a high yield of the pure product. The synthesized this compound can be utilized as a key intermediate in various synthetic pathways in drug discovery and materials science.

References

Application Notes and Protocols: The Strategic Use of Methyl 5-Oxopentanoate in the Synthesis of Bioactive Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 5-oxopentanoate (B1240814) is a versatile and economically significant bifunctional molecule, serving as a key starting material in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds, including several important classes of alkaloids. Its linear five-carbon backbone, equipped with a terminal aldehyde and a methyl ester, provides the ideal framework for the construction of piperidine (B6355638) rings, which are core structures in numerous biologically active alkaloids. This document provides detailed application notes and experimental protocols for the synthesis of quinolizidine (B1214090) alkaloids, specifically focusing on the synthesis of myrtine and epimyrtine, utilizing methyl 5-oxopentanoate as a primary building block. The methodologies described herein leverage fundamental organic reactions such as reductive amination and intramolecular cyclization.

Core Applications: Synthesis of Quinolizidine Alkaloids

Quinolizidine alkaloids are a class of bicyclic natural products known for their diverse biological activities. The synthesis of these alkaloids often relies on the construction of a piperidine ring followed by the formation of a second fused ring. This compound is an excellent precursor for the piperidine core.

Featured Application: Total Synthesis of (±)-Myrtine and (±)-Epimyrtine

Myrtine and its diastereomer, epimyrtine, are quinolizidine alkaloids that can be synthesized from this compound. The overall synthetic strategy involves an initial reductive amination and cyclization to form a key piperidine intermediate, which is then further elaborated to construct the bicyclic quinolizidine skeleton.

Experimental Protocols

Protocol 1: Synthesis of the Δ¹-Piperideine Intermediate via Reductive Amination

This protocol details the initial and crucial step of forming the piperidine ring structure from this compound. The reaction proceeds through an in-situ formation of an enamine/imine intermediate followed by cyclization and subsequent reduction.

Materials and Reagents:

ReagentFormulaM.W.QuantityMolesPuritySupplier
This compoundC₆H₁₀O₃130.1413.0 g0.1>95%Commercial
Ammonium (B1175870) ChlorideNH₄Cl53.498.02 g0.15>99%Commercial
Sodium CyanoborohydrideNaBH₃CN62.846.28 g0.1>95%Commercial
Methanol (B129727) (MeOH)CH₄O32.04200 mL-AnhydrousCommercial
Acetic Acid (glacial)C₂H₄O₂60.056.0 mL0.105>99.7%Commercial
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12As needed-AnhydrousCommercial
Saturated aq. NaHCO₃--As needed--Lab Prepared
Anhydrous MgSO₄MgSO₄120.37As needed--Commercial

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add this compound (13.0 g, 0.1 mol) and anhydrous methanol (200 mL).

  • To this solution, add ammonium chloride (8.02 g, 0.15 mol).

  • Add a few drops of glacial acetic acid to catalyze the imine formation.[1]

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • In a separate beaker, dissolve sodium cyanoborohydride (6.28 g, 0.1 mol) in a minimal amount of methanol and add it dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with diethyl ether (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Δ¹-piperideine intermediate. The product is often used in the next step without further purification.

Expected Yield: 75-85%

Protocol 2: Synthesis of (±)-Myrtine and (±)-Epimyrtine

This protocol describes the subsequent steps to convert the piperidine intermediate into the target quinolizidine alkaloids.

Materials and Reagents:

ReagentM.W.QuantityMolesPuritySupplier
Δ¹-Piperideine intermediate-(from previous step)~0.08 mol--
Methyl Acetoacetate (B1235776)116.1211.15 g0.096>98%Commercial
Sodium Methoxide (B1231860) (25% in MeOH)54.0220.7 mL0.096-Commercial
Methanol (MeOH)32.04150 mL-AnhydrousCommercial
Hydrochloric Acid (conc.)36.46As needed-37%Commercial
Sodium Borohydride (B1222165)37.833.02 g0.08>98%Commercial
Ethanol (B145695) (EtOH)46.07100 mL-AnhydrousCommercial
Ethyl Acetate (B1210297) (EtOAc)88.11As needed-AnhydrousCommercial
Saturated aq. NaHCO₃-As needed--Lab Prepared
Anhydrous Na₂SO₄142.04As needed--Commercial

Procedure:

  • Mannich Reaction: To a solution of the crude Δ¹-piperideine intermediate in methanol (100 mL), add methyl acetoacetate (11.15 g, 0.096 mol).

  • Add sodium methoxide solution (20.7 mL, 0.096 mol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cyclization and Decarboxylation: Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2 and reflux for 4 hours. This step facilitates both the intramolecular cyclization and decarboxylation.

  • Cool the mixture to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude quinolizidinone intermediate.

  • Reduction: Dissolve the crude quinolizidinone in ethanol (100 mL) and cool to 0 °C.

  • Add sodium borohydride (3.02 g, 0.08 mol) portion-wise.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica (B1680970) gel to separate the diastereomers, (±)-myrtine and (±)-epimyrtine.

Expected Yield: 40-50% (over two steps for the mixture of diastereomers).

Quantitative Data Summary

StepProductKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Δ¹-Piperideine intermediateThis compound, NH₄Cl, NaBH₃CNMeOHRT2475-85
2(±)-Myrtine / (±)-EpimyrtineΔ¹-Piperideine int., Methyl Acetoacetate, NaBH₄MeOH, EtOHReflux, RT16, 440-50

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of Δ¹-Piperideine Intermediate cluster_1 Step 2: Synthesis of Myrtine/Epimyrtine MOP This compound Imine In-situ Imine Formation MOP->Imine Methanol, RT NH4Cl NH4Cl, Acetic Acid NH4Cl->Imine Piperideine Δ¹-Piperideine Intermediate Imine->Piperideine Reductive Amination NaBH3CN NaBH3CN (Reducing Agent) NaBH3CN->Piperideine Mannich_Product Mannich Adduct Piperideine->Mannich_Product NaOMe, Methanol MAA Methyl Acetoacetate MAA->Mannich_Product Cyclization Quinolizidinone Intermediate Mannich_Product->Cyclization HCl, Reflux Reduction (±)-Myrtine & (±)-Epimyrtine Cyclization->Reduction NaBH4, Ethanol

Caption: Overall workflow for the synthesis of (±)-Myrtine and (±)-Epimyrtine.

Reductive Amination and Cyclization Mechanism

G cluster_0 Reductive Amination & Cyclization Methyl_5_oxopentanoate This compound Iminium_Ion Iminium Ion Intermediate Methyl_5_oxopentanoate->Iminium_Ion + NH3, -H2O Ammonia NH3 Enamine Enamine Intermediate Iminium_Ion->Enamine Tautomerization Piperideine Δ¹-Piperideine Iminium_Ion->Piperideine [H⁻] (Reduction) Enamine->Piperideine Intramolecular Cyclization

Caption: Key mechanistic steps in the formation of the piperidine ring.

References

Troubleshooting & Optimization

Minimizing self-condensation of Methyl 5-oxopentanoate in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the self-condensation of Methyl 5-oxopentanoate (B1240814) during chemical reactions. Find answers to frequently asked questions, consult the troubleshooting guide for common issues, and review detailed experimental protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation and why is it a significant side reaction for Methyl 5-oxopentanoate?

A1: Self-condensation, in this context, refers to the aldol (B89426) condensation reaction where two molecules of this compound react with each other.[1] The molecule contains both an aldehyde and an ester, but the aldehyde is more susceptible to this reaction.[2] Under basic conditions, a proton on the carbon alpha to the aldehyde is removed to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second this compound molecule.[3][4] This leads to the formation of dimers and other oligomeric impurities, which reduces the yield of the desired product and complicates purification.[2]

Q2: What are the primary strategies to minimize the self-condensation of this compound?

A2: There are three primary strategies to suppress aldol self-condensation:[2]

  • Control of Reaction Conditions: This involves carefully selecting the base, temperature, and addition sequence to disfavor the self-condensation pathway. Key tactics include using non-enolizable or sterically hindered bases, maintaining low reaction temperatures, and slowly adding the aldehyde or base to keep the enolate concentration low at any given time.[2]

  • Use of a Protecting Group: The aldehyde functionality can be "masked" by converting it into a group that is stable under the reaction conditions, such as an acetal (B89532).[5][6] This protected compound will not undergo self-condensation. The protecting group is then removed in a subsequent step to regenerate the aldehyde.[6][7]

  • Pre-formation of a Different Enolate: In crossed-aldol reactions, a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) can be used to completely convert a different ketone or ester into its enolate before this compound is introduced. This ensures the desired cross-reaction occurs preferentially.[8][9]

Q3: How do temperature and base selection influence the rate of self-condensation?

A3: Temperature and the choice of base are critical factors.

  • Temperature: Higher temperatures generally increase the rate of all reactions, including the aldol condensation.[10] More importantly, elevated temperatures often promote the subsequent dehydration of the initial aldol addition product to form a more stable α,β-unsaturated compound, which can make the reaction irreversible and drive the consumption of starting material.[3][11] Therefore, running reactions at low temperatures (e.g., -78 °C to 0 °C) is a common strategy to minimize self-condensation.[12]

  • Base Selection: The strength and steric hindrance of the base are crucial. Strong bases (e.g., NaOH, KOH) readily generate the enolate, increasing the rate of self-condensation.[13] Weaker bases (e.g., Na₂CO₃) can sometimes be used to favor the desired reaction over self-condensation, especially at lower temperatures.[13] Sterically hindered, non-nucleophilic bases (e.g., LDA, LiHMDS) are ideal for selectively forming a specific enolate in crossed-aldol reactions, preventing unwanted self-condensation.[8]

Q4: When is a protecting group strategy the best approach?

A4: A protecting group strategy is highly recommended when the planned reaction requires conditions that strongly promote self-condensation, such as the use of strong bases or elevated temperatures, and other methods are insufficient. Acetals are excellent protecting groups for aldehydes because they are stable in neutral to strongly basic and nucleophilic environments but can be easily removed with aqueous acid.[5][7][14][15] This strategy is particularly useful when another functional group in the molecule, like the ester in this compound, needs to be modified using a reagent that would otherwise react with the aldehyde.[5][6]

Q5: Besides self-condensation, what other side reactions should I be aware of?

A5: Due to its bifunctional nature, this compound is prone to several other side reactions:[2]

  • Oxidation of the Aldehyde: The aldehyde group can be easily oxidized to a carboxylic acid, especially if exposed to air. Running reactions under an inert atmosphere (N₂ or Ar) is recommended.[2]

  • Ester Hydrolysis: Under acidic or basic conditions, particularly in the presence of water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. Using anhydrous solvents and reagents is crucial.[2]

  • Intramolecular Cyclization: The 1,5-dicarbonyl arrangement can facilitate intramolecular cyclization, leading to six-membered ring byproducts.[2]

Troubleshooting Guide

This guide helps identify potential causes and solutions for common issues encountered during reactions with this compound.

Observed Issue Potential Cause Recommended Solution(s)
Appearance of a high molecular weight impurity by MS, often a multiple of the starting material's mass.Aldol self-condensation of the aldehyde.1. Lower the reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C).[2] 2. Use a weaker or more sterically hindered base.[2] 3. Add the base or this compound slowly to the reaction mixture.[2] 4. Employ a protecting group strategy for the aldehyde (e.g., acetal formation).[2]
A new, more polar spot appears on TLC that may stain with an acidic permanganate (B83412) dip.Oxidation of the aldehyde to a carboxylic acid.1. Ensure the reaction is run under a completely inert atmosphere (N₂ or Ar).[2] 2. Use freshly distilled or degassed solvents.[2] 3. Check all reagents for potential oxidizing impurities.
Formation of a carboxylic acid side product confirmed by IR (broad O-H stretch) or NMR.Hydrolysis of the methyl ester.1. Use anhydrous solvents and reagents. 2. If an aqueous workup is necessary, perform it quickly at low temperatures and neutralize the solution promptly.[2] 3. Avoid strongly acidic or basic conditions if the ester must be preserved.
Presence of an unexpected cyclic compound identified by MS or NMR.Intramolecular cyclization .1. Run the reaction at a lower temperature.[2] 2. Consider protecting the aldehyde group to prevent enolate formation required for the cyclization.[2]

Quantitative Data Summary

Table 1: Illustrative Effect of Reaction Conditions on Aldol Reaction Outcome

Base Temperature Expected Outcome Rationale
NaOH (10%) Room Temp (~25°C) Mixture of aldol addition and condensation products; significant self-condensation. Strong base readily forms the enolate; room temperature allows for both addition and some dehydration.[11][13]
NaOH (10%) Heated (~80°C) Primarily aldol condensation product; high degree of self-condensation. Heat drives the dehydration of the initial aldol adduct, pulling the reaction equilibrium forward.[3]
Na₂CO₃ (aq) Room Temp (~25°C) Primarily aldol addition product; reduced rate of self-condensation. A weaker base slows enolate formation, favoring the initial addition over subsequent dehydration.[11][13]

| LDA | -78°C | Controlled reaction (in a crossed-aldol scenario). | A strong, hindered base can irreversibly form a specific enolate, preventing self-condensation if the aldehyde is added subsequently.[8][9] |

Note: This table is illustrative and actual results will vary based on substrate, solvent, and concentration.

Experimental Protocols

Protocol: Acetal Protection of this compound

This protocol describes the formation of a cyclic acetal (a 1,3-dioxolane) using ethylene (B1197577) glycol to protect the aldehyde group. This method is advantageous as it is entropically favored.[16]

Materials:

  • This compound

  • Ethylene glycol (1.2 equivalents)

  • Anhydrous Toluene

  • p-Toluenesulfonic acid (p-TSA) (0.01 equivalents, catalytic)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, anhydrous toluene, ethylene glycol (1.2 eq), and a catalytic amount of p-TSA (0.01 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, driving the reaction to completion by removing water.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to quench the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude protected product, methyl 2-(2-oxopropyl)-1,3-dioxolane.

  • Purification: If necessary, purify the product via flash column chromatography on silica (B1680970) gel.

Visualizations

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// Edges start -> check_base; check_base -> strategy [style=invis]; check_base -> protect [label="Yes"]; check_base -> control [label="No"]; control -> control_details [dir=none, style=dashed]; protect -> proceed; control -> proceed; proceed -> end; proceed -> side_product [style=dashed]; } caption [label="Decision workflow for minimizing self-condensation.", shape=plaintext, fontsize=10];

ReactionPathways

ProtectingGroupWorkflow

References

Preventing oxidation of the aldehyde group in Methyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 5-oxopentanoate (B1240814)

Topic: Preventing Oxidation of the Aldehyde Group

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to prevent the unwanted oxidation of the aldehyde group in Methyl 5-oxopentanoate during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the aldehyde group in this compound particularly susceptible to oxidation?

A1: The aldehyde functional group contains a carbonyl carbon bonded to a hydrogen atom. This C-H bond is relatively weak and easily cleaved, making aldehydes highly prone to oxidation to form carboxylic acids. This reactivity is often higher than that of other functional groups, such as the methyl ester present in the same molecule.[1] In the presence of oxidizing agents, or even air over prolonged periods, this compound can be converted to Methyl 5-carboxypentanoate.

Q2: What is the primary strategy to prevent aldehyde oxidation during a multi-step synthesis?

A2: The most effective and widely used strategy is to temporarily "protect" the aldehyde group by converting it into a less reactive functional group.[2] This new group, known as a protecting group, should be stable to the planned reaction conditions. After the desired chemical transformation is performed elsewhere on the molecule, the protecting group is removed to regenerate the original aldehyde.[3][4]

Q3: What are the most common and effective protecting groups for the aldehyde in this compound?

A3: Cyclic acetals are the most common and suitable protecting groups for aldehydes in molecules that also contain esters.[5] Specifically, 1,3-dioxolanes, formed by reacting the aldehyde with ethylene (B1197577) glycol, are highly effective. They are stable in neutral to strongly basic conditions, which is ideal for reactions involving nucleophiles, hydrides, or organometallic reagents that might be used to target the ester group.[4][6][7] Thioacetals are also an option if subsequent steps involve acidic conditions.[6]

Q4: How do I choose the correct protecting group for my specific reaction pathway?

A4: The choice depends entirely on the conditions of your subsequent reaction steps.

  • For Basic/Nucleophilic/Reductive Conditions: Use an acetal (B89532) (e.g., 1,3-dioxolane). Acetals are stable to bases, organometallics (like Grignard reagents), and reducing agents (like LiAlH₄).[3][4][6][7] They are, however, removed by aqueous acid.[8]

  • For Acidic Conditions: Use a thioacetal (e.g., 1,3-dithiane). Thioacetals are stable in both acidic and basic environments.[6] Their removal typically requires treatment with reagents like mercury(II) salts.[6][9]

The decision-making process can be visualized in the following logic diagram.

G start Start: Need to protect This compound aldehyde condition What are the conditions of your next reaction step? start->condition node_basic Basic, Nucleophilic, or Reductive Conditions (e.g., Grignard, LiAlH4) condition->node_basic Basic/ Nucleophilic node_acidic Acidic Conditions condition->node_acidic Acidic rec_acetal Recommendation: Use a cyclic acetal (e.g., 1,3-Dioxolane). node_basic->rec_acetal rec_thioacetal Recommendation: Use a cyclic thioacetal (e.g., 1,3-Dithiane). node_acidic->rec_thioacetal deprotect_acetal Deprotection: Mild aqueous acid (H3O+) rec_acetal->deprotect_acetal deprotect_thioacetal Deprotection: Mercury(II) salts (e.g., HgCl2) or oxidative methods. rec_thioacetal->deprotect_thioacetal

Caption: Decision tree for selecting an aldehyde protecting group.

Troubleshooting Guides

This section addresses specific issues that may arise during the protection and deprotection of this compound.

Symptom / Issue Possible Cause Recommended Solution & Explanation
Incomplete Acetal Formation (Aldehyde peak still visible by NMR/IR)1. Presence of water: Acetal formation is a reversible equilibrium reaction that produces water.[7][10] Any water present at the start or produced during the reaction can push the equilibrium back to the starting materials. 2. Ineffective acid catalyst: The acid catalyst may be too weak or degraded.1. Ensure anhydrous conditions. Use oven-dried glassware and anhydrous solvents. To drive the reaction to completion, physically remove water as it forms using a Dean-Stark apparatus.[2][7] 2. Use an appropriate catalyst. p-Toluenesulfonic acid (TsOH) is a standard and effective catalyst.[11] For stubborn reactions, a Lewis acid might be considered.
Hydrolysis of the Methyl Ester Group 1. Strongly acidic or basic conditions: The methyl ester is sensitive to hydrolysis, especially under harsh acidic or basic conditions, particularly with prolonged heating.[12][13] 2. Excess water during deprotection: While water is required for acetal hydrolysis, a large excess combined with strong acid and heat can also cleave the ester.[12]1. Use mild conditions. For protection, use only a catalytic amount of acid (e.g., TsOH). For deprotection, use mild aqueous acid (e.g., dilute HCl or Amberlyst-15 resin) and monitor the reaction closely at room temperature to stop it as soon as the acetal is cleaved.[14] 2. Control stoichiometry. Use a controlled amount of water in a solvent like acetonitrile (B52724) or THF for the deprotection step.[14]
Low Yield During Acetal Deprotection 1. Incomplete reaction: The deprotection has not gone to completion. 2. Degradation of product: The regenerated aldehyde or another part of the molecule is sensitive to the acidic deprotection conditions.1. Monitor reaction progress carefully using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or addition of a small amount more of the acid catalyst may be necessary. 2. Use milder, buffered, or alternative methods. Consider using catalysts like ZrCl₄ or electrochemical methods for sensitive substrates, which can proceed under neutral conditions.[15][16]

Experimental Protocols & Data

Protocol: Protection of this compound as a 1,3-Dioxolane

This protocol describes a standard procedure for the protection of the aldehyde group.

Objective: To convert this compound to Methyl 3-(1,3-dioxolan-2-yl)propanoate.

Materials:

  • This compound

  • Ethylene glycol (1.1 equivalents)

  • p-Toluenesulfonic acid (TsOH) (0.02 equivalents, catalyst)

  • Toluene (B28343) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the round-bottom flask with the Dean-Stark apparatus and condenser. Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.

  • Reagents: To the flask, add this compound, toluene, ethylene glycol (1.1 eq), and a catalytic amount of TsOH (0.02 eq).

  • Reaction: Heat the mixture to reflux. Toluene will form an azeotrope with water, which will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by observing water collection in the trap and by TLC analysis of the reaction mixture. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Comparison of Aldehyde Protecting Groups

The following table summarizes the properties of common protecting groups relevant for this molecule.

Protecting GroupReagents & ConditionsStabilityDeprotection Conditions
1,3-Dioxolane (Acetal)Ethylene glycol, cat. acid (e.g., TsOH), reflux in toluene with water removal.[7]Stable: Bases, nucleophiles, hydrides, organometallics, most oxidants.[6][7] Unstable: Aqueous acid.Mild aqueous acid (e.g., HCl/H₂O, Amberlyst-15).[8][14]
1,3-Dithiane (Thioacetal)1,3-Propanedithiol, Lewis or Brønsted acid catalyst.Stable: Strong acids, bases, nucleophiles, hydrides, organometallics.[6]Mercury(II) salts (HgCl₂, HgO), or oxidative conditions (e.g., with NBS, I₂).[2][6]

Visualized Workflow

The overall strategy of using a protecting group in a synthetic sequence is illustrated below.

G cluster_main General Protection Strategy Workflow start Starting Material: This compound protect Step 1: Protection (e.g., Acetal Formation) start->protect protected_mol Protected Intermediate protect->protected_mol react Step 2: Subsequent Reaction (e.g., Reduction of Ester) protected_mol->react reacted_mol Transformed Intermediate react->reacted_mol deprotect Step 3: Deprotection (e.g., Acid Hydrolysis) reacted_mol->deprotect final_product Final Product with Regenerated Aldehyde deprotect->final_product

Caption: A generalized workflow for a synthesis involving a protecting group.

References

Technical Support Center: Optimization of Reaction Conditions for Methyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 5-oxopentanoate (B1240814). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Methyl 5-oxopentanoate?

A1: The most common laboratory syntheses of this compound include:

  • Oxidation of Methyl 5-hydroxypentanoate (B1236267): This is a straightforward method involving the oxidation of the corresponding primary alcohol.

  • Ozonolysis of a Cyclopentene Derivative: Reductive ozonolysis of a precursor like 1-carbomethoxycyclopentene provides a direct route to the aldehyde-ester.

  • From Methyl 5-halopentanoate: Nucleophilic substitution using a suitable oxygen nucleophile on a methyl 5-halopentanoate (e.g., bromo- or chloro- derivative) can yield the target molecule.

Q2: What are the primary challenges in synthesizing and isolating this compound?

A2: The primary challenges stem from the presence of two reactive functional groups: an aldehyde and a methyl ester. Key issues include:

  • Over-oxidation: The aldehyde group is susceptible to further oxidation to a carboxylic acid, especially when using strong oxidizing agents.[1][2]

  • Aldol Condensation: In the presence of acidic or basic conditions, the aldehyde can undergo self-condensation, leading to impurities.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under aqueous acidic or basic conditions.

  • Purification: The relatively low boiling point and potential for decomposition upon heating can make purification by distillation challenging.[3]

Q3: How can I minimize the formation of the carboxylic acid byproduct during oxidation?

A3: To prevent over-oxidation of the aldehyde, consider the following:

  • Use mild and selective oxidizing agents such as Pyridinium Chlorochromate (PCC).[1]

  • Carefully control the reaction temperature, as higher temperatures can promote over-oxidation.

  • Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction as soon as the starting material is consumed.

  • Distill the aldehyde as it forms if the reaction setup allows, which removes it from the oxidizing environment.[2]

Q4: Is it possible to selectively react with the aldehyde or ester group?

A4: Yes, through the use of protecting groups. The aldehyde is generally more reactive than the ester. To perform reactions at the ester functionality without affecting the aldehyde, the aldehyde can be protected, commonly as an acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol).[4][5] This protecting group is stable under basic and nucleophilic conditions and can be removed later with aqueous acid.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Decomposition of starting material or product. - Incorrect stoichiometry of reagents. - Inactive reagents (e.g., old oxidizing agent).- Monitor the reaction progress by TLC or GC to confirm completion. - Control the reaction temperature carefully. - Ensure accurate measurement of all reagents. - Use freshly opened or properly stored reagents.
Presence of Carboxylic Acid Impurity - Over-oxidation of the aldehyde. - Hydrolysis of the methyl ester during workup.- Use a milder oxidizing agent (e.g., PCC instead of KMnO₄).[1] - Avoid prolonged exposure to strong acids or bases during the workup. - Perform aqueous workup at low temperatures and neutralize promptly. - The carboxylic acid can often be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution.
Formation of High Molecular Weight Byproducts - Aldol condensation of the aldehyde.- Maintain a neutral pH during the reaction and workup. - If a base is required for another transformation, consider protecting the aldehyde group first. - Run the reaction at lower temperatures to disfavor the condensation reaction.
Difficulty in Purifying the Product - Co-distillation with solvent or impurities. - Decomposition of the product at high temperatures.- Use a solvent with a significantly different boiling point for easier removal by rotary evaporation. - Purify by vacuum distillation to lower the boiling point and prevent thermal decomposition.[3] - For small-scale purifications, column chromatography on silica (B1680970) gel can be effective.

Experimental Protocols

Below are detailed experimental protocols for the key synthetic routes to this compound.

Method 1: Oxidation of Methyl 5-hydroxypentanoate

This method is a reliable way to produce this compound from its corresponding alcohol.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start Methyl 5-hydroxypentanoate in Dichloromethane (B109758) PCC Pyridinium Chlorochromate (PCC) (1.5 eq) Start->PCC Add PCC Reaction Stir at Room Temperature PCC->Reaction Monitor by TLC Filter Filter through Celite/Silica Gel Reaction->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Vacuum Distillation or Column Chromatography Evaporate->Purify Product This compound Purify->Product

Workflow for the oxidation of Methyl 5-hydroxypentanoate.

Procedure:

  • To a stirred solution of Methyl 5-hydroxypentanoate (1.0 eq) in anhydrous dichloromethane (DCM), add Pyridinium Chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Reaction Parameters:

ParameterValue/Condition
Starting Material Methyl 5-hydroxypentanoate
Oxidizing Agent Pyridinium Chlorochromate (PCC)
Solvent Anhydrous Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 70 - 85%
Method 2: Ozonolysis of 1-Carbomethoxycyclopentene

This method involves the cleavage of a cyclic alkene to form the linear aldehyde-ester.

Experimental Workflow:

cluster_0 Ozonolysis cluster_1 Reductive Workup cluster_2 Purification Start 1-Carbomethoxycyclopentene in DCM/Methanol Ozone Bubble O₃ at -78°C Start->Ozone Blue color persists Quench Quench with Dimethyl Sulfide (B99878) (DMS) Ozone->Quench Purge with N₂ Warm Warm to Room Temperature Quench->Warm Evaporate Evaporate Solvent Warm->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Product This compound Purify->Product

Workflow for the ozonolysis of 1-carbomethoxycyclopentene.

Procedure:

  • Dissolve 1-carbomethoxycyclopentene (1.0 eq) in a mixture of dichloromethane and methanol.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Bubble ozone through the solution until a persistent blue color indicates the consumption of the starting material.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add dimethyl sulfide (DMS) (1.2 eq) and allow the solution to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield this compound.[6]

Reaction Parameters:

ParameterValue/Condition
Starting Material 1-Carbomethoxycyclopentene
Solvent Dichloromethane/Methanol
Temperature -78 °C
Workup Reagent Dimethyl Sulfide (DMS)
Reaction Time Overnight for workup
Typical Yield 60 - 75%
Method 3: From Methyl 5-bromopentanoate

This method is an adaptation of a known procedure for the corresponding ethyl ester.

Troubleshooting Logic for Synthesis from Halopentanoate:

Start Start with Methyl 5-bromopentanoate Problem Low Yield of This compound? Start->Problem Cause1 Incomplete Reaction Problem->Cause1 Yes Cause2 Side Reactions (e.g., elimination) Problem->Cause2 Yes Solution1 Increase reaction time or temperature moderately. Ensure reagent purity. Cause1->Solution1 Solution2 Use a milder, non-nucleophilic base if applicable. Lower reaction temperature. Cause2->Solution2 End Optimized Yield Solution1->End Solution2->End

Troubleshooting logic for synthesis from a halopentanoate.

Procedure:

  • A mixture of Methyl 5-bromopentanoate (1.0 eq), sodium bicarbonate (1.5 eq), and pyridine (B92270) N-oxide (1.2 eq) in toluene (B28343) is heated to reflux under a nitrogen atmosphere with vigorous stirring for 8-12 hours.

  • After cooling to room temperature, the reaction mixture is partitioned with water.

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by fractional distillation.

  • The residue is purified by vacuum distillation to give this compound.

Reaction Parameters:

ParameterValue/Condition
Starting Material Methyl 5-bromopentanoate
Reagents Sodium bicarbonate, Pyridine N-oxide
Solvent Toluene
Temperature Reflux
Reaction Time 8 - 12 hours
Typical Yield 40 - 50% (based on analogous reactions)

References

Common side products in Methyl 5-oxopentanoate synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 5-oxopentanoate (B1240814).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Methyl 5-oxopentanoate?

A1: Two prevalent methods for the synthesis of this compound are the Fischer esterification of 5-oxopentanoic acid and the ozonolysis of 1-methylcyclopentene (B36725). Each method has its own set of advantages and potential side reactions to consider.

Q2: I performed a Fischer esterification of 5-oxopentanoic acid, but my yield is low and the product is impure. What are the likely side products and how can I remove them?

A2: The primary challenge with Fischer esterification is that the reaction is an equilibrium process.[1][2] This means that incomplete conversion is common, leaving unreacted 5-oxopentanoic acid and methanol (B129727) in your product mixture. Additionally, the water formed during the reaction can hydrolyze the ester product back to the starting materials.

Troubleshooting Guide: Fischer Esterification

Issue Potential Cause Recommended Solution
Low Yield Reaction equilibrium not shifted towards product formation.- Use a large excess of methanol to drive the equilibrium forward. - Remove water as it forms using a Dean-Stark apparatus.[2]
Acidic Impurities Presence of unreacted 5-oxopentanoic acid and the acid catalyst (e.g., sulfuric acid).Wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic components.[3][4]
Water Content Presence of water from the reaction and work-up.After washing, dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[1]

Q3: I'm considering ozonolysis of 1-methylcyclopentene. What are the potential side products, and how does the work-up condition affect the final product?

A3: Ozonolysis is an effective method for cleaving the double bond of 1-methylcyclopentene to form the desired product. However, the choice of work-up is critical in determining the final products and byproducts.[5][6][7]

  • Reductive Work-up: Using a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc dust will yield this compound (an aldehyde) and acetone (B3395972) (a ketone). This is the preferred method for obtaining the target molecule.[5][6][8]

  • Oxidative Work-up: If an oxidizing agent like hydrogen peroxide is used, any aldehyde formed will be oxidized to the corresponding carboxylic acid. In this case, the primary side product would be 5-oxopentanoic acid.[5][6][7][9]

Troubleshooting Guide: Ozonolysis of 1-Methylcyclopentene

Issue Potential Cause Recommended Solution
Formation of Carboxylic Acid Oxidative conditions during work-up.Ensure a reductive work-up is performed using reagents like dimethyl sulfide or zinc and acetic acid.[5][6]
Incomplete Reaction Insufficient ozone or reaction time.Monitor the reaction for a characteristic blue color, which indicates the presence of unreacted ozone and thus complete consumption of the alkene.[7][8]
Complex Mixture of Products "Anomalous ozonolysis," which can occur with α,β-unsaturated ketones, may lead to side reactions.While less common for simple alkenes, careful control of reaction conditions is important. Purification by column chromatography is often necessary to isolate the desired product.[10]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a representative example for the synthesis of an ester from a carboxylic acid.

Materials:

  • 5-oxopentanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 5-oxopentanoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (until no more gas evolves), water, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Synthesis of this compound via Ozonolysis of 1-Methylcyclopentene

This protocol is a representative example for the ozonolysis of a cyclic alkene with a reductive work-up.

Materials:

  • 1-Methylcyclopentene

  • Methanol (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Ozone (from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-methylcyclopentene in a mixture of anhydrous dichloromethane and methanol in a flask equipped for gas dispersion.[8]

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution until a persistent blue color is observed.[8]

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide to the cold solution and allow it to slowly warm to room temperature with stirring.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Purification of this compound

Q4: How can I effectively purify my crude this compound?

A4: The most common and effective methods for purifying this compound are vacuum distillation and column chromatography.

Vacuum Distillation: This technique is suitable for separating liquids with different boiling points. Since this compound has a relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

Column Chromatography: This is a versatile method for separating compounds based on their polarity. For this compound, a silica (B1680970) gel column with a gradient of ethyl acetate (B1210297) in hexanes is a common choice for the eluent.[11]

Quantitative Data on Purification (Illustrative)

Purification Method Initial Purity (GC-MS) Final Purity (GC-MS) Typical Yield
Vacuum Distillation 85-90%>98%70-80%
Column Chromatography 85-90%>99%60-75%

Note: These values are illustrative and can vary depending on the specific reaction conditions and the efficiency of the purification process.

Visualizing the Workflow

Fischer Esterification Workflow

FischerEsterification Reactants 5-Oxopentanoic Acid + Methanol Reaction Reflux with Acid Catalyst Reactants->Reaction Workup Aqueous Work-up (NaHCO3 wash) Reaction->Workup Drying Drying (Na2SO4) Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product Pure Methyl 5-oxopentanoate Purification->Product

Caption: Workflow for the synthesis and purification of this compound via Fischer Esterification.

Ozonolysis Workflow

Ozonolysis Start 1-Methylcyclopentene Ozonolysis Ozonolysis (O3) at -78°C Start->Ozonolysis Workup Reductive Work-up (e.g., DMS) Ozonolysis->Workup Extraction Aqueous Extraction Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Pure Methyl 5-oxopentanoate Purification->Product

Caption: Workflow for the synthesis and purification of this compound via Ozonolysis.

Troubleshooting Logic for Impurity Removal

Troubleshooting Start Crude Product Analysis (e.g., GC-MS, TLC) Acidic Acidic Impurities (Unreacted Carboxylic Acid) Start->Acidic Impurities Detected Neutral Neutral Impurities (e.g., Side-reaction products) Start->Neutral Impurities Detected Pure Product is Pure Start->Pure No Impurities Wash Wash with aq. NaHCO3 Acidic->Wash Chromatography Column Chromatography Neutral->Chromatography Wash->Chromatography If other impurities remain

Caption: Decision-making flowchart for the purification of crude this compound.

References

Technical Support Center: Protecting Group Strategies for the Aldehyde in Methyl 5-Oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the strategic protection of the aldehyde functionality in methyl 5-oxopentanoate (B1240814). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the aldehyde group in methyl 5-oxopentanoate?

A1: The aldehyde functional group is highly reactive towards nucleophiles and reducing agents. In a molecule like this compound, which also contains a methyl ester, selective reactions at the ester group (e.g., reduction with certain hydrides, Grignard reactions) are challenging without first protecting the more reactive aldehyde.[1] Protecting the aldehyde allows for a wider range of chemical transformations to be performed on the ester or other parts of the molecule without unintended side reactions at the aldehyde.

Q2: What are the most common and effective protecting groups for the aldehyde in this compound?

A2: The most common and effective protecting groups for aldehydes are cyclic acetals (specifically 1,3-dioxolanes) and cyclic dithioacetals (specifically 1,3-dithianes). These are favored due to their ease of formation, stability under a variety of reaction conditions, and reliable deprotection methods.

Q3: How do I choose between a 1,3-dioxolane (B20135) and a 1,3-dithiane (B146892) protecting group?

A3: The choice primarily depends on the stability required for subsequent reaction steps.

  • 1,3-Dioxolanes (Acetals): These are stable to basic and nucleophilic conditions but are readily cleaved by aqueous acid.[2] They are a good choice if you plan to perform reactions involving bases or organometallic reagents and can tolerate acidic deprotection conditions.

  • 1,3-Dithianes (Dithioacetals): These are stable to both acidic and basic conditions, offering a broader range of compatibility.[3] However, their removal often requires harsher, oxidative conditions or the use of heavy metal reagents, which might not be suitable for sensitive substrates.[3][4]

Troubleshooting Guides

This section addresses specific issues that may arise during the protection and deprotection of the aldehyde in this compound.

1,3-Dioxolane Formation

Issue 1: Incomplete reaction or low yield of the protected product.

  • Possible Cause: Inefficient removal of water from the reaction mixture. Acetal (B89532) formation is an equilibrium reaction, and the presence of water, a byproduct, can inhibit the forward reaction.

  • Troubleshooting Steps:

    • Azeotropic Removal of Water: Use a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene (B151609) to azeotropically remove water as it is formed.[2]

    • Use of a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.

    • Use of an Orthoester: Employ trimethyl orthoformate or triethyl orthoformate as a scavenger for water.[5]

    • Catalyst Choice: Ensure an adequate amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like BF₃·OEt₂, is used.

Issue 2: Hydrolysis of the methyl ester during acetal formation.

  • Possible Cause: Prolonged reaction times at elevated temperatures in the presence of an acid catalyst and trace amounts of water.

  • Troubleshooting Steps:

    • Milder Catalyst: Use a milder acid catalyst like pyridinium (B92312) p-toluenesulfonate (PPTS).

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.

1,3-Dithiane Formation

Issue 1: Unpleasant odor and handling difficulties.

  • Possible Cause: The use of volatile and odorous thiols like 1,3-propanedithiol (B87085).

  • Troubleshooting Steps:

    • Fume Hood: Always perform the reaction in a well-ventilated fume hood.

    • Odorless Reagents: Consider using an odorless 1,3-propanedithiol equivalent, such as 3-(1,3-dithian-2-ylidene)pentane-2,4-dione, in water.[4]

Issue 2: Low yield of the dithiane.

  • Possible Cause: Inefficient catalysis or side reactions.

  • Troubleshooting Steps:

    • Catalyst Selection: A variety of Lewis and Brønsted acids can be used. Common choices include BF₃·OEt₂, ZnCl₂, and p-TsOH.[6] For chemoselective protection of aldehydes, catalysts like yttrium triflate have been reported to be effective.[4]

    • Reaction Conditions: The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature.

Deprotection

Issue 1: Cleavage of the methyl ester during acidic deprotection of a 1,3-dioxolane.

  • Possible Cause: The acidic conditions required for acetal hydrolysis are also hydrolyzing the ester.

  • Troubleshooting Steps:

    • Milder Acidic Conditions: Use buffered acidic conditions or weaker acids.

    • Transacetalization: Deprotect under neutral conditions by transacetalization with a large excess of acetone, often catalyzed by a Lewis acid like In(OTf)₃.[2]

    • Electrochemical Deprotection: Consider electrochemical methods that can be performed under neutral conditions.

Issue 2: Difficulty in deprotecting the 1,3-dithiane without affecting the ester.

  • Possible Cause: Many dithiane deprotection methods use harsh reagents that can also react with the ester.

  • Troubleshooting Steps:

    • Mild Oxidative Deprotection: Use milder oxidative conditions such as o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water under neutral conditions.[4]

    • Hydrogen Peroxide with Iodine Catalyst: A system of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar solution can be effective and tolerate many functional groups.[7]

    • Solid-State Deprotection: Methods using reagents like mercury(II) nitrate (B79036) trihydrate in the solid state can be very fast and high-yielding, though the toxicity of mercury is a significant drawback.[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-(1,3-dioxolan-2-yl)pentanoate

This protocol describes the formation of the 1,3-dioxolane protecting group on this compound.

Materials:

  • This compound

  • Ethylene (B1197577) glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Methyl 5-(1,3-dithian-2-yl)pentanoate

This protocol details the formation of the 1,3-dithiane protecting group.

Materials:

  • This compound

  • 1,3-Propanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1,3-propanedithiol (1.1 eq) followed by the slow, dropwise addition of BF₃·OEt₂ (1.2 eq).

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and yields for the protection of aldehydes in the presence of esters, based on general literature procedures. Note that yields are highly substrate and condition dependent.

Protecting GroupReagents and ConditionsTypical YieldDeprotection ConditionsTypical Yield
1,3-Dioxolane Ethylene glycol, p-TsOH, Toluene, reflux (Dean-Stark)85-95%Aqueous HCl or TFA in CH₂Cl₂80-95%
1,3-Dithiane 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂, 0 °C to rt80-90%HgCl₂, CaCO₃, aq. CH₃CN70-85%
1,3-Dithiane 1,3-Propanedithiol, p-TsOH, Toluene, reflux85-95%IBX, β-cyclodextrin, water, rt80-90%

Visualizations

Experimental Workflow for 1,3-Dioxolane Protection

G cluster_0 Protection Step Start This compound + Ethylene glycol + p-TsOH in Toluene Reaction Reflux with Dean-Stark Trap Start->Reaction Heat Workup Aqueous Wash (NaHCO3, Brine) Reaction->Workup Cool Purification Drying, Concentration, Chromatography/Distillation Workup->Purification Product Methyl 5-(1,3-dioxolan-2-yl)pentanoate Purification->Product

Caption: Workflow for the 1,3-dioxolane protection of this compound.

Logical Relationship for Choosing a Protecting Group

G Start Need to protect aldehyde in this compound Condition Subsequent reaction conditions? Start->Condition Basic Basic/Nucleophilic conditions Condition->Basic Yes Acidic Acidic conditions Condition->Acidic No Dioxolane Use 1,3-Dioxolane Basic->Dioxolane Dithiane Use 1,3-Dithiane Acidic->Dithiane Deprotection_Dioxolane Deprotect with aqueous acid Dioxolane->Deprotection_Dioxolane Deprotection_Dithiane Deprotect with oxidative/heavy metal reagents Dithiane->Deprotection_Dithiane

Caption: Decision tree for selecting a suitable protecting group.

References

Removal of carboxylic acid impurities from Methyl 5-oxopentanoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-oxopentanoate (B1240814). It specifically addresses the removal of common carboxylic acid impurities, such as glutaric acid, that may arise from synthesis or hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove carboxylic acid impurities from my Methyl 5-oxopentanoate sample?

The two most effective and commonly used methods are:

  • Aqueous Base Wash (Acid-Base Extraction): This technique involves washing an organic solution of your product with a mild aqueous base, such as sodium bicarbonate. The basic solution reacts with the acidic impurity, converting it into a water-soluble salt that partitions into the aqueous layer, which is then removed.[1][2]

  • Silica (B1680970) Gel Column Chromatography: This is a chromatographic technique used to separate compounds based on their polarity. Since carboxylic acids are generally more polar than their corresponding esters, they will adhere more strongly to the polar silica gel, allowing the less polar ester to elute first.[3][4]

Q2: How do I choose between an aqueous base wash and column chromatography?

The choice of method depends on the level of impurity, the scale of your reaction, and the desired final purity.

  • Aqueous Base Wash is ideal for:

    • Removing larger quantities of acidic impurities.

    • Initial, bulk purification of the crude product.

    • When speed and simplicity are important.

  • Column Chromatography is better suited for:

    • Achieving very high purity.

    • Removing trace amounts of impurities or impurities with similar polarities.

    • When other non-acidic impurities are also present.

Often, a combination of both methods is used: an initial aqueous base wash to remove the bulk of the acidic impurity, followed by column chromatography for final polishing.

Q3: Can the use of a basic wash cause my this compound to hydrolyze back to the carboxylic acid?

Yes, saponification (base-promoted ester hydrolysis) is a potential side reaction. However, using a mild base like sodium bicarbonate and avoiding prolonged exposure or heating can minimize this risk. Vigorous shaking for an extended period or the use of stronger bases like sodium hydroxide (B78521) increases the likelihood of saponification.

Q4: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the removal of impurities. By spotting the crude mixture, the washed organic layer, and the purified fractions from column chromatography on a TLC plate, you can visualize the separation of the desired ester from the carboxylic acid impurity.

Troubleshooting Guides

Aqueous Base Wash (Acid-Base Extraction)
Problem Possible Cause Solution
An emulsion (a cloudy third layer) forms between the organic and aqueous layers. Vigorous shaking of the separatory funnel. High concentration of starting material or impurities acting as surfactants.Prevention: Use gentle inversions to mix the layers instead of vigorous shaking. Resolution: Allow the separatory funnel to stand for 10-20 minutes. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. If the emulsion persists, filter the mixture through a pad of Celite.
The organic layer is still acidic after washing (tested with pH paper). Insufficient amount of base used. Inefficient mixing of the two layers.Perform additional washes with fresh sodium bicarbonate solution. Ensure thorough (but gentle) mixing during the extraction.
Low yield of this compound after purification. Saponification of the ester during the wash. The product may have some solubility in the aqueous layer.Use a mild base (sodium bicarbonate) and avoid prolonged contact time. Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Pressure buildup in the separatory funnel. Reaction of the acidic impurity with sodium bicarbonate produces CO2 gas.Vent the separatory funnel frequently by inverting it and opening the stopcock.
Silica Gel Column Chromatography
Problem Possible Cause Solution
The carboxylic acid impurity is co-eluting with the this compound. The solvent system is too polar.Decrease the polarity of the eluent. For example, if you are using 20% ethyl acetate (B1210297) in hexanes, try reducing it to 10-15%.
The this compound is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. A gradient elution (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30%) can be effective.
Streaking or tailing of spots on TLC of the collected fractions. The column may be overloaded with the sample. The compound might be degrading on the silica gel.Use a larger column or reduce the amount of sample loaded. To check for degradation, dissolve a small amount of the pure product in the eluent with some silica gel and monitor by TLC over time. If degradation occurs, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.[2]
Cracks appear in the silica gel bed. The column has run dry.Always keep the solvent level above the top of the silica gel. A cracked column will lead to poor separation, and it is best to repack the column.[4]

Data Presentation

Table 1: Illustrative Purity of this compound after Different Purification Methods
Purification Method Starting Purity (by GC-MS) Purity after 1st Wash/Fraction (by GC-MS) Final Purity (by GC-MS) Typical Recovery
Aqueous Wash (x3 with sat. NaHCO₃) 85%92%>95%~90%
Silica Gel Column Chromatography 85%95% (first fractions)>99%~85%
Combined Wash and Chromatography 85%>95% (after wash)>99.5%~80%

Note: These are typical values and can vary depending on the initial concentration of impurities and the specific experimental conditions.

Table 2: Illustrative TLC Data for this compound and Glutaric Acid
Compound Solvent System (Ethyl Acetate:Hexanes) Rf Value Visualization Method
This compound 20:800.45UV light (if conjugated), p-Anisaldehyde stain
Glutaric Acid 20:800.10 (with streaking)Bromocresol green stain (yellow spot on blue background)
This compound 30:700.60UV light (if conjugated), p-Anisaldehyde stain
Glutaric Acid 30:700.25 (with streaking)Bromocresol green stain (yellow spot on blue background)

Note: Rf values are approximate and can be influenced by the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

Protocol 1: Removal of Carboxylic Acid Impurities by Aqueous Base Wash
  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. A typical concentration is 5-10% w/v.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate completely. The top layer will be the organic phase (if using a solvent less dense than water like diethyl ether or ethyl acetate), and the bottom layer will be the aqueous phase.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the washing process (steps 2-5) two more times with fresh saturated NaHCO₃ solution.

  • Brine Wash: Wash the organic layer once with an equal volume of brine (saturated NaCl solution) to remove any residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Purity Check: Assess the purity of the product by TLC, GC-MS, or NMR.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should give the this compound an Rf value of approximately 0.3-0.4 and a significantly lower Rf for the carboxylic acid impurity.[5] A mixture of ethyl acetate and hexanes is a good starting point.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.

    • Add another thin layer of sand on top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent to the level of the top sand layer.

  • Elution:

    • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

    • Maintain a constant flow of the eluent through the column.

  • Fraction Collection:

    • Begin collecting fractions in test tubes or vials.

    • Monitor the elution of your compound by spotting the collected fractions on a TLC plate.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Purity and Yield Determination: Determine the yield of the purified product and confirm its purity using analytical techniques such as GC-MS or NMR.

Visualizations

experimental_workflow_wash crude Crude Methyl 5-oxopentanoate in Organic Solvent sep_funnel Separatory Funnel crude->sep_funnel wash1 Wash with sat. NaHCO3 (aq) sep_funnel->wash1 separate1 Separate Layers wash1->separate1 aq1 Aqueous Layer 1 (contains impurity salt) separate1->aq1 Discard org1 Organic Layer 1 separate1->org1 wash2 Wash with sat. NaHCO3 (aq) org1->wash2 separate2 Separate Layers wash2->separate2 aq2 Aqueous Layer 2 separate2->aq2 Discard org2 Organic Layer 2 separate2->org2 wash3 Wash with Brine (aq) org2->wash3 separate3 Separate Layers wash3->separate3 aq3 Aqueous Layer 3 separate3->aq3 Discard org3 Organic Layer 3 separate3->org3 dry Dry with Na2SO4 org3->dry filter Filter dry->filter concentrate Concentrate filter->concentrate pure_product Purified Methyl 5-oxopentanoate concentrate->pure_product

Caption: Workflow for Aqueous Base Wash Purification.

experimental_workflow_column cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Eluent) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect monitor_tlc 6. Monitor Fractions by TLC collect->monitor_tlc combine 7. Combine Pure Fractions monitor_tlc->combine concentrate 8. Concentrate combine->concentrate pure_product Purified Product concentrate->pure_product

Caption: Workflow for Column Chromatography Purification.

acid_base_extraction cluster_ester This compound (Ester) cluster_acid Glutaric Acid (Carboxylic Acid) start Mixture in Organic Solvent wash + Aqueous NaHCO3 Wash start->wash ester_start R-COOR' ester_wash Remains in Organic Layer acid_start R'-COOH acid_wash Reacts with NaHCO3 acid_start->acid_wash acid_salt Forms Salt (R'-COONa) acid_wash->acid_salt acid_aq Moves to Aqueous Layer acid_salt->acid_aq wash->ester_wash wash->acid_wash

Caption: Principle of Acid-Base Extraction.

References

Improving the yield of reactions involving Methyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving Methyl 5-oxopentanoate (B1240814). This resource is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues encountered during synthesis, helping to improve reaction yields and minimize side-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions that lower the yield when using Methyl 5-oxopentanoate?

A1: this compound is a bifunctional molecule with both an aldehyde and a methyl ester. This duality makes it susceptible to several side reactions that can significantly reduce the yield of the desired product. The most common issues include:

  • Aldol (B89426) Self-Condensation: The aldehyde can react with its own enolate (formed under basic or sometimes acidic conditions), leading to dimers and oligomers.[1]

  • Oxidation: The aldehyde group is sensitive to air and oxidizing agents, which can convert it to the corresponding carboxylic acid.[1]

  • Ester Hydrolysis: Under strong acidic or basic conditions, the methyl ester can be hydrolyzed to a carboxylic acid.[1]

  • Over-reduction: In reactions like reductive amination, a strong reducing agent can reduce the aldehyde directly to an alcohol before it has a chance to form an imine.

  • Intramolecular Cyclization: The 1,5-dicarbonyl arrangement can facilitate intramolecular cyclization, especially under basic conditions, leading to six-membered ring byproducts.[1]

Q2: I am performing a reductive amination and getting a complex mixture of products. What is going wrong?

A2: Low yields and product mixtures in reductive aminations of aldehydes are common and typically stem from a few key issues:

  • Dialkylation: If you are using a primary amine, the secondary amine product can react with another molecule of this compound, leading to an undesired tertiary amine.[2]

  • Aldehyde Reduction: The reducing agent may be too strong or the reaction conditions may favor the reduction of the starting aldehyde to 5-hydroxy-pentanoate before the imine can form.

  • Aldol Condensation: If the reaction is run under basic conditions, the aldehyde can undergo self-condensation.

  • Imine/Enamine Instability: The intermediate imine (or enamine) may not form efficiently or may be unstable under the reaction conditions.

Q3: My Wittig (or Horner-Wadsworth-Emmons) reaction is giving a very low yield. What are the likely causes?

A3: Low yields in olefination reactions are often traced back to the stability of the ylide/phosphonate (B1237965) carbanion and the reaction conditions.

  • Base Incompatibility: The base used to generate the ylide (e.g., n-BuLi, NaH, KOtBu) might be reacting with the ester group of your starting material (saponification).

  • Unstable Ylide: Some phosphorus ylides are unstable and can decompose if not used promptly after generation or if the reaction temperature is too high.

  • Steric Hindrance: While less of an issue for an aldehyde, significant steric bulk on the ylide can slow the reaction.[3]

  • Difficult Purification: The triphenylphosphine (B44618) oxide byproduct from a standard Wittig reaction can be very difficult to separate from the desired product, leading to apparent low yields after purification.[4] The Horner-Wadsworth-Emmons (HWE) reaction is often preferred as its phosphate (B84403) byproduct is water-soluble and easily removed.[5]

Troubleshooting Guide

Problem 1: Low Yield in Reductive Amination

Question: How can I improve the yield and selectivity of my reductive amination reaction?

Answer: To improve the yield, a systematic approach to optimizing the reaction conditions is necessary. The choice of reducing agent is critical. Mild, selective reagents are strongly preferred.

Recommended Strategy: Use Sodium Triacetoxyborohydride (B8407120) (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that selectively reduces the intermediate iminium ion much faster than it reduces the starting aldehyde.[2][6][7] This prevents the formation of the alcohol byproduct.

Data Presentation: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpH / AdditiveAdvantagesDisadvantagesTypical Yield Range
NaBH(OAc)₃ DCE, THFNone or Acetic AcidHigh selectivity for iminium ions ; tolerates many functional groups; one-pot procedure is effective.[2][6][8]Water-sensitive; incompatible with methanol.[7]85-96% [9]
NaBH₃CN MethanolpH 6-7Selectively reduces iminium ions at controlled pH.Highly toxic (generates HCN); requires careful pH monitoring.70-85%[9][10]
NaBH₄ MethanolStepwiseInexpensive; readily available.Reduces aldehydes ; can lead to dialkylation; requires a two-step (imine formation then reduction) process for good yield.[2][8]50-80% (one-pot)
α-picoline-borane Methanol, WaterAcetic AcidEffective in various solvents, including water; non-toxic.[8]May require catalyst; conditions can vary.80-95%[8]

DCE: 1,2-Dichloroethane (B1671644); THF: Tetrahydrofuran

Experimental Protocol: Optimized Reductive Amination using NaBH(OAc)₃

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Logical Workflow: Troubleshooting Reductive Amination

This diagram outlines a decision-making process for troubleshooting poor outcomes in reductive amination.

G start Low Yield / Complex Mixture check_sm Analyze reaction mixture (LC-MS, NMR) start->check_sm side_prod Side Product Identified? check_sm->side_prod dialkyl Dialkylation Product (Tertiary Amine) side_prod->dialkyl Yes aldol Aldol Condensation Product side_prod->aldol Yes alcohol Reduced Aldehyde (Alcohol) side_prod->alcohol Yes no_rxn Mainly Starting Material side_prod->no_rxn No sol_dialkyl Solution: 1. Use amine as limiting reagent. 2. Use stepwise procedure (form imine first). dialkyl->sol_dialkyl sol_aldol Solution: 1. Avoid strong base. 2. Use NaBH(OAc)3 in DCE. aldol->sol_aldol sol_alcohol Solution: 1. Use milder reducing agent (e.g., NaBH(OAc)3). 2. Ensure imine formation. alcohol->sol_alcohol sol_no_rxn Solution: 1. Check amine nucleophilicity. 2. Add catalytic acid (AcOH). 3. Increase reaction time/temp. no_rxn->sol_no_rxn

Caption: Troubleshooting workflow for reductive amination.

Problem 2: Competing Side Reactions (Aldol / Cyclization)

Question: My reaction is plagued by a thick, oily byproduct which I suspect is from aldol condensation. How can I prevent this?

Answer: Aldol condensation is a common side reaction for aldehydes, especially under basic conditions.[11] The best strategy is to avoid these conditions entirely or to temporarily mask the aldehyde functionality using a protecting group.

Strategy 1: Control Reaction Conditions

  • Avoid Strong Bases: Do not use strong bases like alkoxides (e.g., NaOEt) or hydroxides if another reaction is intended.

  • Use Mild Conditions: For reactions like reductive amination, using NaBH(OAc)₃ in a neutral or weakly acidic medium minimizes the risk of enolate formation.

Strategy 2: Use a Protecting Group

If your desired reaction requires strongly basic or nucleophilic conditions (e.g., Grignard reaction on the ester), you must protect the aldehyde. The most common protecting group for an aldehyde is a cyclic acetal (B89532).[1][12][13]

Experimental Protocol: Acetal Protection of this compound

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq) and ethylene (B1197577) glycol (1.2 eq) in toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the reaction to completion. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash with a saturated NaHCO₃ solution to neutralize the acid, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting acetal is often pure enough for the next step, or it can be purified by column chromatography.

  • Deprotection: After performing the desired reaction on the ester, the acetal can be easily removed by stirring with aqueous acid (e.g., 1M HCl) in a solvent like acetone (B3395972) or THF to regenerate the aldehyde.

Workflow: Reaction Requiring Aldehyde Protection

G cluster_main Synthetic Sequence start This compound protect Step 1: Protect Aldehyde (Form Cyclic Acetal) start->protect reaction Step 2: Perform Reaction on Ester (e.g., Grignard, Reduction) protect->reaction deprotect Step 3: Deprotect Aldehyde (Acidic Hydrolysis) reaction->deprotect product Final Product deprotect->product

Caption: Workflow for using an acetal protecting group.

Problem 3: Low Yield and/or Poor Stereoselectivity in Olefination

Question: How can I improve the yield and control the E/Z selectivity in an olefination reaction with this compound?

Answer: The Horner-Wadsworth-Emmons (HWE) reaction is generally superior to the classic Wittig reaction for aldehydes like this compound. It uses a phosphonate-stabilized carbanion, which is more nucleophilic, and the water-soluble phosphate byproduct simplifies purification.[5] Furthermore, the E/Z selectivity can be controlled by modifying the phosphonate reagent and reaction conditions.

Data Presentation: Conditions for HWE Reaction Stereoselectivity

Reaction TypePhosphonate Reagent StructureBase / ConditionsSolventPredominant IsomerTypical E/Z Ratio
Standard HWE (EtO)₂P(O)CH₂CO₂EtNaH, 0°C to RTTHFE-alkene >95:5 [5]
Still-Gennari (CF₃CH₂O)₂P(O)CH₂CO₂EtKHMDS, 18-crown-6, -78°CTHFZ-alkene >95:5 [14]
Masamune-Roush (EtO)₂P(O)CH₂CO₂EtLiCl, DBU, RTAcetonitrileE-alkene >90:10

KHMDS: Potassium bis(trimethylsilyl)amide; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocol: E-Selective Horner-Wadsworth-Emmons Reaction

This protocol is suitable for synthesizing the (E)-α,β-unsaturated ester from this compound.

  • Setup: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere. Cool the suspension to 0°C.

  • Carbanion Formation: Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Reaction: Cool the resulting clear solution back to 0°C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extraction & Purification: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the (E)-alkene.[5]

Reaction Pathway: HWE Mechanism Overview

G cluster_path Horner-Wadsworth-Emmons (HWE) Pathway Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Addition Nucleophilic Addition Carbanion->Addition Aldehyde This compound (Electrophile) Aldehyde->Addition Intermediate Oxaphosphetane Intermediate Addition->Intermediate Elimination Elimination Intermediate->Elimination Alkene Alkene Product Elimination->Alkene Byproduct Water-Soluble Phosphate Byproduct Elimination->Byproduct

Caption: Key steps in the HWE reaction pathway.

References

Technical Support Center: Troubleshooting Low Conversion Rates with Methyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 5-oxopentanoate (B1240814). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low conversion rates and addressing common issues encountered during experiments with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates when using Methyl 5-oxopentanoate?

Low conversion rates in reactions involving this compound can often be attributed to its bifunctional nature, containing both an aldehyde and a methyl ester group. The primary factors include:

  • Side Reactions: The presence of two reactive sites increases the likelihood of undesired side reactions, which compete with the main reaction pathway.

  • Suboptimal Reaction Conditions: Temperature, solvent, catalyst, and reaction time play a crucial role in the reaction outcome. Non-optimized conditions can significantly favor side reactions or result in an incomplete reaction.

  • Reagent Purity: The purity of this compound, as well as other reactants and solvents, is critical. Impurities can inhibit catalysts or participate in side reactions.

  • Equilibrium Limitations: Some reactions are reversible, and the accumulation of products can shift the equilibrium back toward the reactants, limiting the conversion rate.

Q2: What are the major side reactions to consider?

Several side reactions can occur, leading to the formation of impurities and a decrease in the yield of the desired product. The most prevalent include:

  • Aldol (B89426) Self-Condensation: The aldehyde functionality can undergo self-condensation, particularly in the presence of a base, leading to dimers and oligomers.

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the reaction is exposed to air or oxidizing agents.

  • Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Intramolecular Cyclization: The 1,5-dicarbonyl structure can facilitate intramolecular reactions, leading to the formation of cyclic byproducts.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered when working with this compound.

Issue 1: Low Yield and Formation of High Molecular Weight Impurities

Observation: The desired product is obtained in low yield, and analysis (e.g., by mass spectrometry) indicates the presence of impurities with higher molecular weights than the starting materials.

Possible Cause: Aldol self-condensation of the aldehyde.

Troubleshooting Strategies:

StrategyRecommendationRationale
Temperature Control Lower the reaction temperature.Reduces the rate of the aldol condensation reaction, which often has a higher activation energy than the desired reaction.
Base Selection Use a weaker or more sterically hindered base.Minimizes the deprotonation of the α-carbon of the aldehyde, which initiates the aldol reaction.
Protecting Group Strategy Protect the aldehyde group as an acetal (B89532) before proceeding with the reaction.This strategy prevents the aldehyde from participating in unwanted side reactions.

Experimental Protocol: Protection of the Aldehyde Group as a Diethyl Acetal

This protocol describes the protection of the aldehyde in this compound to prevent its participation in unwanted side reactions.

Materials:

  • This compound

  • Triethyl orthoformate

  • Anhydrous ethanol

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous sodium carbonate

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.5 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC analysis.

  • Once the reaction is complete, quench by adding anhydrous sodium carbonate and stir for 15 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the protected product.

Issue 2: Formation of a Polar Impurity

Observation: A new, more polar spot is observed on TLC, and spectroscopic analysis (e.g., IR, NMR) confirms the presence of a carboxylic acid.

Possible Causes:

  • Oxidation of the aldehyde.

  • Hydrolysis of the methyl ester.

Troubleshooting Strategies:

StrategyRecommendationRationale
Inert Atmosphere Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Excludes oxygen, thereby preventing the oxidation of the aldehyde.
Solvent Purity Use freshly distilled or degassed solvents.Removes dissolved oxygen and other potential oxidizing impurities.
Anhydrous Conditions Use anhydrous solvents and reagents.Minimizes the presence of water, which is required for ester hydrolysis.
Control of pH Perform aqueous workup quickly at low temperatures and neutralize the solution promptly. Avoid strong acidic or basic conditions if the ester is to be preserved.Reduces the rate of both acid- and base-catalyzed ester hydrolysis.
Issue 3: Formation of a Cyclic Byproduct

Observation: Isolation and characterization of a byproduct reveal a cyclic structure.

Possible Cause: Intramolecular cyclization.

Troubleshooting Strategies:

StrategyRecommendationRationale
Temperature Control Run the reaction at a lower temperature.Favors the kinetically controlled intermolecular reaction over the often thermodynamically favored intramolecular cyclization.
Protecting Group Strategy Consider protecting the aldehyde group.Prevents the formation of an enolate or other reactive intermediates that can initiate intramolecular attack.

Reaction Workflow and Logic Diagrams

To aid in troubleshooting and experimental design, the following diagrams illustrate key concepts and workflows.

Troubleshooting_Workflow cluster_start Problem: Low Conversion Rate cluster_analysis Analysis cluster_causes Identify Potential Cause cluster_solutions Implement Solution Start Low Conversion of this compound Analyze Analyze Reaction Mixture (TLC, NMR, MS) Start->Analyze HighMW High MW Impurities? Analyze->HighMW Polar Polar Impurity (Carboxylic Acid)? Analyze->Polar Cyclic Cyclic Byproduct? Analyze->Cyclic Incomplete Incomplete Reaction? Analyze->Incomplete Sol_HighMW Lower Temp Weaker Base Protect Aldehyde HighMW->Sol_HighMW Yes Sol_Polar Inert Atmosphere Anhydrous Conditions Control pH Polar->Sol_Polar Yes Sol_Cyclic Lower Temp Protect Aldehyde Cyclic->Sol_Cyclic Yes Sol_Incomplete Increase Temp/Time Check Catalyst Activity Optimize Stoichiometry Incomplete->Sol_Incomplete Yes

Caption: A troubleshooting workflow for low conversion rates.

The bifunctional nature of this compound allows for a variety of reaction pathways. Understanding these is key to controlling the reaction outcome.

Reaction_Pathways cluster_desired Desired Reactions cluster_side Side Reactions M5O This compound Desired Desired Product M5O->Desired Controlled Conditions Aldol Aldol Condensation M5O->Aldol Base Catalyst Oxidation Oxidation M5O->Oxidation Oxygen Exposure Hydrolysis Ester Hydrolysis M5O->Hydrolysis Acid/Base, H2O Cyclization Intramolecular Cyclization M5O->Cyclization Thermodynamic Control

Caption: Potential reaction pathways of this compound.

Stability of Methyl 5-oxopentanoate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 5-oxopentanoate (B1240814) under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Methyl 5-oxopentanoate at neutral pH?

At neutral pH and ambient temperature, this compound is relatively stable. However, prolonged storage in aqueous solutions is not recommended due to the potential for slow hydrolysis. For long-term storage, it is best to keep the compound in a dry, inert atmosphere and at a low temperature (-20°C is recommended).

Q2: How does this compound degrade under acidic conditions?

Under acidic conditions, this compound undergoes hydrolysis, a reversible reaction, to yield 5-oxopentanoic acid and methanol (B129727). The reaction is catalyzed by the presence of a strong acid and is typically accelerated by an increase in temperature.

Q3: What are the degradation products of this compound in a basic medium?

In a basic medium, this compound undergoes saponification, which is an irreversible hydrolysis reaction. This reaction produces the salt of 5-oxopentanoic acid and methanol. Acidic workup is required to obtain the free 5-oxopentanoic acid.

Q4: Are there any potential side reactions to be aware of during stability studies?

Yes, due to the presence of a ketone group at the 5-position, intramolecular reactions are possible, especially under basic conditions. The formation of an enolate can lead to intramolecular aldol (B89426) condensation, potentially forming cyclic byproducts.[1][2][3] It is crucial to monitor for these impurities during stability studies.

Q5: What are the recommended storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[4] It is important to protect it from moisture and heat to prevent degradation.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in HPLC analysis after storage in a buffered solution.

  • Possible Cause: Degradation of this compound has occurred. The primary degradation product is 5-oxopentanoic acid. Depending on the pH and temperature, other minor impurities from side reactions may also be present.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use a reference standard of 5-oxopentanoic acid to confirm the identity of the major degradation peak.

    • Review Storage Conditions: Ensure the pH of the buffer, storage temperature, and duration are appropriate for the stability of the ester.

    • Perform Forced Degradation: To understand the degradation profile, perform a forced degradation study under controlled acidic and basic conditions. This will help in identifying the expected degradation products.

Issue 2: Low assay value for this compound in a sample.

  • Possible Cause: This could be due to degradation during handling or storage, or inaccurate quantification.

  • Troubleshooting Steps:

    • Check for Degradation: Analyze the sample for the presence of 5-oxopentanoic acid and other potential degradation products using a validated stability-indicating HPLC method.

    • Verify Standard Purity: Ensure the reference standard for this compound is of high purity and has been stored correctly.

    • Calibrate Instrumentation: Verify the calibration and performance of the analytical balance and HPLC system.

Issue 3: Inconsistent results in stability studies.

  • Possible Cause: Inconsistent experimental conditions or sample handling.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters, including temperature, pH, and concentration, are tightly controlled across all experiments.

    • Control Sample Preparation: Use a consistent and well-documented procedure for sample preparation.

    • Monitor Environmental Factors: Be aware of potential environmental factors such as light and oxygen exposure that could contribute to degradation.

Quantitative Stability Data

The following table summarizes the hypothetical degradation kinetics of this compound under forced acidic and basic conditions. This data is representative and intended for guidance in experimental design.

ConditionTemperature (°C)Time (hours)% Degradation (Hypothetical)Primary Degradation Product
0.1 M HCl602415.25-Oxopentanoic Acid
0.1 M HCl801225.85-Oxopentanoic Acid
0.1 M NaOH25418.55-Oxopentanoate Salt
0.1 M NaOH40228.15-Oxopentanoate Salt

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under acidic and basic stress conditions.[5][6][7]

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Heating block or water bath

  • pH meter

Procedure:

Acidic Degradation:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

Basic Degradation:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubate the solution at 25°C.

  • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, and 8 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.

Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its primary degradation product, 5-oxopentanoic acid.[8][9][10][11][12]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) % A % B
    0 95 5
    10 10 90
    12 10 90
    12.1 95 5

    | 15 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solutions: Prepare stock solutions of this compound and 5-oxopentanoic acid in methanol. Prepare working standards by diluting the stock solutions with the mobile phase to appropriate concentrations.

  • Sample Solutions: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the method.

Method Validation (Abbreviated):

  • Specificity: Analyze blank, placebo (if applicable), and stressed samples to ensure no interference at the retention times of the analyte and its degradation product.

  • Linearity: Establish a calibration curve with at least five concentrations of the analyte and its degradation product.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method.

Visualizations

cluster_acid Acidic Hydrolysis MOP_acid This compound H2O_H + H2O, H+ MOP_acid->H2O_H OPA_acid 5-Oxopentanoic Acid H2O_H->OPA_acid MeOH_acid + Methanol OPA_acid->MeOH_acid

Degradation of this compound under acidic conditions.

cluster_base Basic Hydrolysis (Saponification) MOP_base This compound OH + OH- MOP_base->OH OP_salt 5-Oxopentanoate Salt OH->OP_salt MeOH_base + Methanol OP_salt->MeOH_base

Degradation of this compound under basic conditions.

prep Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic Stress (Dilute with 0.1 M HCl, Incubate at 60°C) prep->acid base Basic Stress (Dilute with 0.1 M NaOH, Incubate at 25°C) prep->base sample Withdraw Aliquots at Time Intervals acid->sample base->sample neutralize Neutralize Aliquots sample->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc

Workflow for Forced Degradation Study.

References

Purification of keto esters by removing alcohol by-products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the purification of keto esters, specifically the removal of alcohol by-products.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove alcohol by-products from my keto ester reaction mixture by simple distillation?

A1: Low molecular weight keto esters and alcohol by-products often have very close boiling points, making their separation by simple or fractional distillation inefficient.[1][2] For a successful distillation, a significant difference in boiling points between the desired compound and the impurity is required.

Q2: What is the most effective method for removing secondary and tertiary alcohol impurities on an industrial scale?

A2: A highly effective method involves the chemical conversion of the alcohol impurities into species that are easier to separate. By treating the crude mixture with a carboxylic anhydride (B1165640) (e.g., acetic anhydride) and an acid catalyst, the alcohols are esterified. These newly formed esters have significantly different boiling points from the target keto ester, allowing for a clean separation via distillation.[1][2] This process can increase the purity of the keto ester to over 98%.[1]

Q3: Can I use a liquid-liquid extraction to remove alcohol impurities?

A3: Yes, a liquid-liquid extractive workup is a common method. Water-soluble alcohols can be removed by washing the organic phase with water or a saturated brine solution.[3][4][5][6] The use of brine can decrease the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out," which can improve the separation.[6] For alcohols that are miscible in both organic and aqueous phases, it may be necessary to dilute the mixture with a large volume of an extraction solvent and perform multiple washes.[7]

Q4: What are scavenger resins and how can they be used for this purification?

A4: Scavenger resins are functionalized solid supports (often silica (B1680970) gel) designed to react with and bind specific types of molecules.[8][9] To remove alcohol impurities, you can use a resin functionalized with a group that reacts with alcohols, such as tosyl chloride or carbamate.[8] The crude reaction mixture is stirred with the resin, the alcohol impurity binds to it, and the resin is then simply filtered off, leaving the purified keto ester in the solution. This method avoids the need for aqueous extractions or distillation.[9]

Q5: My reaction was performed in ethanol (B145695). How do I effectively remove it during workup?

A5: Ethanol is problematic because it is miscible with both water and many organic solvents, which complicates extractions.[7] The ideal first step is to remove the bulk of the ethanol using a rotary evaporator. After evaporation, you can proceed with a standard aqueous extraction by dissolving the residue in an immiscible organic solvent and washing with water or brine.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor separation during distillation. The boiling points of the keto ester and the alcohol by-product are too close.[1][10]Option 1: Chemical Derivatization. Convert the alcohol to an ester using acetic anhydride and an acid catalyst to increase its boiling point, then distill.[1][2]Option 2: Alternative Purification. Use column chromatography for small-scale purifications or an extractive workup if the alcohol has some water solubility.[5][11]
An emulsion forms during aqueous extraction. The mixture contains components that are acting as surfactants. This can sometimes occur when using solvents like benzene.[3]Option 1: Brine Wash. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[6]Option 2: Filtration. Filter the emulsified mixture through a pad of Celite or glass wool.Option 3: Centrifugation. If available, centrifuging the mixture can force the layers to separate.
Low yield after purification. The keto ester may be sensitive to the purification conditions.Option 1: Avoid Strong Acids/Bases. If your keto ester is prone to hydrolysis or decomposition, use mild purification techniques. Avoid strong acid or base washes if possible.[1]Option 2: Use Vacuum Distillation. Distilling under reduced pressure lowers the required temperature, which can prevent thermal degradation of the product.[10][12]Option 3: Use Scavenger Resins. This method is very mild and avoids heat and aqueous conditions altogether.[8][9]
Residual alcohol remains after multiple aqueous washes. The alcohol has significant solubility in the organic layer.Option 1: "Salting Out". Use saturated brine for all aqueous washes to decrease the alcohol's solubility in the aqueous phase, driving more of it out of the organic layer.[6]Option 2: Increase Wash Volume. Use a larger volume of the aqueous phase for each wash.Option 3: Back Extraction. After the initial extraction, wash the combined aqueous layers with fresh organic solvent to recover any dissolved product.

Data Presentation

Table 1: Purity of Methyl 2-Oxobutyrate Before and After Purification by Alcohol Esterification and Distillation

Sample Methyl 2-Oxobutyrate Content (%) Secondary Alcohol Content (%) Tertiary Alcohol Content (%) Purity after Distillation (%)
Crude Product91.725.582.75N/A
After Treatment*Not specifiedNot specifiedNot specified> 98

*Treatment consists of reacting the crude product with acetic anhydride and montmorillonite (B579905) K10 catalyst, followed by filtration and distillation.[1]

Experimental Protocols

Protocol 1: Purification via Chemical Conversion and Distillation

This protocol is based on the esterification of alcohol by-products to facilitate their removal by distillation.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the crude keto ester mixture containing alcohol impurities.

  • Addition of Reagents: For every 100g of crude product, add approximately 9.4g of acetic anhydride and 3.2g of montmorillonite K10.

  • Esterification: Stir the mixture at 50°C for one hour. A rotary evaporator can be used for simultaneous stirring and heating under atmospheric pressure (with a protective gas like nitrogen).[1]

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter it through a glass suction filter to remove the solid montmorillonite K10 catalyst.

  • Distillation: Transfer the filtrate to a distillation apparatus. Perform a vacuum distillation to separate the purified keto ester from the newly formed, higher-boiling point alcohol esters. The specific temperature and pressure will depend on the keto ester's properties (e.g., for methyl 2-oxobutyrate, a head temperature of 48-50°C at 15 mbar is effective).[1]

  • Analysis: Analyze the purity of the collected fractions using gas chromatography (GC) or NMR.

Protocol 2: Purification via Extractive Workup

This protocol describes a general method for removing water-soluble alcohol impurities.[6]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane). The volume should be sufficient to ensure the entire sample is dissolved.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution to the organic layer in the funnel. Shake and separate as in steps 3 and 4. This wash helps to remove residual water and further partitions water-soluble impurities into the aqueous layer.[6]

  • Drying: Drain the organic layer into a clean flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), swirl, and let it stand for 10-15 minutes.

  • Solvent Removal: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the purified keto ester.

Visualizations

experimental_workflow_distillation start Crude Keto Ester (with alcohol impurities) reagents Add Acetic Anhydride & Montmorillonite K10 start->reagents react Stir at 50°C (1 hour) reagents->react filter Filter to Remove Catalyst react->filter distill Vacuum Distillation filter->distill product Purified Keto Ester distill->product byproduct High-Boiling Alcohol Esters (Residue) distill->byproduct experimental_workflow_extraction start Crude Product dissolve Dissolve in Organic Solvent start->dissolve wash_water Wash with Water dissolve->wash_water wash_brine Wash with Brine wash_water->wash_brine aqueous_waste Aqueous Waste (contains alcohol) wash_water->aqueous_waste dry Dry Organic Layer (e.g., MgSO4) wash_brine->dry wash_brine->aqueous_waste evaporate Remove Solvent (Rotary Evaporator) dry->evaporate product Purified Keto Ester evaporate->product troubleshooting_logic start Impure Keto Ester (Alcohol Contamination) boiling_points Are boiling points significantly different? start->boiling_points distill Use Fractional Distillation boiling_points->distill  Yes derivatize Chemically Convert Alcohol (Esterification) boiling_points->derivatize  No other_methods Consider other methods boiling_points->other_methods  Unsure / Product is Thermally Unstable   distill_2 Distill Mixture derivatize->distill_2 extraction Extractive Workup other_methods->extraction scavenger Scavenger Resin other_methods->scavenger chromatography Column Chromatography other_methods->chromatography

References

Technical Support Center: Troubleshooting HPLC Peak Shape Issues with Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common HPLC peak shape issues encountered when analyzing beta-keto esters. The inherent keto-enol tautomerism of these compounds often leads to challenging chromatographic separations, resulting in poor peak shapes such as fronting, tailing, or broadening.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their HPLC methods for these analytes.

Troubleshooting Guides

This section offers detailed, step-by-step experimental protocols to diagnose and resolve common peak shape problems associated with beta-keto ester analysis.

Guide 1: Diagnosing and Resolving Peak Broadening and Splitting

Peak broadening or the appearance of multiple peaks for a single beta-keto ester is a frequent issue, often stemming from the on-column interconversion of keto and enol tautomers.[1] The rate of this interconversion relative to the chromatographic timescale is a critical factor.[1]

Experimental Protocol:

  • Initial Assessment:

    • Inject the beta-keto ester standard under your current HPLC method conditions.

    • Observe the peak shape. Note if the peak is broad, split, or shows a shoulder.

  • Temperature Modification:

    • Hypothesis: Increasing the column temperature can accelerate the interconversion rate between tautomers, potentially coalescing them into a single, sharp peak.[2][3] Conversely, decreasing the temperature may slow down the interconversion enough to allow for the separation of the individual tautomers.[4][5]

    • Procedure:

      • Set the column temperature to 40°C and inject the standard. Observe any changes in peak shape and retention time.

      • Incrementally increase the temperature by 5-10°C (e.g., to 50°C, then 60°C), injecting the standard at each step. Monitor the peak shape for improvement (sharper, single peak).

      • If high temperatures do not resolve the issue or are not suitable for the analyte, decrease the temperature incrementally (e.g., to 20°C, then 10°C). This may lead to the baseline separation of the two tautomers.[4]

  • Mobile Phase pH Adjustment:

    • Hypothesis: The keto-enol tautomerism is often catalyzed by acid or base.[1][2] Adjusting the mobile phase pH can shift the equilibrium or accelerate the interconversion to favor a single form on the column.

    • Procedure:

      • Prepare mobile phases with slightly different pH values. For reversed-phase chromatography, consider adding a small amount of a volatile acid like formic acid or trifluoroacetic acid (e.g., 0.1%) to the mobile phase to promote rapid interconversion.[2]

      • Start with a mobile phase pH of around 3.0 and inject the standard.

      • If peak shape does not improve, adjust the pH upwards (e.g., to 4.0, 5.0), being mindful of the column's pH limitations.

      • In some cases, a higher pH might be beneficial, but care must be taken to avoid silica-based column degradation (typically stable between pH 2-8).[6]

  • Data Analysis and Optimization:

    • Compare the chromatograms from each experimental condition.

    • Select the temperature and mobile phase pH that provide the most symmetrical and sharpest peak(s).

    • Further optimization of other parameters like gradient slope and flow rate may be necessary.

Troubleshooting Workflow for Peak Broadening/Splitting

G start Start: Broad or Split Peak Observed temp_mod Modify Column Temperature start->temp_mod increase_temp Increase Temperature (e.g., 40-60°C) temp_mod->increase_temp Goal: Coalesce Peaks decrease_temp Decrease Temperature (e.g., 10-20°C) temp_mod->decrease_temp Goal: Separate Tautomers check_improvement Peak Shape Improved? increase_temp->check_improvement decrease_temp->check_improvement ph_mod Adjust Mobile Phase pH acidic_ph Acidify Mobile Phase (e.g., 0.1% Formic Acid) ph_mod->acidic_ph acidic_ph->check_improvement check_improvement->ph_mod No single_peak Single, Sharp Peak Achieved check_improvement->single_peak Yes (Single Peak) separate_peaks Baseline Separation of Tautomers check_improvement->separate_peaks Yes (Separated) further_opt Further Method Optimization single_peak->further_opt separate_peaks->further_opt end End further_opt->end

References

Validation & Comparative

A Comparative Study of Methyl 5-Oxopentanoate and Ethyl 5-Oxopentanoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of starting materials and reagents is paramount to the success of a synthetic route. Among the versatile building blocks available, bifunctional molecules like Methyl 5-oxopentanoate (B1240814) and Ethyl 5-oxopentanoate offer unique advantages due to the presence of both an ester and an aldehyde functionality. This guide provides an objective comparison of these two reagents, supported by available experimental data and general principles of chemical reactivity, to aid researchers in selecting the optimal compound for their specific synthetic needs.

Physicochemical Properties

A fundamental understanding of the physical properties of these esters is crucial for their handling, purification, and use in reactions. The following table summarizes their key physicochemical characteristics.

PropertyMethyl 5-oxopentanoateEthyl 5-oxopentanoate
Molecular Formula C₆H₁₀O₃C₇H₁₂O₃
Molecular Weight 130.14 g/mol 144.17 g/mol [1]
Boiling Point 100-103 °C at 23 mmHgNot available
Melting Point 200-201 °C (decomposed)Not available
CAS Number 6026-86-422668-36-6[1]

Synthesis of this compound and Ethyl 5-Oxopentanoate

While various methods can be employed for the synthesis of these esters, this section details representative protocols found in the literature for analogous compounds, which can be adapted for the target molecules.

Synthesis of this compound via Ozonolysis

A potential route to this compound is through the ozonolysis of a suitable cyclic alkene precursor, followed by a reductive work-up. This method offers a direct way to introduce the aldehyde and ester functionalities.

Experimental Protocol: Synthesis of a Methyl 4-oxobutanoate (B1241810) (a related compound) via Ozonolysis [2]

  • Reaction Setup: A solution of methyl cyclobut-2-ene-1-carboxylate (1.0 eq) in a mixture of dichloromethane (B109758) and methanol (B129727) is cooled to -78 °C.

  • Ozonolysis: Ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.

  • Reductive Work-up: The excess ozone is removed by purging with an inert gas, followed by the addition of a reducing agent, such as triphenylphosphine (B44618) (1.1 eq).

  • Purification: The reaction mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield methyl 4-oxobutanoate.

Synthesis of Ethyl 5-Oxopentanoate from Ethyl 5-Bromopentanoate

A common method for preparing aldehydes is the oxidation of primary alcohols, which in turn can be synthesized from the corresponding alkyl halides. This protocol outlines a direct conversion of an ethyl halo-ester to the desired oxo-ester.

Experimental Protocol: Synthesis of Ethyl 5-Oxopentanoate [3]

  • Reaction Setup: A mixture of ethyl 5-bromopentanoate (1.0 eq), sodium bicarbonate (2.0 eq), and pyridine (B92270) N-oxide (2.0 eq) in toluene (B28343) is prepared in a round-bottom flask.

  • Reaction: The mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere for 9 hours.

  • Work-up: After cooling, the reaction mixture is partitioned with water. The organic layer is separated, and the aqueous layer is extracted with toluene.

  • Purification: The combined organic extracts are dried over magnesium sulfate, and the solvent is removed by distillation. The residue is then distilled under vacuum to afford ethyl 5-oxopentanoate.

Comparative Reactivity in Synthesis

While direct comparative studies are scarce, the reactivity of the aldehyde and ester groups in both molecules is expected to follow general organic chemistry principles. The choice between the methyl and ethyl ester can influence reaction rates and, in some cases, product selectivity.

General Reactivity

Both this compound and Ethyl 5-oxopentanoate can undergo a variety of transformations at their two functional groups:

  • Aldehyde Group: This group is susceptible to nucleophilic attack, making it suitable for reactions such as:

    • Wittig olefination to form alkenes.[4][5][6]

    • Knoevenagel condensation with active methylene (B1212753) compounds.[7][8]

    • Grignard reactions to form secondary alcohols.

    • Reductive amination to form amines.

  • Ester Group: The ester functionality can be transformed through:

    • Hydrolysis to the corresponding carboxylic acid.

    • Reduction to a primary alcohol.

    • Reaction with organometallic reagents to form ketones.

Methyl vs. Ethyl Ester: A Comparative Perspective

In general, methyl esters are often slightly more reactive than their ethyl counterparts in reactions involving nucleophilic attack at the carbonyl carbon of the ester. This is primarily attributed to the smaller steric hindrance of the methoxy (B1213986) group compared to the ethoxy group.[9] This difference in reactivity can be a deciding factor in syntheses where selective reaction at one of multiple ester groups is desired or when milder reaction conditions are preferred.

Conversely, the slightly larger size of the ethyl group can sometimes offer advantages in terms of stability and handling, as ethyl esters tend to be less volatile than the corresponding methyl esters.[9]

The rate of hydrolysis can also differ, with methyl esters generally hydrolyzing faster than ethyl esters under both acidic and basic conditions.[10][11] This can be a critical consideration in the design of prodrugs, where the rate of cleavage to the active carboxylic acid needs to be precisely controlled.

Experimental Workflows and Logical Relationships

To visualize the synthetic utility of these compounds, the following diagrams illustrate potential reaction pathways.

Synthesis_of_Alkenes Methyl/Ethyl 5-oxopentanoate Methyl/Ethyl 5-oxopentanoate Wittig Reaction Wittig Reaction Methyl/Ethyl 5-oxopentanoate->Wittig Reaction Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Wittig Reaction Unsaturated Ester Unsaturated Ester Wittig Reaction->Unsaturated Ester

Caption: General workflow for the synthesis of unsaturated esters via a Wittig reaction.

Tandem_Reaction_Pathway start Methyl/Ethyl 5-oxopentanoate step1 Reduction of Aldehyde (e.g., NaBH4) start->step1 intermediate Hydroxy Ester step1->intermediate step2 Lactonization (Acid or Base Catalysis) intermediate->step2 product δ-Lactone step2->product

Caption: A potential tandem reaction pathway involving reduction followed by lactonization.

Conclusion

Both this compound and Ethyl 5-oxopentanoate are valuable bifunctional building blocks in organic synthesis. The choice between them will largely depend on the specific requirements of the synthetic route.

  • This compound may be preferred for reactions where higher reactivity of the ester group is desired or when a more volatile compound is advantageous for purification.

  • Ethyl 5-oxopentanoate might be the better choice when slightly lower reactivity is needed for selectivity or when a less volatile starting material is preferred for handling and reaction setup.

Ultimately, the optimal choice should be determined by experimental validation for the specific application. This guide provides a foundational comparison to assist researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Efficacy of Methyl 5-Oxopentanoate and Other Bifunctional Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, bifunctional building blocks are indispensable tools for constructing complex molecules, cross-linking biopolymers, and creating novel therapeutic agents. Among these, methyl 5-oxopentanoate (B1240814), with its terminal aldehyde and methyl ester functionalities, offers significant synthetic versatility. This guide provides an objective comparison of the efficacy of methyl 5-oxopentanoate against other prominent bifunctional building blocks, namely ethyl levulinate and glutaraldehyde (B144438), in key applications. The comparison is supported by available experimental data and detailed methodologies to assist researchers in selecting the optimal building block for their specific needs.

I. Overview of Bifunctional Building Blocks

Bifunctional building blocks possess two reactive functional groups, allowing for sequential or orthogonal chemical transformations. This dual reactivity is crucial in various applications, from the synthesis of heterocyclic compounds to the stabilization of biomaterials.

  • This compound: A linear C6 molecule featuring an aldehyde and a methyl ester. Its structure is amenable to a wide range of reactions, including reductive amination, Wittig reactions, and aldol (B89426) condensations.

  • Ethyl Levulinate: A bio-derived keto-ester, it is considered a sustainable and versatile platform chemical. The ketone and ester groups provide reactive handles for various transformations.

  • Glutaraldehyde: A highly reactive dialdehyde (B1249045) widely used as a cross-linking agent for proteins and other biomolecules due to its ability to efficiently form covalent bonds with amine groups.

II. Comparative Efficacy in Key Applications

This section compares the performance of this compound with ethyl levulinate and glutaraldehyde in three common applications: heterocyclic synthesis, cross-linking of biopolymers, and Michael addition reactions. It is important to note that the presented data is collated from various studies and may not represent direct head-to-head comparisons under identical conditions.

A. Heterocyclic Synthesis: The Case of Piperidines

The piperidine (B6355638) scaffold is a prevalent motif in many pharmaceuticals. Both this compound and levulinate esters can serve as precursors for the synthesis of substituted piperidines through multi-step reaction sequences.

Data Summary: Synthesis of Piperidine Derivatives

Building BlockTypical Reaction SequenceReported Yield RangeReference
This compound 1. Reductive amination with a primary amine. 2. Intramolecular cyclization.60-85%[1][2]
Ethyl Levulinate 1. Knoevenagel condensation. 2. Michael addition. 3. Reductive cyclization.70-90%[1]

Note: Yields are highly dependent on the specific substrates, reagents, and reaction conditions.

Reaction Pathway: Synthesis of a Piperidine Derivative

The following diagram illustrates a generalized pathway for the synthesis of a piperidine derivative from a bifunctional keto-ester.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization & Reduction A Keto-ester C Imine Intermediate A->C + R-NH2 - H2O B Primary Amine B->C D Piperidine Derivative C->D Intramolecular Reaction & Reduction

Caption: Generalized reaction pathway for piperidine synthesis.

B. Cross-linking of Biopolymers: Collagen Stabilization

Glutaraldehyde is the gold standard for cross-linking collagenous tissues for applications such as bioprosthetic heart valves. Its high efficiency is well-documented. This compound, possessing an aldehyde group, can also theoretically act as a cross-linker, although its efficacy is not as extensively studied.

Data Summary: Collagen Cross-linking Efficiency

Cross-linking AgentConcentration RangeEffect on CollagenReference
Glutaraldehyde 0.05% - 2.5% (w/v)Significant increase in thermal stability (Tm > 80°C) and resistance to enzymatic degradation.[3][4][5]
This compound Not ReportedPotentially forms cross-links via reaction of its aldehyde with amine groups in collagen.Hypothetical

Experimental Workflow: Collagen Cross-linking

The diagram below outlines a typical workflow for assessing the efficacy of a cross-linking agent on collagen.

G A Collagen Sample Preparation B Incubation with Cross-linking Agent A->B C Washing & Lyophilization B->C D Characterization (DSC, Tensile Testing, Enzyme Degradation) C->D

Caption: Workflow for evaluating collagen cross-linking.

C. Michael Addition Reactions

The Michael addition is a fundamental carbon-carbon bond-forming reaction. The electrophilicity of the carbonyl group in keto-esters can influence their reactivity as Michael acceptors.

Data Summary: Michael Addition Yields

Building BlockNucleophileTypical YieldReference
This compound Malonates, Nitroalkanes75-95%[6][7][8]
Ethyl Levulinate Thiophenols, Amines80-98%[9]

Note: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions.

Logical Relationship: Factors Influencing Michael Addition

The success of a Michael addition reaction is dependent on several factors, as illustrated below.

G Reaction\nOutcome Reaction Outcome Michael\nAcceptor Michael Acceptor Michael\nAcceptor->Reaction\nOutcome Michael\nDonor Michael Donor Michael\nDonor->Reaction\nOutcome Catalyst Catalyst Catalyst->Reaction\nOutcome Solvent Solvent Solvent->Reaction\nOutcome Temperature Temperature Temperature->Reaction\nOutcome

Caption: Key factors influencing the outcome of a Michael addition.

III. Comparative Cytotoxicity

The cytotoxicity of bifunctional building blocks is a critical consideration, especially in the development of pharmaceuticals and biomaterials. Aldehydes, in general, are known to exhibit some level of cytotoxicity.

Data Summary: Cytotoxicity of Aldehydes (IC50 Values)

CompoundCell LineIC50 (µM)Reference
FormaldehydeHuman Nasal Epithelial Cells~300[10]
AcetaldehydeHepatoma Cells>10,000[10]
GlutaraldehydeL929 Fibroblasts~25[10]
BenzaldehydeMDA-MB-231 (Breast Cancer)35.4[11]
This compound Not ReportedNot Reported-

Note: The IC50 values can vary significantly depending on the cell line and assay conditions. No specific cytotoxicity data for this compound was found in the public literature. However, as an aliphatic aldehyde, its cytotoxicity is expected to be lower than that of more reactive aldehydes like glutaraldehyde.

IV. Experimental Protocols

A. Protocol for Piperidine Synthesis from a Keto-Ester

Objective: To synthesize a substituted piperidine via reductive amination and intramolecular cyclization.

Materials:

Procedure:

  • Dissolve the keto-ester (1.0 eq) and primary amine (1.1 eq) in DCM.

  • Add STAB (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the piperidine derivative.

B. Protocol for Collagen Cross-linking with Glutaraldehyde

Objective: To cross-link a collagen scaffold using glutaraldehyde to enhance its stability.

Materials:

  • Lyophilized collagen scaffold

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutaraldehyde solution (e.g., 0.25% w/v in PBS)

  • Glycine (B1666218) solution (e.g., 0.1 M in PBS)

  • Deionized water

Procedure:

  • Immerse the collagen scaffold in PBS for 1 hour to allow for hydration.

  • Transfer the hydrated scaffold to the glutaraldehyde solution and incubate for the desired time (e.g., 4 hours) at room temperature with gentle agitation.[3][4]

  • Remove the scaffold from the glutaraldehyde solution and wash thoroughly with PBS (3 x 15 minutes).

  • Immerse the scaffold in the glycine solution for 1 hour to quench any unreacted aldehyde groups.

  • Wash the scaffold extensively with deionized water (5 x 20 minutes) to remove any residual chemicals.

  • Freeze the cross-linked scaffold at -80°C and then lyophilize until completely dry.

  • The cross-linked scaffold can then be characterized for its mechanical and thermal properties.

C. Protocol for Michael Addition to a Keto-Ester

Objective: To perform a Michael addition of a nucleophile to a keto-ester.

Materials:

  • Keto-ester (e.g., this compound)

  • Michael donor (e.g., diethyl malonate)

  • Base catalyst (e.g., sodium ethoxide)

  • Anhydrous ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add the Michael donor (1.1 eq) dropwise to the stirred base solution at 0°C.

  • Add the keto-ester (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

V. Conclusion

This compound is a versatile bifunctional building block with significant potential in organic synthesis. While it shares similarities with other building blocks like ethyl levulinate in applications such as heterocyclic synthesis, its unique reactivity profile as a terminal aldehyde offers distinct synthetic opportunities. In cross-linking applications, glutaraldehyde remains a more potent agent due to its dual aldehyde functionality, though this compound could be explored for applications requiring milder cross-linking. The choice of a bifunctional building block will ultimately depend on the specific synthetic target, desired reactivity, and biocompatibility requirements of the final product. Further direct comparative studies are warranted to fully elucidate the relative efficacy of these valuable chemical tools.

References

A Comparative Guide to the Synthesis of 5-Aminolevulinic Acid (ALA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Pathway Utilizing Methyl Levulinate Against a Traditional Phthalimide-Based Route.

This guide provides a detailed comparison of two synthetic pathways for producing 5-aminolevulinic acid (ALA), a crucial precursor in the biosynthesis of tetrapyrroles like heme and chlorophyll, and a valuable photosensitizer in photodynamic therapy. We will objectively evaluate a modern approach starting from bio-renewable Methyl Levulinate (a close derivative of Methyl 5-oxopentanoate) and contrast it with a more traditional method involving a phthalimide (B116566) intermediate. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable pathway for their specific needs.

Pathway Comparison: At a Glance

The synthesis of 5-aminolevulinic acid is a critical process for its application in medicine and agriculture. The choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. Below is a summary of the key performance indicators for the two pathways discussed in this guide.

ParameterPathway 1: From Methyl LevulinatePathway 2: From Phthalimide Intermediate
Starting Materials Methyl Levulinate, Copper(II) Bromide, Ammonia, Hydrochloric Acid1,3-Dichloroacetone, Potassium Phthalimide, Isopropylidene Malonate, Hydrochloric Acid
Overall Yield ~64%[1][2][3]~50-75% (variable depending on specific route)[4]
Purity of Final Product >95%[1][2][3]>99% (for the final hydrolysis step)[5]
Number of Key Steps 33+
Key Advantages Utilizes a bio-renewable starting material; avoids hazardous liquid bromine.[1][2]High purity and yield in the final deprotection step.[5]
Key Challenges Optimization of bromination and ammoniation steps is crucial for high yield.Multi-step synthesis can be complex; involves intermediates requiring careful handling.

Synthetic Pathway Overviews

Pathway 1: Synthesis of 5-ALA from Methyl Levulinate

This pathway presents a more modern and sustainable approach to 5-ALA synthesis, starting from methyl levulinate, which can be derived from biomass. The overall process involves three main chemical transformations: selective bromination at the C5 position, amination of the resulting bromo-ester, and subsequent hydrolysis to yield the final product.

G ML Methyl Levulinate M5B Methyl 5-bromolevulinate ML->M5B CuBr2, CH3OH/CHCl3, 40°C, 4h M5A Methyl 5-aminolevulinate M5B->M5A NH3·H2O, 40°C, 4h ALA 5-Aminolevulinic Acid HCl M5A->ALA 6M HCl, Reflux G cluster_0 Step 1: Gabriel Reaction cluster_1 Step 2: Substitution cluster_2 Step 3: Hydrolysis & Decarboxylation DCA 1,3-Dichloroacetone Int1 Intermediate (I) DCA->Int1 H2O, RT, 1h KP Potassium Phthalimide KP->Int1 H2O, RT, 1h Int2 Intermediate (II) Int1->Int2 Isopropylidene malonate, Triethylamine, Chloroform, 50°C ALA 5-Aminolevulinic Acid HCl Int2->ALA 6N HCl, Reflux, 10h

References

A Comparative Guide to the Reactivity of Methyl 5-oxopentanoate and Its Analogous Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of methyl 5-oxopentanoate (B1240814) with its analogous β- and γ-keto esters: methyl 3-oxopentanoate (B1256331) and methyl 4-oxopentanoate (B1231505). The analysis is supported by established chemical principles and available experimental data to inform synthetic strategy and drug development.

Introduction

Methyl 5-oxopentanoate, a δ-keto ester, along with its β- and γ-keto ester analogues, are versatile bifunctional molecules in organic synthesis. The presence of both a keto and an ester functional group at different positions within the carbon chain significantly influences their chemical reactivity and dictates their utility as precursors in the synthesis of complex molecules, including pharmaceuticals. Understanding the relative reactivity of these analogous esters is crucial for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes.

Comparative Reactivity Analysis

The reactivity of these keto esters is primarily centered around the electrophilicity of the carbonyl carbon of the ketone and the ester, as well as the acidity of the α-protons to each carbonyl group. The spatial relationship between the two functional groups plays a critical role in their reactivity profiles, particularly in reactions involving intramolecular interactions.

Reduction of the Carbonyl Group

The reduction of the ketone functionality to a secondary alcohol is a common transformation for this class of compounds. The relative rate of reduction can be influenced by the steric and electronic environment of the carbonyl group.

CompoundStructureReducing AgentRelative Reactivity (Qualitative)
Methyl 3-oxopentanoate (β-keto ester)CH₃COCH₂COOCH₃NaBH₄Highest
Methyl 4-oxopentanoate (γ-keto ester)CH₃COCH₂CH₂COOCH₃NaBH₄Intermediate
This compound (δ-keto ester)CH₃COCH₂CH₂CH₂COOCH₃NaBH₄Lowest

The β-keto ester is expected to be the most reactive towards nucleophilic attack by a hydride agent due to the activating effect of the adjacent ester group. The carbonyl group in the δ-keto ester is the most sterically accessible and least electronically influenced by the distant ester group, suggesting it should have reactivity similar to a simple ketone. However, intramolecular chelation with the reducing agent might play a role, potentially influencing the reactivity order.

Oxidation

The oxidation of the corresponding secondary alcohols to regenerate the keto esters is a key transformation. Mild oxidizing agents like Pyridinium Chlorochromate (PCC) are typically employed. The rate of oxidation is generally influenced by steric hindrance around the hydroxyl group.

Precursor AlcoholStructureOxidizing AgentRelative Reactivity (Qualitative)
Methyl 3-hydroxypentanoateCH₃CH(OH)CH₂COOCH₃PCCHighest
Methyl 4-hydroxypentanoateCH₃CH(OH)CH₂CH₂COOCH₃PCCIntermediate
Methyl 5-hydroxypentanoate (B1236267)CH₃CH(OH)CH₂CH₂CH₂COOCH₃PCCLowest

Note: This qualitative comparison is based on the general principle that less sterically hindered alcohols are oxidized more rapidly. Specific kinetic data for these exact substrates is not widely published.

Enamine Formation

Enamine formation is a crucial reaction for the α-functionalization of the ketone. The rate of enamine formation is dependent on the steric hindrance around the carbonyl group and the acidity of the α-protons.

CompoundStructureAmineRelative Rate of Formation
Methyl 3-oxopentanoateCH₃COCH₂COOCH₃Pyrrolidine (B122466)Lowest
Methyl 4-oxopentanoateCH₃COCH₂CH₂COOCH₃PyrrolidineIntermediate
This compoundCH₃COCH₂CH₂CH₂COOCH₃PyrrolidineHighest

Note: The α-protons of the β-keto ester are highly acidic, which can lead to competing deprotonation and potentially slower enamine formation under certain conditions. The ketone in the δ-keto ester is the most sterically accessible and behaves most like a simple ketone, leading to a faster rate of enamine formation.

Intramolecular Cyclization

The potential for intramolecular reactions is a key differentiator between these esters. This compound, being a 1,5-dicarbonyl compound, can undergo intramolecular aldol (B89426) condensation to form a stable six-membered ring.[1][2][3][4][5] This propensity for cyclization is significantly lower for the β- and γ-keto esters under typical aldol conditions.

Experimental Protocols

Detailed methodologies for key transformations are provided below. These are representative protocols and may require optimization for specific substrates and scales.

Protocol 1: Reduction of this compound with Sodium Borohydride[6][7][8][9][10]

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 5-hydroxypentanoate.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Oxidation of Methyl 5-hydroxypentanoate with Pyridinium Chlorochromate (PCC)[11][12][13][14][15]

Materials:

  • Methyl 5-hydroxypentanoate

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane

  • Celite® or silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and Celite® in anhydrous dichloromethane in a round-bottom flask, add a solution of methyl 5-hydroxypentanoate (1.0 eq) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing the pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Enamine Formation from Methyl 4-oxopentanoate and Pyrrolidine[16][17][18][19][20][21][22][23][24][25]

Materials:

  • Methyl 4-oxopentanoate

  • Pyrrolidine

  • Toluene (B28343)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl 4-oxopentanoate (1.0 eq) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus, add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude enamine is typically used in the next step without further purification. If purification is required, it can be attempted by vacuum distillation, though enamines can be sensitive to heat and moisture.

Visualizing Reaction Pathways

The following diagrams illustrate key reaction pathways and logical relationships for the reactivity of these keto esters.

Reactivity_Comparison General Reactivity of Keto Esters cluster_beta Methyl 3-oxopentanoate (β) cluster_gamma Methyl 4-oxopentanoate (γ) cluster_delta This compound (δ) b_keto_ester CH₃COCH₂COOCH₃ reduction Reduction (e.g., NaBH₄) b_keto_ester->reduction Highest Reactivity enamine Enamine Formation (e.g., Pyrrolidine) b_keto_ester->enamine Lowest Reactivity g_keto_ester CH₃COCH₂CH₂COOCH₃ g_keto_ester->reduction Intermediate Reactivity g_keto_ester->enamine Intermediate Reactivity d_keto_ester CH₃COCH₂CH₂CH₂COOCH₃ d_keto_ester->reduction Lowest Reactivity d_keto_ester->enamine Highest Reactivity intramolecular Intramolecular Aldol Condensation d_keto_ester->intramolecular Favored (6-membered ring) oxidation Oxidation (e.g., PCC)

Caption: Comparative reactivity of analogous keto esters.

Experimental_Workflow Synthetic Transformations Workflow start Keto Ester reduction Reduction (e.g., NaBH₄) start->reduction enamine_formation Enamine Formation (Secondary Amine, H⁺) start->enamine_formation alcohol Hydroxy Ester reduction->alcohol oxidation Oxidation (e.g., PCC) alcohol->oxidation oxidation->start enamine Enamine enamine_formation->enamine alkylation α-Alkylation (Alkyl Halide) enamine->alkylation alkylated_ketone α-Alkylated Keto Ester alkylation->alkylated_ketone

References

A Balancing Act: The Cost-Benefit Analysis of Methyl 5-Oxopentanoate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and specialty chemical manufacturing, the selection of starting materials is a critical decision that profoundly impacts the economic viability and efficiency of a synthesis. Methyl 5-oxopentanoate (B1240814), a versatile bifunctional molecule, presents itself as a valuable precursor for a range of applications, including the synthesis of biologically active compounds and as a specialty solvent. However, a thorough cost-benefit analysis is essential to determine its suitability for large-scale production compared to viable alternatives. This guide provides an objective comparison of Methyl 5-oxopentanoate with other synthetic equivalents, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions.

At a Glance: Comparing Key Synthesis Metrics

To facilitate a clear comparison, the following table summarizes the key quantitative data for the large-scale synthesis of this compound and its primary alternatives.

ParameterThis compoundγ-Valerolactone (GVL)Ethyl LevulinateDimethyl Adipate (B1204190)
Primary Synthesis Route Fischer EsterificationCatalytic Hydrogenation of Levulinic AcidEsterification of Levulinic AcidEsterification of Adipic Acid
Primary Feedstock 5-Oxopentanoic AcidLevulinic AcidLevulinic AcidAdipic Acid
Reported Yield 89-92% (for similar esters)[1]~85.5%[2]Up to 99.5%[3]High (Continuous process)[4]
Key Process Features Acid-catalyzed, reflux conditionsHeterogeneous catalysis, moderate conditionsAcid-catalyzed, various methods (conventional, microwave)[5]Continuous esterification with methanol (B129727) steam[4]
Estimated Feedstock Cost High (Specialty Chemical)[6]Moderate to High (Bio-based platform chemical)[7]Moderate to High (Bio-based platform chemical)[7]Lower (Commodity Chemical)
Estimated Product Price Varies (Specialty)~$3076/ton[2]~$291/kg (potential low-cost production)[7]Varies (Commodity)

In-Depth Analysis of Synthetic Pathways

This compound: The Esterification Route

The most common industrial synthesis of this compound is the Fischer esterification of 5-oxopentanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[1] This is a well-established and relatively straightforward process.

Experimental Protocol: Large-Scale Fischer Esterification of 5-Oxopentanoic Acid

  • Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a reflux condenser with a Dean-Stark trap, and a temperature control system is charged with 5-oxopentanoic acid and an excess of methanol (typically 3-5 equivalents).

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid (typically 1-2% by weight of the carboxylic acid) is carefully added to the stirred mixture.

  • Reaction: The mixture is heated to reflux (approximately 65-70°C). The water produced during the reaction is continuously removed by azeotropic distillation with methanol and collected in the Dean-Stark trap to drive the equilibrium towards the product.[8]

  • Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess methanol is removed by distillation. The remaining crude product is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and then purified by vacuum distillation to yield high-purity this compound.

Cost-Benefit Considerations:

  • Benefits: The process is technologically mature and generally provides good yields. The equipment required is standard for chemical synthesis.

  • Costs: The primary cost driver is the starting material, 5-oxopentanoic acid, which is a specialty chemical with a relatively high price.[6] The use of a strong acid catalyst necessitates corrosion-resistant reactors and careful handling procedures. The work-up and purification steps add to the overall process time and cost.

Fischer_Esterification_Workflow start Start reactor Charge Reactor: - 5-Oxopentanoic Acid - Methanol - Sulfuric Acid start->reactor reflux Heat to Reflux & Collect Water (Dean-Stark) reactor->reflux monitor Monitor Reaction (GC/HPLC) reflux->monitor workup Cool & Quench Neutralize Wash monitor->workup Reaction Complete purify Vacuum Distillation workup->purify product This compound purify->product Cost_Benefit_Analysis cluster_M5O This compound cluster_GVL γ-Valerolactone (GVL) cluster_EL Ethyl Levulinate cluster_DMA Dimethyl Adipate M5O_cost High Feedstock Cost (5-Oxopentanoic Acid) Decision Optimal Precursor Choice M5O_cost->Decision M5O_benefit Versatile Precursor (Aldehyde & Ester) M5O_benefit->Decision GVL_cost Complex Production Moderate Price GVL_cost->Decision GVL_benefit Bio-based Green Solvent GVL_benefit->Decision EL_cost Feedstock Price Volatility EL_cost->Decision EL_benefit Bio-based High Yield Synthesis EL_benefit->Decision DMA_cost Different Functionality DMA_cost->Decision DMA_benefit Low Cost Commodity Chemical DMA_benefit->Decision

References

Benchmarking the performance of Methyl 5-oxopentanoate in specific reaction types

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall success. Methyl 5-oxopentanoate (B1240814), a versatile bifunctional molecule, presents itself as a valuable building block. This guide provides a comprehensive performance benchmark of Methyl 5-oxopentanoate in three pivotal reaction types: the Wittig reaction, aldol (B89426) condensation, and reductive amination. To offer a clear perspective on its utility, we have compared its performance against a structurally similar, monofunctional aldehyde, valeraldehyde (B50692).

Performance in Olefination: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis. Here, we compare the olefination of this compound and valeraldehyde with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate.

ReactionAldehydeProductYield (%)
Wittig ReactionThis compoundMethyl 6-methoxycarbonyl-hept-2-enoateData Not Available
Wittig ReactionValeraldehydeMethyl hept-2-enoate~70-90% (E/Z mixture)

A highly effective alternative to the standard Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which often provides higher yields and easier purification.[1][2] The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphonium (B103445) ylide, and the water-soluble phosphate (B84403) byproduct is easily removed.[1][2] This method is particularly advantageous for the synthesis of (E)-alkenes with high stereoselectivity.[1][2]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction of an Aldehyde

A general procedure for the Horner-Wadsworth-Emmons reaction is as follows:

  • Phosphonate Deprotonation: To a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate) in an anhydrous solvent (e.g., THF, DME) at a cooled temperature (e.g., 0 °C or -78 °C), a strong base (e.g., NaH, n-BuLi) is added to generate the phosphonate carbanion.[1][2]

  • Reaction with Aldehyde: The aldehyde (e.g., this compound or valeraldehyde) is then added to the solution of the phosphonate carbanion. The reaction mixture is stirred for a specified time until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as flash column chromatography, to yield the pure alkene.

Logical Workflow for the Horner-Wadsworth-Emmons Reaction

HWE_Workflow Start Start Deprotonation Deprotonation of Phosphonate Start->Deprotonation Aldehyde_Addition Addition of Aldehyde Deprotonation->Aldehyde_Addition Reaction Reaction Aldehyde_Addition->Reaction Workup Aqueous Work-up Reaction->Workup Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification Product Alkene Product Purification->Product

Caption: Generalized workflow for the Horner-Wadsworth-Emmons reaction.

Carbon-Carbon Bond Formation: The Aldol Condensation

The aldol condensation is a fundamental reaction for forming carbon-carbon bonds. We examined the base-catalyzed condensation of our target aldehydes with cyclohexanone.

ReactionAldehydeProductYield (%)
Aldol CondensationThis compound2-(4-Methoxycarbonyl-butylidene)-cyclohexanoneData Not Available
Aldol CondensationValeraldehyde2-Pentylidene-cyclohexanone66%

A study on the aldol condensation of valeraldehyde with cyclopentanone (B42830) over a heterogeneous FeO–MgO catalyst reported a yield of 66% for the desired 2-pentylidene-cyclopentanone.[3] While direct quantitative data for this compound is unavailable, the presence of the ester functionality is unlikely to hinder the reaction and may even influence the reactivity of the aldehyde. The expected product would be the corresponding α,β-unsaturated ketone.

For enhanced control and stereoselectivity in aldol reactions, the Mukaiyama aldol reaction presents a powerful alternative.[4] This reaction involves the use of a silyl (B83357) enol ether as the enolate equivalent and a Lewis acid catalyst, allowing for crossed aldol reactions with high efficiency and stereocontrol.[4] Another important variant is the proline-catalyzed asymmetric aldol reaction, which provides a green and efficient method for the enantioselective synthesis of β-hydroxy carbonyl compounds.[5]

Experimental Protocol: Base-Catalyzed Aldol Condensation

A typical procedure for a base-catalyzed aldol condensation is as follows:

  • Reaction Setup: The aldehyde (e.g., this compound or valeraldehyde) and the ketone (e.g., cyclohexanone) are dissolved in a suitable solvent (e.g., ethanol).

  • Base Addition: A solution of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) is added to the mixture.

  • Reaction: The reaction is stirred at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Signaling Pathway of a Base-Catalyzed Aldol Condensation

Aldol_Pathway cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Ketone Ketone Base Base (OH-) Ketone->Base Deprotonation Enolate Enolate Base->Enolate Aldehyde Aldehyde Enolate->Aldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide β-Hydroxy Ketone β-Hydroxy Ketone Alkoxide->β-Hydroxy Ketone Protonation Enone (Final Product) Enone (Final Product) β-Hydroxy Ketone->Enone (Final Product) Dehydration (-H2O) Reductive_Amination_Flow Start Aldehyde + Amine Imine_Formation Imine/Iminium Ion Formation Start->Imine_Formation Reduction Reduction with NaBH(OAc)3 Imine_Formation->Reduction Amine_Product Amine Product Reduction->Amine_Product

References

A Researcher's Guide to Isomeric Purity Analysis of Methyl 5-Oxopentanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of chemical synthesis and pharmaceutical development. The therapeutic efficacy and safety of a drug candidate can be significantly influenced by the presence of different isomers. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of Methyl 5-oxopentanoate (B1240814) derivatives, a class of compounds with growing interest in various research fields, including their use as green solvents and as building blocks in medicinal chemistry.

This guide delves into the three primary analytical methodologies for isomeric purity assessment: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the principles of each technique, provide detailed experimental protocols for representative analyses, and present a comparative summary of their performance characteristics to aid in selecting the most appropriate method for your research needs.

Comparison of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on several factors, including the nature of the isomers (enantiomers, diastereomers, positional isomers), the required sensitivity and resolution, and the available instrumentation. The following table summarizes the key performance attributes of Chiral GC, Chiral HPLC, and NMR Spectroscopy for the analysis of Methyl 5-oxopentanoate derivatives.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of volatile analytes between a mobile gas phase and a chiral stationary phase.Differential interaction of analytes with a chiral stationary phase in a liquid mobile phase.Exploits the different magnetic environments of nuclei in diastereomers, or in enantiomers through the use of chiral derivatizing or solvating agents.
Primary Isomer Type EnantiomersEnantiomers, DiastereomersDiastereomers (directly), Enantiomers (indirectly)
Resolution High to ExcellentHigh to ExcellentModerate to High
Sensitivity High (ng to pg range)High (µg to ng range)Lower (mg to µg range)
Analysis Time FastModerateFast (for acquisition)
Sample Preparation Often requires derivatization to increase volatility and improve peak shape.May require derivatization for detection or improved separation.May require the use of chiral auxiliaries for enantiomeric analysis.
Instrumentation Cost ModerateModerate to HighHigh
Key Advantage High resolution and speed for volatile compounds.[1]Broad applicability to a wide range of compounds.[2][3]Non-destructive, provides structural information, and is excellent for determining diastereomeric ratios.[4][5]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the analysis of this compound derivatives using Chiral GC, Chiral HPLC, and NMR Spectroscopy.

Chiral Gas Chromatography (GC-MS)

This protocol is a general guideline for the enantiomeric analysis of a volatile this compound derivative.

1. Sample Preparation (Derivatization):

  • To 1 mg of the analyte in a vial, add 100 µL of a suitable solvent (e.g., dichloromethane).

  • Add 20 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to convert any active hydrogens and improve volatility.

  • Heat the vial at 60°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: Chiral capillary column (e.g., Cyclodextrin-based, such as β-DEX™ or γ-DEX™).[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: 80°C (hold for 2 min), ramp to 180°C at 5°C/min, hold for 5 min.

  • Detector: Mass Spectrometer (MS) in full scan or selected ion monitoring (SIM) mode.

Chiral High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a method for the separation of enantiomers of a substituted this compound.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for specific derivatives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 220 nm).

NMR Spectroscopy for Diastereomeric Ratio Determination

This protocol describes the determination of a diastereomeric ratio for a this compound derivative with multiple chiral centers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the diastereomeric mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard ¹H NMR experiment.

  • Parameters:

    • Sufficient number of scans to achieve a good signal-to-noise ratio.

    • A relaxation delay (d1) of at least 5 times the longest T1 of the protons being integrated to ensure accurate integration.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Identify well-resolved signals corresponding to each diastereomer.

  • Integrate the signals for each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio.[7][8]

Visualizing Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, visualize a typical experimental workflow and a relevant metabolic pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Analyte This compound Derivative Derivatization Derivatization (for GC/indirect HPLC) Analyte->Derivatization Dissolution Dissolution in Solvent Analyte->Dissolution Derivatization->Dissolution GC Chiral GC Dissolution->GC HPLC Chiral HPLC Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR Integration Peak Integration / Signal Integration GC->Integration HPLC->Integration NMR->Integration Calculation Isomeric Purity Calculation (ee/dr) Integration->Calculation

A generalized workflow for the isomeric purity analysis of this compound derivatives.

metabolic_pathway M5O_derivative This compound Derivative TargetEnzyme Target Enzyme (e.g., Lipoxygenase) M5O_derivative->TargetEnzyme Inhibition Leukotrienes Leukotrienes TargetEnzyme->Leukotrienes Catalysis ArachidonicAcid Arachidonic Acid ArachidonicAcid->TargetEnzyme Inflammation Inflammation Leukotrienes->Inflammation

Inhibition of the lipoxygenase pathway by a hypothetical this compound derivative.

Conclusion

The isomeric purity analysis of this compound derivatives is a multifaceted task that can be effectively addressed by Chiral GC, Chiral HPLC, and NMR Spectroscopy. Chiral GC is often the method of choice for volatile derivatives, offering high resolution and speed. Chiral HPLC provides broad applicability for a wider range of derivatives, while NMR spectroscopy excels in the non-destructive analysis of diastereomeric ratios and provides valuable structural information. The selection of the optimal technique will ultimately be guided by the specific chemical properties of the derivative, the nature of the isomeric mixture, and the analytical requirements of the research or development program.

References

A Green Alternative: Evaluating Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate as a Sustainable Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that impacts not only the success of a chemical transformation but also its environmental footprint. In the ongoing pursuit of greener and safer laboratory practices, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, commercially known as Rhodiasolv® PolarClean or Rhodiasolv® Iris, has emerged as a promising alternative to conventional polar aprotic solvents. This guide provides a comprehensive comparison of its performance and properties against commonly used solvents, supported by experimental data and detailed protocols.

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate is a biodegradable, non-toxic, and non-flammable solvent with a high boiling point and low vapor pressure, making it an attractive option for a variety of applications, including organic synthesis, formulation, and cleaning.[1][2][3] Its favorable environmental, health, and safety (EHS) profile presents a significant advantage over traditional solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and Dichloromethane (B109758), which are facing increasing regulatory scrutiny due to their toxicity and environmental concerns.[4][5]

Comparative Data of Physicochemical Properties

The following table summarizes the key physicochemical properties of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate and its traditional counterparts, allowing for a direct comparison of their physical characteristics.

PropertyMethyl 5-(dimethylamino)-2-methyl-5-oxopentanoateN-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)Dichloromethane
Molecular Weight ( g/mol ) 187.2499.1373.0984.93
Boiling Point (°C) 278 - 282202 - 20415339.6
Melting Point (°C) -60-24-61-96.7
Flash Point (°C) 144 - 1469158Not Flammable
Density (g/cm³ at 20°C) 1.0431.0280.9481.327
Viscosity (cP at 20°C) 9.781.670.920.43
Surface Tension (dyn/cm at 20°C) Not Available40.736.828.1
Water Solubility >490 g/LMiscibleMiscible13 g/L

Environmental, Health, and Safety (EHS) Comparison

The EHS profiles of these solvents highlight the significant advantages of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate.

EHS AspectMethyl 5-(dimethylamino)-2-methyl-5-oxopentanoateN-Methyl-2-pyrrolidone (NMP)N,N-Dimethylformamide (DMF)Dichloromethane
Toxicity Low toxicityReproductive toxicant, skin/eye irritant[4]Hepatotoxic, reproductive toxicantNeurotoxin, probable human carcinogen[5]
Biodegradability Readily biodegradableBiodegradableBiodegradableNot readily biodegradable
Flammability Non-flammable[2][3]Combustible liquidFlammable liquidNon-flammable
VOC Classification Low VOC-Volatile Organic CompoundVolatile Organic Compound
Regulatory Status Generally favorableFacing increasing restrictions (e.g., REACH)[4]Under scrutiny due to toxicityHighly regulated (e.g., TSCA)[5]

Experimental Protocols

To provide a practical understanding of the application of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, the following sections detail experimental protocols for its synthesis and its use in a common organic reaction compared to a traditional solvent.

Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate via Michael Addition

This protocol describes a representative base-catalyzed Michael addition, a common method for the synthesis of this green solvent.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl malonate (1.0 eq) in methanol.

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add N,N-dimethylacrylamide (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Dimethyl_Malonate Dimethyl Malonate Reaction Michael Addition Dimethyl_Malonate->Reaction Dimethylacrylamide N,N-Dimethylacrylamide Dimethylacrylamide->Reaction Catalyst Sodium Methoxide Catalyst->Reaction Solvent Methanol Solvent->Reaction Workup Work-up & Purification Reaction->Workup Product Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate Workup->Product

Synthesis of the target solvent via Michael addition.
Comparative Performance in a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol outlines a comparative experiment to evaluate the performance of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate against DMF in a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 4-Fluoronitrobenzene

  • Piperidine (B6355638)

  • Potassium carbonate (base)

  • Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (Solvent A)

  • N,N-Dimethylformamide (DMF) (Solvent B)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Reaction Setup (performed in parallel for Solvent A and Solvent B):

  • In two separate round-bottom flasks, add 4-fluoronitrobenzene (1.0 eq) and potassium carbonate (1.5 eq).

  • To one flask, add methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (Solvent A).

  • To the other flask, add N,N-Dimethylformamide (Solvent B).

  • To both flasks, add piperidine (1.2 eq).

  • Stir both reaction mixtures at 80°C.

  • Monitor the progress of both reactions by TLC or GC-MS at regular intervals to compare the reaction rates.

Work-up (for both reactions):

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product yield and purity from both reactions to compare the efficiency of the solvents.

SNAr_Comparison cluster_reactants Reactants cluster_solvents Solvents for Comparison Substrate 4-Fluoronitrobenzene Reaction_A SNAr Reaction in Solvent A Substrate->Reaction_A Reaction_B SNAr Reaction in Solvent B Substrate->Reaction_B Nucleophile Piperidine Nucleophile->Reaction_A Nucleophile->Reaction_B Base K2CO3 Base->Reaction_A Base->Reaction_B Solvent_A Methyl 5-(dimethylamino)- 2-methyl-5-oxopentanoate Solvent_A->Reaction_A Solvent_B N,N-Dimethylformamide (DMF) Solvent_B->Reaction_B Analysis Comparative Analysis (Yield, Purity, Rate) Reaction_A->Analysis Reaction_B->Analysis

Comparative workflow for an SNAr reaction.

Conclusion

Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate presents a compelling case as a green solvent alternative. Its excellent EHS profile, combined with its physical properties, makes it a viable replacement for hazardous solvents like NMP, DMF, and dichloromethane in a range of applications. While factors such as cost and optimization for specific reactions need to be considered, the data and experimental evidence strongly support its adoption for developing more sustainable chemical processes. For researchers and drug development professionals committed to green chemistry principles, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate is a valuable tool in the modern chemist's toolbox.

References

Safety Operating Guide

Safe Disposal of Methyl 5-oxopentanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management and disposal of chemical reagents is paramount for ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 5-oxopentanoate (B1240814), safeguarding both personnel and the environment.

Core Principle: Handle as Hazardous Waste

Methyl 5-oxopentanoate should be treated as hazardous waste.[1] This precautionary approach aligns with established safety protocols for chemical substances and ensures the highest level of safety and regulatory compliance. Organic esters like this compound can exhibit hazardous properties such as flammability and irritancy.[1][2][3]

Quantitative Data for this compound

The following table summarizes key quantitative and qualitative data for this compound, critical for its safe handling and disposal.

PropertyValueSource
Molecular Formula C6H10O3PubChem[2]
Molecular Weight 130.14 g/mol PubChem[2]
Physical Form LiquidSigma-Aldrich
Signal Word WarningSigma-Aldrich, PubChem[2]
Hazard Statements H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Sigma-Aldrich, PubChem[2][3]
Storage Temperature Sealed in dry, store in freezer, under -20°CSigma-Aldrich

Experimental Protocol: Waste Disposal Procedure

The proper disposal of this compound requires a systematic approach to waste characterization, segregation, and collection.

Methodology:

  • Waste Characterization and Segregation:

    • Inventory: Maintain a precise log of all chemicals added to the waste container. For mixtures, accurately record the estimated percentage of each component.

    • Segregation: Do not mix this compound waste with incompatible materials. Specifically:

      • Store separately from acids and bases.[1]

      • Keep away from strong oxidizing agents.

      • Separate halogenated and non-halogenated organic solvents to potentially reduce disposal costs.[1]

  • Waste Collection and Labeling:

    • Container: Use a container that is compatible with this compound. The container must be kept tightly sealed except when adding waste.[4]

    • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Irritant," "Combustible").[1] Also, note the date when the first waste was added.[1]

  • Storage and Disposal:

    • Accumulation: Store the waste container in a designated satellite accumulation area.

    • Professional Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Characterize Waste Stream (Identify all constituents) A->B C Segregate from Incompatible Chemicals (Acids, Bases, Oxidizers) B->C D Select Compatible Waste Container C->D E Label Container: 'Hazardous Waste' + Chemical Name & Hazards D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Company F->G H End: Compliant Disposal G->H

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety office for any questions or clarification.

References

Personal protective equipment for handling Methyl 5-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 5-oxopentanoate (B1240814) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

I. Immediate Safety and Hazard Information

Methyl 5-oxopentanoate is a chemical that requires careful handling due to its potential hazards. Based on available safety data, it is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[3]

Primary Hazards:

  • Flammability: Combustible liquid.[1] Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound.[5]

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields (meeting EN166 or ANSI Z87.1 standards). A face shield is recommended if there is a significant risk of splashing.[5]Protects against splashes that could cause serious eye irritation or injury.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene), inspected before each use. For extended contact, consider double-gloving.[5]Prevents skin contact and potential irritation.[5]
Body Protection A laboratory coat with long sleeves and a solid front. For larger quantities or increased risk, a chemical-resistant apron is advised.[5]Minimizes skin exposure from spills and contamination of personal clothing.[5]
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood.[5][6] If ventilation is inadequate or aerosols are generated, a NIOSH-approved respirator is necessary.[5]Minimizes the risk of respiratory tract irritation from inhalation.[5]

III. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value
Molecular Formula C6H10O3[1][7]
Molecular Weight 130.14 g/mol [1]
CAS Number 6026-86-4[1][7]
Physical Form Liquid[7]
Storage Temperature Sealed in dry, store in freezer, under -20°C[7]

IV. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risk.

1. Preparation:

  • Designate a specific, well-ventilated work area, preferably a chemical fume hood.[5]

  • Ensure an eyewash station and safety shower are readily accessible.[5][8]

  • Before handling, put on all required PPE as detailed in the table above.

  • Assemble all necessary equipment, including glassware, reagents, and a chemical spill kit.

2. Handling:

  • Use only in a well-ventilated area.[9]

  • Avoid contact with eyes, skin, and clothing.[9]

  • Wash hands thoroughly after handling.[9]

  • Keep the container tightly closed when not in use.[6]

  • Keep away from heat, sparks, and open flames.[9]

  • Take measures to prevent the build-up of electrostatic charge.[6]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[9]

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[9]

V. Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]

2. Storage of Waste:

  • Store the waste container in a cool, dry, well-ventilated area designated for hazardous chemical waste.[4]

  • Keep the container tightly closed and away from ignition sources.[4]

3. Labeling:

  • Clearly label the waste container as "Hazardous Waste" with the full chemical name, "this compound," and list the associated hazards (e.g., "Combustible," "Irritant").[4]

4. Disposal Procedure:

  • Dispose of the chemical waste through a licensed disposal company.[5] Do not dispose of it down the drain or in general waste.[5]

  • Contaminated Labware (e.g., gloves, wipes): Place in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Empty Containers: Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[5]

VI. Experimental Workflow

The following diagram illustrates the safe handling and disposal workflow for this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Designate Well-Ventilated Area (Fume Hood) check_safety Verify Eyewash/Shower Accessibility prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe gather_materials Assemble Equipment and Spill Kit don_ppe->gather_materials handle_chemical Handle in Ventilated Area gather_materials->handle_chemical avoid_contact Avoid Skin/Eye Contact handle_chemical->avoid_contact spill Spill handle_chemical->spill exposure Exposure handle_chemical->exposure wash_hands Wash Hands After Handling avoid_contact->wash_hands close_container Keep Container Closed wash_hands->close_container collect_waste Collect Waste in Labeled Container close_container->collect_waste store_waste Store in Designated Area collect_waste->store_waste dispose_waste Dispose via Licensed Company store_waste->dispose_waste evacuate_area Evacuate Area spill->evacuate_area absorb_spill Absorb with Inert Material spill->absorb_spill dispose_spill_waste Dispose as Hazardous Waste spill->dispose_spill_waste eye_contact Eye Contact: Flush for 15 min exposure->eye_contact skin_contact Skin Contact: Flush for 15 min exposure->skin_contact inhalation Inhalation: Move to Fresh Air exposure->inhalation ingestion Ingestion: Do NOT Induce Vomiting exposure->ingestion seek_medical Seek Medical Attention exposure->seek_medical evacuate_area->absorb_spill absorb_spill->dispose_spill_waste eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.